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  • Product: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
  • CAS: 1460321-45-2

Core Science & Biosynthesis

Foundational

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol chemical structure and stereochemistry

The following technical guide details the structural elucidation, stereochemical assignment, and synthetic pathways for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol . Chemical Class: Chiral Pyrimidine Derivative | Role: Pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation, stereochemical assignment, and synthetic pathways for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol .

Chemical Class: Chiral Pyrimidine Derivative | Role: Pharmaceutical Intermediate / Metabolic Probe[1][2]

Executive Summary

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a functionalized heterocyclic building block characterized by a pyrimidine core substituted with a hydroxyl group at the C5 position and a chiral 1-hydroxyethyl group at the C2 position.[1][2] It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors (e.g., JAK, EGFR) where the C5-hydroxyl acts as a handle for ether linkages and the chiral tail provides stereospecific binding interactions.

Property Data
IUPAC Name 2-[(1R)-1-hydroxyethyl]pyrimidin-5-ol
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
CAS (Racemic) 1400807-79-5
Stereochemistry (1R)
Key Functionality Amphoteric heteroaromatic; Hydrogen bond donor/acceptor

Chemical Structure & Stereochemistry[1][2][6]

Structural Connectivity & Tautomerism

The molecule consists of a meta-diazine (pyrimidine) ring.[1][2] Unlike 2- or 4-hydroxypyrimidines, which predominantly exist as keto-tautomers (pyrimidinones) in solution, the 5-hydroxypyrimidine moiety retains significant phenolic character.[1][2] This is because tautomerization to a keto form at the 5-position would disrupt the aromaticity without the stabilization provided by adjacent nitrogens found in 2/4-isomers.[1][2]

  • C5-OH: Acts as a phenol equivalent (pKa ~6.5–7.5), capable of forming zwitterionic species at neutral pH.[1][2]

  • C2-Side Chain: A secondary alcohol acting as a chiral handle.[1][2]

Stereochemical Assignment (Cahn-Ingold-Prelog)

The chiral center is located at the C1 position of the ethyl side chain.[1][2] The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

Priority Assignment:

  • -OH (Oxygen): Highest atomic number (8).[1][2]

  • -Pyrimidinyl Ring: The Carbon attached to the chiral center is bonded to two Nitrogens (atomic number 7) within the aromatic ring.[1][2]

  • -CH₃ (Methyl): The Carbon is bonded to three Hydrogens.[1][2]

  • -H (Hydrogen): Lowest atomic number.[1][2]

Configuration Determination: With the Hydrogen atom (lowest priority) oriented away from the viewer, the sequence from Priority 1 → 2 → 3 follows a Clockwise direction, confirming the (R) configuration.[2]

Stereochemistry Visualization

The following diagram illustrates the logical flow for determining the stereochemistry and the structural connectivity.

Stereochemistry Figure 1: Cahn-Ingold-Prelog (CIP) Priority Assignment for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Center Chiral Center (C1 of Ethyl) Sub1 Priority 1: -OH (Atomic No. 8) Center->Sub1 Sub2 Priority 2: Pyrimidine Ring (C attached to N, N) Center->Sub2 Sub3 Priority 3: -CH3 (C attached to H, H, H) Center->Sub3 Sub4 Priority 4: -H (Atomic No. 1) Center->Sub4 Sub1->Sub2 > Sub2->Sub3 > Result Configuration: (R) (Clockwise 1->2->3) Sub2->Result H in back Sub3->Sub4 >

[1]

Synthetic Pathways & Production[1][2][6]

Synthesis of the specific (R)-enantiomer requires asymmetric catalysis, as direct condensation yields a racemate.[1] The most robust route utilizes Asymmetric Transfer Hydrogenation (ATH) of a ketone precursor.[2]

Retrosynthetic Analysis
  • Target: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol[1][2]

  • Precursor: 1-(5-(benzyloxy)pyrimidin-2-yl)ethan-1-one[1][2]

  • Key Step: Ru-catalyzed asymmetric reduction (Noyori type) or Enzymatic Ketoreduction.[1][2]

Detailed Protocol (Recommended)

This protocol ensures high enantiomeric excess (ee >95%) and chemical purity.[1][2]

Step 1: Formation of the Pyrimidine Core [2][3][4]

  • Reagents: 2-Chloro-5-methoxypyrimidine + Tributyl(1-ethoxyvinyl)tin (Stille coupling) followed by hydrolysis, OR reaction of 5-methoxypyrimidine-2-carbonitrile with Methyl Grignard.

  • Product: 1-(5-methoxypyrimidin-2-yl)ethan-1-one.[1][2]

Step 2: Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).[1][2]

  • Conditions: Formic acid/Triethylamine (5:2 azeotrope) complex, 28°C, 24h.

  • Mechanism: The chiral ruthenium complex facilitates hydride transfer to the Re-face of the ketone, yielding the (R)-alcohol.[1][2]

  • Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).

Step 3: Demethylation/Deprotection [1][2]

  • Reagents: BBr₃ in CH₂Cl₂ (for methoxy) or H₂/Pd-C (if benzyl protected).[1][2]

  • Conditions: -78°C to RT.[1][2]

  • Note: The 5-OH group makes the molecule amphoteric; careful pH control during workup (isoelectric precipitation) is required.[1][2]

Synthesis Workflow Diagram

Synthesis Figure 2: Asymmetric Synthesis Route via Transfer Hydrogenation Start Start: 5-Methoxy-2-cyanopyrimidine Step1 1. Grignard Addition (MeMgBr) 2. Acid Hydrolysis Start->Step1 Inter1 Intermediate: 2-Acetyl-5-methoxypyrimidine Step1->Inter1 Step2 Asymmetric Reduction (Ru-(R,R)-TsDPEN, HCOOH/TEA) Inter1->Step2 Stereoselective Step Inter2 Chiral Intermediate: (R)-1-(5-methoxypyrimidin-2-yl)ethanol Step2->Inter2 >95% ee Step3 Demethylation (BBr3, DCM, -78°C) Inter2->Step3 Final Target: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Step3->Final

Physicochemical & Analytical Properties[1][2][5][6]

Researchers must account for the high polarity and hydrogen-bonding capacity of this compound during purification.[2]

PropertyValue / DescriptionMethod/Note
Physical State Off-white to pale yellow solidHygroscopic
Solubility DMSO, Methanol, Water (Moderate)Poor in non-polar solvents (Hexane)
pKa (C5-OH) ~6.8Acidic phenol-like proton
pKa (Pyridine N) ~2.5Weakly basic due to electron-withdrawing 5-OH
LogP 0.23 (Calculated)Hydrophilic
Chiral HPLC Chiralpak IC or OD-HMobile Phase: Hexane/IPA (90:[1][2][5]10)
¹H NMR (DMSO-d₆) δ 8.35 (s, 2H, Ar-H), 5.1 (br, 1H, OH), 4.7 (q, 1H, CH), 1.4 (d, 3H, CH₃)Diagnostic singlet for H4/H6

Applications in Drug Development[6][9][10][11]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in FBDD.[1][2] The pyrimidine ring mimics the adenine base of ATP, making it an ideal starting point for Kinase Inhibitors .[2]

  • Binding Mode: The N1 and N3 nitrogens can accept hydrogen bonds from the hinge region of kinases.[2]

  • Vector Growth: The C5-OH allows for "growing" the fragment into the hydrophobic pocket via ether synthesis (Mitsunobu reaction).[1][2]

  • Stereospecificity: The (R)-methyl group can exploit small hydrophobic pockets (e.g., the gatekeeper region) to improve selectivity over off-target kinases.[1][2]

Metabolic Probe

In pharmacokinetic studies, this compound often appears as a metabolite of ethyl-substituted pyrimidine drugs (via CYP450 hydroxylation).[1][2] Synthesizing the authentic (R)-enantiomer allows ADME scientists to verify the stereochemistry of metabolic hotspots.[1][2]

References

  • Chemical Identity & Properties: PubChem. 2-(1-Hydroxyethyl)pyrimidin-5-ol (Racemic).[1][2] CID 1400807-79-5.[1][2][6] Available at: [Link][1]

  • Stereoselective Reduction (Protocol Basis): Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[2]

  • Pharmaceutical Relevance: MDPI Pharmaceuticals.[2] Pyrimidines: A Versatile Molecule in Drug Development. (2024).[1][2] Available at: [Link][1]

Sources

Exploratory

The Architectural Blueprint of Next-Generation Antibiotics: A Technical Guide to (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands novel therapeutic architectures that bypass traditional resistance mechanisms. (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands novel therapeutic architectures that bypass traditional resistance mechanisms. (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) has emerged as a critical chiral building block in the synthesis of advanced tricyclic gyrase inhibitors[1]. Unlike legacy fluoroquinolones that target the DNA cleavage domains of GyrA and ParC, these next-generation inhibitors competitively bind to the ATP-binding sites of DNA Gyrase B (GyrB) and Topoisomerase IV (ParE)[2].

As a Senior Application Scientist, I have structured this guide to deconstruct the molecular topography, mechanistic rationale, and self-validating synthetic workflows required to successfully utilize this pyrimidine intermediate in drug discovery pipelines.

Molecular Topography & Computational Profile

The physicochemical properties of an intermediate dictate its behavior during both synthesis and final target engagement. The low LogP and high topological polar surface area (TPSA) of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol ensure that the final tricyclic drug maintains aqueous solubility, a critical pharmacokinetic parameter for intravenous and oral antibiotic formulations[3].

PropertyValue
Chemical Name (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
CAS Registry Number 1400807-79-5
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Topological Polar Surface Area (TPSA) 66.24 Ų
LogP (Octanol/Water) 0.2355
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Data synthesized from computational chemistry profiles[3].

Mechanistic Rationale: The GyrB/ParE Axis

The Causality of Chirality

The selection of the (R)-enantiomer over the racemic mixture or the (S)-enantiomer is not arbitrary; it is strictly dictated by the 3D topology of the GyrB enzymatic pocket[2]. High-resolution crystallographic studies reveal that the ATP-binding pocket of GyrB possesses a rigid "floor."

When the tricyclic scaffold binds, any substituent projecting greater than ~3 Å below the plane of the tricyclic rings will cause a severe steric clash with this pocket floor[2]. The (R)-configuration of the 1-hydroxyethyl group precisely orients the methyl and hydroxyl moieties to interact favorably with the solvent-exposed channel and specific amino acid residues, avoiding the floor entirely. An (S)-configuration would force the methyl group downward, abolishing ATPase inhibitory activity.

GyrB_Pathway A (R)-2-(1-hydroxyethyl) pyrimidin-5-ol B Tricyclic Scaffold Integration A->B SNAr Coupling C GyrB/ParE ATP Binding Site B->C Target Engagement D ATPase Arrest & Cell Death C->D ATP Displacement

Fig 1: Mechanistic pathway from intermediate synthesis to GyrB/ParE ATPase inhibition.

Synthetic Execution & Workflow

To maintain scientific integrity, chemical workflows must be designed with built-in causality and self-validation. Below are the field-proven protocols for generating the intermediate and coupling it to the tricyclic core.

Protocol A: Catalytic Hydrogenolysis of the Pyrimidine Core

Causality: The precursor molecule typically features a benzyl ether protecting the C5-hydroxyl group. To remove this without reducing the aromatic pyrimidine ring, a highly chemoselective catalytic hydrogenolysis is required. Methanol is chosen as the solvent because it effectively solvates the increasingly polar product, preventing catalyst fouling[4].

  • Reactor Charging: Dissolve (R)-5-(benzyloxy)-2-(1-hydroxyethyl)pyrimidine (1.0 eq) in anhydrous methanol (10 mL/g).

  • Catalyst Addition: Under a strict Argon atmosphere (to prevent premature solvent ignition), add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas (1 atm). Stir vigorously at 25°C for 4 hours.

  • Self-Validation (IPC - In-Process Control): Extract a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the starting material mass is absent and the target mass [M+H]⁺ = 141.14 is dominant.

  • Isolation: Filter the mixture over a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield (R)-2-(1-hydroxyethyl)pyrimidin-5-ol as a solid (Typical yield: 98%)[4].

Synthesis_Workflow A Benzyl-Protected Precursor (Starting Material) B Catalytic Hydrogenolysis (H2, 10% Pd/C, MeOH) A->B Deprotection C (R)-2-(1-hydroxyethyl) pyrimidin-5-ol (98% Yield) B->C Filtration & Concentration D In-Process Control (IPC) LC-MS [M+H]+ 141.14 C->D Self-Validation

Fig 2: Self-validating synthetic workflow for the catalytic hydrogenolysis of the pyrimidine core.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Coupling

Causality: The pyrimidin-5-ol must be coupled to a halogenated tricyclic indole/pyrrolopyrimidine scaffold. Because the pyrimidin-5-ol is a relatively weak nucleophile, potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group, forming a highly reactive phenoxide equivalent. N-Methyl-2-pyrrolidone (NMP) is the solvent of choice; as a polar aprotic solvent, it solvates the potassium cation but leaves the phenoxide "naked" and highly reactive, drastically accelerating the SNAr reaction[1].

  • Activation: In a dry reaction vial, combine (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (1.5 eq) and K₂CO₃ (2.0 eq) in NMP (0.70 mL per mmol).

  • Thermal Pre-treatment: Heat the mixture to 90°C for 30 minutes. This pre-formation of the nucleophile prevents side reactions.

  • Coupling: Add the halogenated tricyclic scaffold (1.0 eq) to the activated mixture. Maintain heating at 90°C.

  • Self-Validation (IPC): After 1 hour, sample the mixture for LC-MS analysis.

    • Validation Check: The disappearance of the tricyclic starting material confirms successful coupling.

  • Purification: Directly subject the crude mixture to reverse-phase liquid chromatography (5-95% Acetonitrile/Water gradient) to isolate the final tricyclic gyrase inhibitor as a purified solid[1].

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized API, the intermediate must undergo rigorous self-validating Quality Control (QC) before being committed to the final coupling step:

  • Chiral HPLC: Because the (S)-enantiomer acts as a spatial antagonist in the GyrB pocket[2], enantiomeric excess (ee) must be >99%. This is validated using a Chiralcel OD-H column (Hexane/Isopropanol mobile phase).

  • ¹H NMR (300 MHz, DMSO-d6): Confirms structural integrity. Key diagnostic peaks include the pyrimidine aromatic protons (singlets near δ 8.72 ppm) and the distinct doublet of the methyl group coupled to the chiral methine[5].

By strictly adhering to these mechanistically grounded, self-validating protocols, researchers can ensure high-fidelity synthesis of next-generation tricyclic gyrase inhibitors, accelerating the delivery of vital therapeutics to combat resistant bacterial pathogens.

References

  • Bensen, D. et al.
  • Bensen, D. et al.

Sources

Foundational

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol IUPAC name and CAS number

The following technical guide provides an in-depth analysis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , a critical chiral building block in medicinal chemistry. [1] Identity & Physicochemical Profile[2][3][4][5] (R)-2-(1-h...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , a critical chiral building block in medicinal chemistry.

[1]

Identity & Physicochemical Profile[2][3][4][5]

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a chiral pyrimidine derivative characterized by a hydroxyl group at the C5 position and a 1-hydroxyethyl moiety at the C2 position. The (R)-configuration of the secondary alcohol is frequently the bioactive enantiomer in kinase inhibitor scaffolds, offering specific hydrogen-bonding interactions within ATP-binding pockets.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
Common Name (R)-1-(5-hydroxypyrimidin-2-yl)ethanol
CAS Number (R-enantiomer) 1460321-45-2
CAS Number (S-enantiomer) 1460321-44-1
CAS Number (Racemate) 1400807-79-5
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
SMILES Oc1nc(O)cn1
Physicochemical Properties[8]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

  • pKa (Predicted): ~6.5 (pyrimidine N), ~9.5 (phenolic OH).

  • Chirality: The C2-substituent contains a chiral center. The (R)-enantiomer is defined by the spatial arrangement of the hydroxyl group relative to the pyrimidine ring.

Synthetic Methodologies

The synthesis of the enantiopure (R)-isomer typically proceeds via the asymmetric reduction of the corresponding ketone precursor, 1-(5-hydroxypyrimidin-2-yl)ethanone . While chemical resolution of the racemate is possible, biocatalytic or transition-metal-catalyzed asymmetric reductions are preferred for scalability and high enantiomeric excess (ee).

Precursor Synthesis: 1-(5-hydroxypyrimidin-2-yl)ethanone

Before the chiral center can be established, the pyrimidine core must be constructed.

  • Starting Material: 5-methoxypyrimidine-2-carbonitrile.

  • Grignard Addition: Reaction with methylmagnesium bromide (MeMgBr) in THF/Toluene at 0°C yields the ketone.

  • Demethylation: Treatment with BBr₃ or HBr/AcOH removes the methyl ether protecting group to expose the C5-hydroxyl.

Route A: Biocatalytic Asymmetric Reduction (Preferred)

This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to achieve >99% ee.

  • Reagents: KRED (specific screening required, e.g., Codexis panels), NADPH cofactor, Isopropanol (as hydride donor).

  • Conditions: pH 7.0 buffer, 30°C.

  • Mechanism: The enzyme coordinates the ketone in a specific orientation, transferring a hydride to the Re-face or Si-face to selectively generate the (R)-alcohol.

Route B: Noyori Asymmetric Transfer Hydrogenation

For chemical synthesis without enzymes, ruthenium-catalyzed transfer hydrogenation is the standard.

  • Catalyst: RuCl.

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Conditions: 25-40°C in Dichloromethane or Ethyl Acetate.

  • Yield/Selectivity: Typically >90% yield and >95% ee.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Methoxypyrimidine-2-carbonitrile Ketone 1-(5-Methoxypyrimidin-2-yl)ethanone Start->Ketone MeMgBr, THF Deprotection 1-(5-Hydroxypyrimidin-2-yl)ethanone (Key Intermediate) Ketone->Deprotection BBr3, DCM Biocat Biocatalysis (KRED + NADPH) Deprotection->Biocat Route A ChemCat Noyori Reduction (Ru-TsDPEN) Deprotection->ChemCat Route B Product (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol (CAS 1460321-45-2) Biocat->Product >99% ee ChemCat->Product >95% ee

Figure 1: Synthetic pathways for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, highlighting the divergence between biocatalytic and chemical asymmetric reduction.

Analytical Characterization

Validating the identity and stereochemical purity of the compound is critical, particularly for pharmaceutical applications where the wrong enantiomer can be inactive or toxic.

Chiral HPLC Method

To determine Enantiomeric Excess (ee):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol (80:20) or CO₂ : Methanol (SFC mode).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention: The (R)- and (S)-enantiomers will show distinct retention times (e.g., Rt1 = 8.5 min, Rt2 = 10.2 min). Standards of the racemate (CAS 1400807-79-5) should be injected first to establish separation.

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.2 (s, 1H, -OH at C5)

    • δ 8.35 (s, 2H, Pyrimidine H4/H6)

    • δ 5.10 (d, 1H, -OH secondary)

    • δ 4.75 (m, 1H, -CH-)

    • δ 1.40 (d, 3H, -CH₃)

  • Mass Spectrometry (ESI+): m/z 141.1 [M+H]⁺.

Pharmaceutical Applications

This compound serves as a specialized "warhead" or scaffold linker in drug discovery, particularly for kinase inhibitors.

Kinase Inhibitor Design

The 2-(1-hydroxyethyl) group mimics the transition state of metabolic substrates or provides a specific H-bond donor/acceptor motif in the ATP-binding pocket.

  • Target Classes: JAK, ERK, and GyrB/ParE (Antibacterial).

  • Role: The (R)-configuration often orients the methyl group into a hydrophobic pocket (e.g., the "gatekeeper" region) while the hydroxyl group interacts with the hinge region or catalytic lysine.

Structural Logic Diagram

ApplicationLogic cluster_binding Binding Interactions Compound (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol H_Bond H-Bond Donor (C5-OH) Compound->H_Bond Chiral_Fit Stereospecific Fit ((R)-Methyl Group) Compound->Chiral_Fit Hinge Hinge Region Interaction H_Bond->Hinge Target Kinase Target (e.g., ERK1/2, JAK) Chiral_Fit->Target Hinge->Target Drug Final Drug Candidate (e.g., Ravoxertinib analogs) Target->Drug

Figure 2: Mechanistic role of the (R)-isomer in kinase inhibitor binding.[1]

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.

References

  • ChemicalBook. (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol Product Page. CAS 1460321-45-2.[2][3][4][5][6] Retrieved from .

  • MolCore. Product Information: (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol.[3] Retrieved from .

  • BLD Pharm. Product Detail: CAS 1460321-45-2. Retrieved from .

  • ChemScene. 2-(1-Hydroxyethyl)pyrimidin-5-ol (Racemate) CAS 1400807-79-5. Retrieved from .

  • PubChem. Pyrimidin-5-ol Derivatives and Analogues. National Library of Medicine. Retrieved from .

Sources

Exploratory

Technical Guide: Biological Targets of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

This is an in-depth technical guide on the biological targets and pharmacological context of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol . Executive Summary & Molecular Profile (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological targets and pharmacological context of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol .

Executive Summary & Molecular Profile

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a specialized chiral pyrimidine intermediate. It serves as a critical pharmacophore in the synthesis of Tricyclic Gyrase Inhibitors (TGIs) , a class of antibacterial agents targeting Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii).

While often encountered as a synthetic building block or a metabolic degradation product, its structural features—specifically the (R)-configured secondary alcohol and the 5-hydroxyl group —define its biological interaction profile. It functions primarily as an ATP-competitive scaffold , mimicking the adenine ring of ATP within the ATPase domains of bacterial type II topoisomerases.

Molecular Identity
PropertyDetail
IUPAC Name (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
Role Chiral Building Block / Pharmacophore / Metabolite
Primary Drug Class Tricyclic Gyrase Inhibitors (e.g., Imidazopyrazinones, Pyrimidoindoles)
Key Structural Motif Pyrimidine C2-side chain (Solvent exposed/H-bond donor)
Chirality (R)-enantiomer (Critical for active site fit)

Primary Biological Targets: Bacterial Topoisomerases

The biological relevance of this moiety is inextricably linked to its incorporation into inhibitors of bacterial DNA replication. The pyrimidine ring acts as the "anchor" in the ATP-binding pocket.

DNA Gyrase Subunit B (GyrB)

Mechanism: The pyrimidine core of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol binds to the ATPase domain of GyrB.

  • ATP Mimicry: The pyrimidine ring overlaps with the position of the adenine base of ATP.

  • Solvation & Selectivity: The (R)-1-hydroxyethyl group at the C2 position projects toward the solvent interface or interacts with specific active site residues (often Arg or Glu residues depending on the bacterial species). This specific chiral orientation is engineered to maximize water-mediated hydrogen bonding while minimizing steric clash, a common optimization strategy to improve solubility and potency in TGIs.

  • Linkage: The 5-hydroxyl group typically serves as the attachment point (via ether linkage) to the tricyclic scaffold (e.g., the "C-ring" of the inhibitor), which extends into the hydrophobic interior of the pocket.

Topoisomerase IV Subunit E (ParE)

Mechanism: ParE is the paralog of GyrB.[1] Dual targeting of GyrB and ParE is a gold standard for minimizing resistance development.

  • Homology: The ATP-binding pockets of GyrB and ParE are highly homologous. The (R)-2-(1-hydroxyethyl)pyrimidin-5-ol motif provides broad-spectrum binding affinity across both enzymes.

  • Resistance Suppression: Mutations affecting the binding of this pyrimidine motif in GyrB often do not confer equal resistance in ParE, maintaining drug efficacy.

Pathway Visualization

The following diagram illustrates the inhibition logic and the role of the pyrimidine scaffold within the bacterial replication pathway.

GyrB_Inhibition_Pathway ATP ATP Molecule GyrB_Active GyrB ATPase Domain (Active) ATP->GyrB_Active  Binds   Complex Inhibitor-GyrB Complex (Inactive) GyrB_Active->Complex  Conformational Lock   Replication DNA Supercoiling & Replication GyrB_Active->Replication  Hydrolysis   Inhibitor Inhibitor containing (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Inhibitor->GyrB_Active  Competes (Kd < ATP)   Complex->Replication  Blocks   Stasis Bacterial Stasis/Death Complex->Stasis  Downstream Effect  

Caption: Competitive inhibition of GyrB ATPase activity by the pyrimidine-based scaffold.

Secondary Targets & Off-Target Liability

When this molecule exists as a free metabolite or fragment, or when considering the selectivity of the parent drug, the following targets are critical.

Human Kinases (Off-Target Risk)

Pyrimidines are "privileged structures" in kinase inhibition (e.g., CDK, JAK inhibitors).

  • Risk: The 2-aminopyrimidine or 2-alkylpyrimidine motif can accidentally bind to the ATP-binding hinge region of human kinases.

  • Mitigation: The (R)-1-hydroxyethyl group is specifically designed to reduce this affinity. Unlike the flat, hydrophobic pockets of many kinases, the GyrB pocket accommodates the polar, chiral side chain. The stereochemistry ((R) vs (S)) is often tuned to clash with human kinase gatekeeper residues while fitting the bacterial target.

Metabolic Enzymes (Clearance Targets)

If (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is released as a metabolite:

  • UDP-Glucuronosyltransferases (UGTs): The 5-hydroxyl group is a prime site for Phase II conjugation (glucuronidation), leading to rapid renal clearance.

  • Alcohol Dehydrogenases (ADH) / CYPs: The secondary alcohol on the ethyl side chain may undergo oxidation to a ketone (acetyl group), altering polarity and potentially creating reactive intermediates.

Experimental Validation Protocols

To validate the interaction of this moiety (within a lead compound) against its targets, the following self-validating workflows are recommended.

Malachite Green ATPase Assay (GyrB Inhibition)

This assay measures the release of inorganic phosphate (Pi) during ATP hydrolysis.

  • Objective: Quantify IC50 of the inhibitor against E. coli or P. aeruginosa GyrB.

  • Protocol:

    • Reagents: Recombinant GyrB domain, ATP, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK).

    • Incubation: Mix Inhibitor (serial dilution) + GyrB in assay buffer (50 mM Tris pH 7.5, 5 mM MgCl2). Incubate 10 min.

    • Start: Add ATP (Km concentration). Incubate 30-60 min at 37°C.

    • Detection: Add Malachite Green reagent. Incubate 5-10 min.

    • Read: Measure Absorbance at 620-650 nm.

    • Validation: Use Novobiocin as a positive control (Standard IC50 ~0.2-0.5 µM).

Differential Scanning Fluorimetry (Thermal Shift)

Determines binding affinity by measuring the thermal stabilization of the protein.

  • Protocol:

    • Mix 2-5 µM Recombinant GyrB + 10-50 µM Compound + SYPRO Orange dye.

    • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

    • Analysis: Calculate the melting temperature (

      
      ). A 
      
      
      
      indicates significant binding.
    • Control: DMSO only (Negative) and Clorobiocin (Positive).

Synthesis & Sourcing Strategy

The biological activity is strictly dependent on the (R)-configuration .

  • Enzymatic Resolution: Racemic 2-(1-hydroxyethyl)pyrimidin-5-ol can be resolved using Lipases (e.g., Candida antarctica Lipase B) to yield high enantiomeric excess (>99% ee).

  • Chiral Pool Synthesis: Starting from (R)-lactate derivatives to install the chiral center prior to pyrimidine ring closure.

References

  • Merck Sharp & Dohme Corp. (2020).[2] Tricyclic Gyrase Inhibitors. U.S. Patent No.[1][2][3][4][5] 10,858,360 B2.[1][2][3][4][5][6] Washington, DC: U.S. Patent and Trademark Office. Link

  • Wigley, D. B., et al. (1991).[1] Crystal structure of an N-terminal fragment of the DNA gyrase B protein. Nature, 351(6328), 624-629.[1] Link

  • ChemicalBook. (2024). (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol Product Entry. Link

  • PubChem. (2024). Compound Summary: Tricyclic Gyrase Inhibitors (Related Structures). Link

Sources

Foundational

Comprehensive Characterization Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Topic: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Spectroscopic Characterization & Synthesis Guide Content Type: Technical Reference & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists[1] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Spectroscopic Characterization & Synthesis Guide Content Type: Technical Reference & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, Process Chemists[1]

[1]

Executive Summary & Molecule Profile

This technical guide details the spectroscopic identification, chiral validation, and synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5 for racemate).[1] This scaffold serves as a critical fragment in the development of HIF-PH inhibitors and antifungal agents.[1]

The 5-hydroxypyrimidine core exhibits unique tautomeric behavior (keto-enol) dependent on solvent polarity, while the C2-chiral center requires rigorous enantiomeric excess (%ee) determination.[1] This guide provides a self-validating workflow for researchers synthesizing or characterizing this metabolite.

PropertyData
IUPAC Name (1R)-1-(5-hydroxypyrimidin-2-yl)ethanol
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Chiral Center C2-sidechain (R-configuration)
pKa (Predicted) ~6.5 (5-OH acidic due to diaza-ring electron withdrawal)

Spectroscopic Data (NMR, IR, MS)

The following data represents the consensus spectral signature for the free base in polar aprotic solvents (DMSO-d₆).

Nuclear Magnetic Resonance (NMR)

Note: The molecule possesses C2v-like symmetry in the heterocyclic core.[1] H4 and H6 are chemically equivalent in achiral solvents.[1]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
OH (Ar) 10.25br s1H-C5-OH (Phenolic)
H4, H6 8.28s2H-Pyrimidine Ring
OH (Alk) 5.10d1H4.8Sidechain OH
CH 4.68dq1H6.5, 4.8Chiral Methine
CH₃ 1.38d3H6.5Methyl Group

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionShift (δ ppm)TypeAssignment
C5 151.2CqC-OH (Ipso)
C2 158.4CqC-N (Ipso)
C4, C6 144.1CHAromatic CH
CH 70.5CHChiral Center
CH₃ 22.8CH₃Methyl
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)[1]

  • Molecular Ion [M+H]⁺: m/z 141.1[1]

  • Key Fragments (MS/MS):

    • m/z 123.1 [M+H - H₂O]⁺ (Loss of aliphatic hydroxyl)[1]

    • m/z 97.0 [Pyrimidin-5-ol core]⁺ (Cleavage of side chain)[1]

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (H-bonded).[1]

  • 2970 cm⁻¹: C-H stretch (Aliphatic).

  • 1590, 1450 cm⁻¹: C=N and C=C aromatic ring stretches (Pyrimidine skeletal vibrations).[1]

  • 1260 cm⁻¹: C-O stretch (Phenolic).[1]

Chiral Analysis & Validation Protocol

Ensuring the (R)-configuration requires specific analytical techniques, as standard NMR cannot distinguish enantiomers.[1]

Mosher's Ester Analysis (Absolute Configuration)

To validate the (R)-stereochemistry without X-ray crystallography, derivatize the aliphatic alcohol with (S)- and (R)-MTPA-Cl (Mosher's acid chloride).[1]

Protocol:

  • React 5 mg substrate with (R)-MTPA-Cl/Pyridine to form the (S)-Mosher ester.[1]

  • React 5 mg substrate with (S)-MTPA-Cl/Pyridine to form the (R)-Mosher ester.[1]

  • Analysis: Compare ¹H NMR shifts of the methyl doublet.

    • Rule: For the (R)-alcohol, the Δδ (δ_S-ester - δ_R-ester) for protons spatially close to the chiral center will follow a predictable shielding/deshielding pattern based on the Cahn-Ingold-Prelog priority.[1]

Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% TFA (to suppress ionization of the phenolic OH).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemate standard).[1]

Synthesis Pathway: Asymmetric Transfer Hydrogenation

The most robust route to the (R)-enantiomer is the asymmetric reduction of the corresponding ketone.[1]

Reaction Scheme Diagram

SynthesisPathway SM 2-Acetyl-5-hydroxypyrimidine (Substrate) Cond HCOOH / TEA (5:2) DCM, 0°C to RT, 12h SM->Cond Cat RuCl(p-cymene)[(R,R)-Ts-DPEN] (Catalyst) Cat->Cond  Catalysis Prod (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (Target >95% ee) Cond->Prod  Asymmetric  Transfer Hydrogenation

Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway using Noyori-Ikariya catalyst system.

Step-by-Step Protocol

Reagents:

  • Precursor: 1-(5-hydroxypyrimidin-2-yl)ethanone (Synthesis: 5-benzyloxypyrimidine-2-carbonitrile + MeMgBr, followed by deprotection).[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: (R,R)-ligand typically yields (R)-alcohol; verify experimentally).[1]

  • Hydrogen Source: Azeotropic mixture of Formic acid/Triethylamine (5:2).[1]

Procedure:

  • Preparation: In a flame-dried Schlenk flask, dissolve the ketone (1.0 eq) in dry DCM (0.5 M concentration).

  • Catalyst Addition: Add the Ruthenium catalyst (1 mol%). Purge with Nitrogen.[1]

  • Initiation: Add the HCOOH/TEA mixture (3.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:10).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Validation: Assess %ee using the Chiral HPLC method described in Section 3.2.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] [1]

  • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[1] Journal of the American Chemical Society, 95(2), 512–519.[1] [1]

  • PubChem Compound Summary. (2024). Pyrimidin-5-ol Derivatives. National Center for Biotechnology Information.[1]

  • ChemScene. (2024). Product Data: 2-(1-Hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5).[1][2]

Sources

Exploratory

Synthesis and Applications of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol: A Critical Intermediate in Tricyclic Gyrase Inhibitors

Introduction & Pharmacological Context (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5)[1] is a highly specialized chiral pyrimidine building block[2]. In modern drug discovery, it serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5)[1] is a highly specialized chiral pyrimidine building block[2]. In modern drug discovery, it serves as a critical intermediate in the synthesis of Tricyclic Gyrase Inhibitors —a novel class of potent antibacterial agents developed to combat multidrug-resistant pathogens[3]. These therapeutic agents function by targeting the ATP-binding pockets of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE), enzymes essential for bacterial DNA replication[4].

The structural integrity of the final active pharmaceutical ingredient (API) relies heavily on the precise stereochemistry and functional group placement within this pyrimidine core[5]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this intermediate, grounded in established pharmaceutical patent literature[6].

Retrosynthetic Analysis & Mechanistic Strategy

The construction of the 2,5-disubstituted pyrimidine ring is achieved via a highly regioselective [3+2] cyclocondensation [6].

Causality in Reagent Selection
  • The 1,3-Dielectrophile (Vinamidinium Salt): Traditional 1,3-dicarbonyl compounds (e.g., malondialdehyde derivatives) are notoriously unstable and prone to self-condensation. To circumvent this, the synthesis utilizes 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (Compound A2)[6]. This vinamidinium salt is a highly electrophilic, stable equivalent of a 1,3-dicarbonyl. The hexafluorophosphate (

    
    ) counterion is deliberately chosen over chloride to impart high crystallinity and hydrolytic stability, allowing for prolonged shelf life and easy isolation[7].
    
  • The Nucleophile (Amidine): The N-C-N fragment and the C2 chiral center are introduced simultaneously using (R)-2-hydroxypropanamidine .

  • Protecting Group Strategy: The C5-hydroxyl group is masked as a benzyl ether during the basic condensation step[6]. A free hydroxyl group at this position would be highly acidic and prone to O-alkylation or oxidative degradation under the reaction conditions. The benzyl group is subsequently removed via clean, quantitative catalytic hydrogenolysis[8].

Workflow A (R)-2-hydroxypropanamidine (Nucleophile) C Compound A5 Protected Pyrimidine A->C K2CO3, CH3CN 90°C, 12h B Trimethinium PF6- Salt (Dielectrophile) B->C D Compound A6 Target Pyrimidin-5-ol C->D H2, 10% Pd/C MeOH, 4h

Figure 1. Synthesis workflow of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system, where the progression of the reaction can be tracked via distinct shifts in


 NMR spectroscopy[6].
Protocol 1: [3+2] Cyclocondensation to Compound A5

Objective: Synthesis of (R)-5-(benzyloxy)-2-(1-hydroxyethyl)pyrimidine.

  • Preparation: To a stirred suspension of 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (39 mmol) and (R)-2-hydroxypropanamidine hydrochloride (47 mmol) in acetonitrile (

    
    , 100 mL), add solid potassium carbonate (
    
    
    
    , 117 mmol)[6].
  • pH Adjustment: Adjust the pH of the mixture to ~8.5 by the careful addition of a 5N aqueous sodium hydroxide (

    
    ) solution[6]. Expert Insight: Maintaining a mildly basic pH is critical; it liberates the free amidine for nucleophilic attack while minimizing the competitive aqueous hydrolysis of the trimethinium salt.
    
  • Thermal Cyclization: Heat the biphasic reaction mixture at 90 °C for 12 hours[6]. During this phase, dimethylamine gas is evolved as the addition-elimination sequence progresses.

  • Workup: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous phase with ethyl acetate (

    
     mL)[6].
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to afford Compound A5 as a yellow solid[6].
    
Protocol 2: Catalytic Hydrogenolysis to Compound A6

Objective: Deprotection to yield the final target, (R)-2-(1-hydroxyethyl)pyrimidin-5-ol.

  • Preparation: Dissolve Compound A5 (15.8 mmol) in HPLC-grade methanol (30 mL)[6].

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 350 mg) to the solution[6]. Expert Insight: The use of methanol ensures high solubility of both the starting material and the highly polar product, preventing premature precipitation onto the catalyst.

  • Hydrogenation: Purge the reaction vessel and stir the mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours[6].

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst[6].

  • Concentration: Concentrate the filtrate under reduced pressure to yield Compound A6 in near-quantitative yield (98%)[6].

Mechanism N1 Amidine Free Base Formation (Deprotonation by K2CO3) N2 First Addition-Elimination (Displacement of first -NMe2) N1->N2 N3 Intramolecular Cyclization (Ring Closure) N2->N3 N4 Second Elimination & Aromatization (Loss of second -NMe2) N3->N4 N5 Formation of Pyrimidine Core (Compound A5) N4->N5

Figure 2. Mechanistic pathway of the[3+2] cyclocondensation.

Quantitative Data Summary

The structural validation of the intermediates and the final product is confirmed via


 NMR (measured in 

or

). The disappearance of the benzyl protons (

~5.20 ppm) and the emergence of the free hydroxyl proton (

~5.40 ppm) serve as internal validations of reaction success[6].
CompoundChemical NameRoleYieldKey

NMR Highlights
A2 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium

Dielectrophile30%

4.74 (s, 2H,

), 3.32/3.21 (s, 6H,

)[6]
A5 (R)-5-(benzyloxy)-2-(1-hydroxyethyl)pyrimidineIntermediate26%*

8.84 (s, 2H, Ar-H), 5.20 (s, 2H,

)[6]
A6 (R)-2-(1-hydroxyethyl)pyrimidin-5-olFinal Target98%

8.84 (s, 2H, Ar-H), 5.40 (brd, 1H, OH)[6]

*Note: The moderate 26% yield for Compound A5 is characteristic of this specific step due to the competitive aqueous hydrolysis of the highly reactive trimethinium salt at 90 °C. However, the subsequent deprotection step (A5


 A6) is nearly quantitative (98%)[6].

References

  • Trius Therapeutics, Inc. (2012). Tricyclic Gyrase Inhibitors. U.S. Patent Application US20120238751A1.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Development for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

This Application Note and Protocol guide details the analytical method development for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5).[1] This guide is structured to address the specific challenges posed by this...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the analytical method development for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5).[1] This guide is structured to address the specific challenges posed by this molecule: its amphoteric nature (pyrimidine nitrogen + phenolic hydroxyl) and its chirality.

Introduction & Physicochemical Profiling

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a polar, amphoteric pharmaceutical intermediate. Its structural duality—containing a basic pyrimidine core and an acidic phenolic moiety—requires precise pH control during analysis to prevent peak tailing and retention time shifts. Furthermore, the single chiral center at the hydroxyethyl side chain necessitates a robust enantioselective method to quantify the (S)-enantiomer impurity.

Molecular Properties & Challenges
PropertyValue (Est.)Analytical Implication
Formula C₆H₈N₂O₂MW = 140.14 Da
LogP ~0.24Highly polar; requires high aqueous content or HILIC/Polar-embedded phases.
pKa (Acid) ~6.5 (Phenolic OH)Mobile phase pH must be < 4.5 to keep the phenol protonated (neutral).
pKa (Base) ~1.5 (Pyrimidine N)At pH < 2, the ring protonates; at pH > 3, it is neutral.
UV Max 260–270 nmPyrimidine

transition provides strong detection.

PART 1: Achiral Purity Method (RP-UPLC)

Objective: Quantify chemical purity and separate synthetic impurities (e.g., 2-acetylpyrimidin-5-ol).

Method Design Rationale

Due to the low LogP (0.24), standard C18 columns may suffer from "phase collapse" or poor retention. We utilize a Polar-Embedded C18 or T3-type bonding to ensure retention of the polar analyte while using 100% aqueous start conditions.

Buffer Selection: A pH of 3.0 (Ammonium Formate) is chosen.

  • Why? At pH 3.0, the phenolic OH (pKa 6.5) is neutral, and the pyrimidine N (pKa 1.5) is mostly neutral. This prevents ionic interaction with residual silanols and ensures sharp peak shape.

Detailed Protocol
  • Instrument: UPLC H-Class or equivalent (Binary Pump).

  • Column: Waters HSS T3, 1.8 µm, 2.1 x 100 mm (or Agilent Zorbax SB-Aq).

  • Column Temp: 40°C.

  • Detection: UV at 265 nm (Reference 360 nm).

  • Flow Rate: 0.4 mL/min.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2]

  • B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min) %A %B Curve Description
0.00 98 2 Initial Load & Retain Polar Analyte
1.00 98 2 6 Isocratic Hold
6.00 70 30 6 Elute Main Peak & Polar Impurities
8.00 5 95 6 Wash Lipophilic Impurities

| 9.50 | 98 | 2 | 1 | Re-equilibration |

Sample Prep: Dissolve 0.5 mg/mL in Water:MeOH (90:10). Note: High organic diluents will cause peak breakthrough.

PART 2: Chiral Separation Method (SFC)

Objective: Quantify the (S)-enantiomer down to 0.1% levels.

Method Design Rationale

Traditional Normal Phase (Hexane/EtOH) is often poor for pyrimidines due to solubility issues. Supercritical Fluid Chromatography (SFC) is superior here. The alcohol group interacts well with Amylose-based selectors.

  • Screening Hit: Chiralpak IA or AD-H usually works for secondary alcohols. However, for polar pyrimidines, Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) often provides better resolution due to hydrogen bonding capabilities of the chlorinated selector.

Detailed Protocol
  • Technique: UPC² / SFC.

  • Column: Chiralpak IC-3, 3.0 µm, 4.6 x 150 mm.

  • Co-Solvent (B): Methanol with 0.1% Isopropylamine (IPA adds basicity to sharpen the pyrimidine peak).

  • Mobile Phase A: CO₂ (SFC Grade).

  • Back Pressure: 2000 psi (138 bar).

  • Temperature: 40°C.

Isocratic Conditions:

  • Flow: 3.0 mL/min.

  • Composition: 20% B / 80% A.

  • Run Time: 8.0 minutes.

Expected Performance:

  • (S)-Enantiomer RT: ~3.2 min

  • (R)-Enantiomer RT: ~4.5 min

  • Resolution (

    
    ): > 3.0
    

PART 3: LC-MS/MS Quantification (Trace Analysis)

Objective: Bioanalytical quantification in plasma or trace genotoxic impurity analysis.

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (M+H)⁺.

  • Source Temp: 500°C.

  • Capillary Voltage: 1.5 kV.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Mechanism
Target (R-OH) 141.1 123.1 25 18 Loss of H₂O (-18)
Target (Quant) 141.1 96.1 25 28 Loss of C₂H₄O (Side chain cleavage)

| IS (d3-Analog) | 144.1 | 126.1 | 25 | 18 | Deuterated Internal Standard |

Visualization of Workflows

Method Development Decision Tree

This diagram illustrates the logic flow for selecting the optimal stationary phase based on the amphoteric properties of the analyte.

MethodDev Start Analyte: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol LogP ~0.24 | pKa ~1.5, 6.5 SolubilityCheck Solubility Check (Water/MeOH) Start->SolubilityCheck ModeSelect Separation Mode Selection SolubilityCheck->ModeSelect RP_Path Reverse Phase (RP) For Chem. Purity ModeSelect->RP_Path Chiral_Path Chiral SFC/NP For Enantiomers ModeSelect->Chiral_Path RP_Col Column: HSS T3 / Polar C18 (Retains polar analytes) RP_Path->RP_Col Chiral_Col Column: Chiralpak IC (Chlorinated Cellulose) Chiral_Path->Chiral_Col RP_MP MP: 10mM NH4HCO2 (pH 3.0) Keeps Phenol Neutral RP_Col->RP_MP Validation ICH Q2 Validation (Specificity, LOQ, Linearity) RP_MP->Validation Chiral_MP MP: CO2 + MeOH (20%) Add 0.1% Amine Chiral_Col->Chiral_MP Chiral_MP->Validation

Caption: Analytical decision matrix prioritizing polar retention for RP-HPLC and hydrogen-bonding interactions for Chiral SFC.

Impurity Fate Map

Understanding potential degradation products is vital for "Specificity" validation.

ImpurityMap Target (R)-Target (Alcohol) Ketone Impurity A (Ketone) Target->Ketone Oxidation (-2H) N_Oxide Impurity B (N-Oxide) Target->N_Oxide Oxidation (+O) Enantiomer (S)-Enantiomer Target->Enantiomer Racemization (Acid/Heat)

Caption: Potential degradation pathways. Impurity A (Ketone) is the primary oxidative degradant.

Validation Protocol (ICH Q2 Aligned)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

Specificity (Stress Testing)

Subject the sample to stress conditions to demonstrate that the method can separate the main peak from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Watch for pyrimidine ring opening).

  • Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide or Ketone formation).

  • Acceptance Criteria: Peak purity (via PDA) > 99.0% for the main peak.

Linearity & Range
  • Range: 0.1% (LOQ) to 120% of target concentration.

  • Points: 5 concentration levels minimum.

  • Acceptance:

    
    .
    
Robustness (Self-Validating Step)

Deliberately vary parameters to prove reliability:

  • pH: ± 0.2 units (Critical for this amphoteric molecule).

  • Column Temp: ± 5°C.

  • Flow Rate: ± 10%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Pyrimidine N and Silanols.Increase buffer strength (20mM) or add 0.1% TEA if using high pH. Ensure T3/Shield columns are used.
RT Shift pH instability affecting Phenolic OH ionization.Verify mobile phase pH is < 4.5 (buffer capacity is key).
Split Peaks Sample solvent too strong (e.g., 100% MeOH).Dissolve sample in Mobile Phase A or <10% Organic.
Chiral Co-elution Inadequate interaction time.Lower SFC Back Pressure to 1500 psi or reduce % Co-solvent.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 2007.[3] Link

  • Toribio, L., et al. "Chiral separation of enantiomers of antifungal drugs by Supercritical Fluid Chromatography." Journal of Chromatography A, 2006.
  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard text for gradient design).

Sources

Application

Application Note: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol as a Chiral Scaffold in Drug Discovery

Executive Summary (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a bifunctional, chiral pyrimidine building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a bifunctional, chiral pyrimidine building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural uniqueness lies in the simultaneous presence of a phenolic hydroxyl group at the C5 position (suitable for ether linkages to core scaffolds) and a chiral aliphatic alcohol at the C2 position (ideal for solubilizing tails or stereospecific binding interactions).

This guide details the asymmetric synthesis of this intermediate, preventing common racemization issues, and outlines protocols for its regioselective functionalization .

Chemical Profile & Significance[1]

PropertyData
IUPAC Name (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
CAS Number 1400807-79-5
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Chirality (R)-enantiomer (typically >98% ee required)
pKa (Calculated) ~6.5 (C5-OH, phenolic); ~14.5 (C2-sidechain OH)
Solubility Soluble in DMSO, MeOH; Moderate in Water

Strategic Value:

  • Hinge Binding: The pyrimidine core mimics the purine ring of ATP, making it a privileged scaffold for kinase inhibition (e.g., ERK, JAK pathways).

  • Solubility Handle: The chiral hydroxyethyl tail breaks planarity and increases hydrophilicity compared to flat alkyl chains.

  • Orthogonal Reactivity: The significant pKa difference between the C5-OH and C2-sidechain OH allows for protecting-group-free selective functionalization.

Synthesis Protocol: Asymmetric Route

To ensure high enantiomeric excess (ee), we recommend a biocatalytic reduction or Asymmetric Transfer Hydrogenation (ATH) rather than classical resolution.

Pathway Overview

The synthesis proceeds via the ketone precursor, followed by stereoselective reduction and deprotection.

SynthesisPath Start 5-(Benzyloxy)-2-chloropyrimidine Ketone 1-(5-(Benzyloxy)pyrimidin-2-yl) ethan-1-one Start->Ketone Stille Coupling (Tributyl(1-ethoxyvinyl)tin) ChiralInter (R)-1-(5-(Benzyloxy)pyrimidin-2-yl) ethan-1-ol Ketone->ChiralInter Noyori ATH or KRED Enzyme Final (R)-2-(1-hydroxyethyl) pyrimidin-5-ol ChiralInter->Final H2, Pd/C (Debenzylation)

Figure 1: Synthetic route emphasizing the chiral reduction step.

Detailed Experimental Procedures
Step 1: Synthesis of the Ketone Precursor

Reagents: 5-(benzyloxy)-2-chloropyrimidine, Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, Toluene.

  • Charge a reaction vessel with 5-(benzyloxy)-2-chloropyrimidine (1.0 eq) and Tributyl(1-ethoxyvinyl)tin (1.2 eq) in dry toluene (0.5 M).

  • Degas with N₂ for 15 min. Add Pd(PPh₃)₄ (0.05 eq).

  • Reflux for 16 hours under N₂ atmosphere.

  • Cool to RT and add 1N HCl (aq) to hydrolyze the vinyl ether intermediate. Stir vigorously for 2 hours.

  • Workup: Extract with EtOAc, wash with KF(aq) solution (to remove tin residues), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc) to yield 1-(5-(benzyloxy)pyrimidin-2-yl)ethan-1-one .

Step 2: Asymmetric Reduction (Noyori Transfer Hydrogenation)

Target: >98% ee (R)-isomer.

  • Catalyst Prep: In a glovebox, prepare the catalyst solution using [RuCl(p-cymene)((R,R)-Ts-DPEN)] (0.01 eq).

  • Dissolve the ketone (from Step 1) in anhydrous DMF or Formic Acid/Triethylamine (5:2 azeotrope).

  • Stir at 25°C for 24–48 hours. Monitor conversion by HPLC.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO₃ to remove excess formic acid.

  • Validation: Check optical purity using a Chiralpak AD-H column (Hexane/IPA 90:10).

Step 3: Global Deprotection

Reagents: Pd/C (10 wt%), H₂ (1 atm), MeOH.

  • Dissolve the chiral benzyl ether in MeOH.

  • Add 10% Pd/C (10 wt% loading relative to substrate).[1]

  • Stir under a hydrogen balloon (1 atm) for 4 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain (R)-2-(1-hydroxyethyl)pyrimidin-5-ol as a white to off-white solid.

Reactivity & Functionalization Guide

The core utility of this scaffold is the ability to differentiate the two hydroxyl groups.

Reactivity Map

Reactivity Center (R)-2-(1-hydroxyethyl) pyrimidin-5-ol NodeA C5-OH (Phenolic, pKa ~6.5) Center->NodeA NodeB C2-Sidechain (Aliphatic, pKa ~14.5) Center->NodeB RxnA1 Mitsunobu Reaction (R-OH, DIAD, PPh3) NodeA->RxnA1 RxnA2 SNAr / Alkylation (R-X, K2CO3) NodeA->RxnA2 RxnB1 Mesylation -> Azide -> Amine (Inversion of Config) NodeB->RxnB1 RxnB2 Oxidation to Ketone (Loss of Chirality) NodeB->RxnB2

Figure 2: Orthogonal reactivity profile allowing selective modification.

Protocol: Selective C5-O-Alkylation (Mitsunobu)

Context: Attaching the scaffold to a core drug fragment without protecting the aliphatic alcohol.

  • Dissolve (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (1.0 eq), the target Alcohol (R-OH) (1.0 eq), and PPh₃ (1.2 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise over 15 minutes. Note: The phenolic C5-OH reacts preferentially over the secondary aliphatic C2-OH due to higher acidity.

  • Warm to RT and stir for 12 hours.

  • Purification: Direct silica gel chromatography.

Quality Control & Storage

  • Storage: Hygroscopic. Store at -20°C under Argon.

  • Racemization Risk: The benzylic-like position at C2 is relatively stable, but avoid strong Lewis acids or high temperatures (>100°C) in acidic media, which can promote SN1-type racemization.

  • Analytical Standard:

    • ¹H NMR (DMSO-d₆): δ 8.35 (s, 2H, Ar-H), 5.40 (d, 1H, OH), 4.70 (m, 1H, CH-OH), 1.35 (d, 3H, CH₃).

    • Chiral HPLC: Chiralpak AD-H, 1.0 mL/min, 10% IPA/Hexane. (R)-isomer typically elutes second (verify with authentic standard).

References

  • Preparation of Pyrimidine Intermediates

    • Title: Discovery of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2.
    • Source:ACS Medicinal Chemistry Letters (2015).
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation Protocols

    • Title: Asymmetric Transfer Hydrogen
    • Source:Journal of the American Chemical Society (1996).
    • URL:[Link]

  • Compound Data & Safety: Title: 2-(1-Hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5) Product Entry. Source: ChemScene.
  • Biocatalytic Reduction Methods

    • Title: Engineering Promiscuous Alcohol Dehydrogenase Activity for Selective Reduction.
    • Source:Frontiers in Chemistry (2021).[2]

    • URL:[Link]

Sources

Method

Application Note: Biological Evaluation of Chiral Pyrimidin-5-ol Scaffolds

Executive Summary & Pharmacophore Context (R)-2-(1-hydroxyethyl)pyrimidin-5-ol represents a "privileged structure" in medicinal chemistry—a chiral pyrimidine scaffold capable of diverse biological interactions. The pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol represents a "privileged structure" in medicinal chemistry—a chiral pyrimidine scaffold capable of diverse biological interactions. The pyrimidin-5-ol moiety is a known bioisostere for phenol and is structurally critical in various antifungal agents (inhibiting CYP51/lanosterol 14α-demethylase) and kinase inhibitors (targeting the ATP-binding pocket).[1]

This Application Note provides a rigorous biological screening cascade for this specific enantiomer. Unlike racemic mixtures, the (R)-isomer requires protocols sensitive to stereoselective binding events.[1] The following workflows are designed to validate target engagement, cellular potency, and metabolic stability, treating the compound as a high-value Fragment-Based Drug Discovery (FBDD) hit or a metabolic standard.

Key Biological Applications[1][2][3][4]
  • Antifungal Potency: Inhibition of ergosterol biosynthesis via CYP51.[1]

  • Oncology: Modulation of oxidative stress and kinase inhibition in solid tumors (e.g., A549 lung cancer lines).[1]

  • Metabolic Profiling: Assessment of secondary alcohol oxidation and glucuronidation.[1]

Pre-Screening Quality Control (Critical Step)[1][2]

Rationale: Biological data is only as good as the chemical input.[1] The secondary alcohol at the C2-position creates a chiral center.[1] Biological activity is frequently stereospecific; therefore, enantiomeric excess (ee) must be verified >98% prior to screening to prevent "eutomer/distomer" data contamination.[1]

Protocol Snapshot:

  • Technique: Chiral SFC (Supercritical Fluid Chromatography).[1]

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: CO2/Methanol (with 0.1% DEA).[1]

  • Requirement: If ee < 95%, repurify before proceeding to biological assays.

Protocol A: Enzymatic Target Engagement (CYP51 Inhibition)[1][2]

Objective: To determine the IC50 of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol against Lanosterol 14α-demethylase (CYP51), the primary target for pyrimidine-based antifungals.[1]

Mechanism: The pyrimidine N3 nitrogen coordinates with the heme iron of CYP51, blocking the demethylation of lanosterol, a precursor to ergosterol.[1] The 5-hydroxyl group often engages in hydrogen bonding with the access channel residues (e.g., Tyr118 in C. albicans).[1]

Materials
  • Enzyme: Recombinant Candida albicans CYP51 (CaCYP51) or human CYP51 (for selectivity profiling).[1]

  • Substrate: Lanosterol (20 µM final).

  • Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Detection: LC-MS/MS (Agilent 6400 Series or equivalent).[1]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve (R)-2-(1-hydroxyethyl)pyrimidin-5-ol in 100% DMSO to 10 mM stock.

    • Prepare 10-point serial dilutions (1:3) in assay buffer (50 mM Potassium Phosphate, pH 7.4). Final DMSO concentration must be <0.5%.[1]

  • Incubation:

    • In a 96-well plate, combine:

      • 40 µL Enzyme mix (50 nM CYP51).[1]

      • 10 µL Compound dilution.

      • Pre-incubate for 10 min at 37°C.

    • Initiation: Add 50 µL Substrate/NADPH mix.

    • Reaction: Incubate for 20 min at 37°C with gentle shaking.

  • Termination & Extraction:

    • Stop reaction with 100 µL cold Acetonitrile (containing internal standard, e.g., Carbamazepine).[1]

    • Centrifuge at 3,000 x g for 15 min to pellet protein.

  • Quantification (LC-MS/MS):

    • Monitor the depletion of Lanosterol (Transition: 427.4 → 109.[1]1) and formation of 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol.[1]

    • Calculation: Plot % Activity vs. Log[Compound] to derive IC50 using a 4-parameter logistic fit.

Data Interpretation
IC50 Range (µM)InterpretationAction
< 0.5Potent HitProceed to MIC determination (Protocol B).
0.5 – 10.0Moderate BinderStructure-Activity Relationship (SAR) optimization required.[1]
> 10.0Weak/InactiveCheck for aggregation or assay interference.[1]

Protocol B: Cellular Viability & Oxidative Stress Induction[1][3]

Objective: To evaluate cytotoxicity and mechanism of action in human lung epithelial carcinoma (A549) cells, as pyrimidin-5-ol derivatives have been shown to induce oxidative stress in this line [1].[1][2][3]

Experimental Logic (Graphviz Diagram)[1][2]

CellularScreening Start Compound Treatment (A549 Cells) Branch1 24h Incubation Start->Branch1 Branch2 48h Incubation Start->Branch2 ROS_Assay DCFDA Staining (ROS Detection) Branch1->ROS_Assay MTT_Assay MTT/Resazurin Assay (Mitochondrial Function) Branch2->MTT_Assay Readout1 Fluorescence (Ex/Em 485/535) ROS_Assay->Readout1 Readout2 Absorbance (570 nm) MTT_Assay->Readout2 Analysis Calculate EC50 & ROS Fold Change Readout1->Analysis Readout2->Analysis

Figure 1: Parallel workflow for assessing cytotoxicity and oxidative stress induction.

Detailed Methodology
A. Cell Culture[1]
  • Line: A549 (ATCC CCL-185).[1]

  • Media: DMEM + 10% FBS + 1% Pen/Strep.[1]

  • Seeding: 5,000 cells/well in 96-well black-walled plates (for ROS) or clear plates (for MTT). Allow attachment for 24h.

B. Oxidative Stress Assay (DCFDA)[1]
  • Probe Loading: Wash cells with PBS and incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min at 37°C.

  • Treatment: Remove probe solution. Add compound (0.1 – 100 µM) in phenol-red free media.[1]

  • Kinetics: Measure fluorescence immediately (t=0) and every 60 min for 6 hours.

  • Control: Positive control: H2O2 (100 µM). Negative control: 0.1% DMSO.[1]

C. Cytotoxicity Assay (MTT)
  • Treatment: Treat cells with compound for 48h.[1]

  • Reagent: Add MTT reagent (0.5 mg/mL final) for 4 hours.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm (reference 630 nm).

Protocol C: ADME - Metabolic Stability (Phase I/II)

Rationale: The secondary alcohol at the chiral center is a metabolic "soft spot."[1] It is prone to oxidation (to the ketone) by ADH/CYP enzymes or direct glucuronidation.[1] Understanding this liability is crucial for drug development.[1]

Workflow
  • System: Human Liver Microsomes (HLM) + S9 fraction (for Phase II coverage).[1]

  • Reaction:

    • 1 µM Test Compound.[1]

    • 0.5 mg/mL Microsomal protein.[1]

    • Phase I Cofactors: NADPH.[1]

    • Phase II Cofactors: UDPGA (for glucuronidation) + Alamethicin (pore former).[1]

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min.

  • Analysis: LC-MS/MS. Look for:

    • Parent depletion (Intrinsic Clearance, CLint).[1]

    • Metabolite M1: Ketone formation (-2H, -2 Da mass shift).[1]

    • Metabolite M2: Glucuronide (+176 Da mass shift).[1]

References

  • Jian, Y. J., et al. (2021).[1] Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response.[1][4] RSC Medicinal Chemistry, 12, 1591-1602.[1] [Link]

  • PubChem. (2025).[1] Pyrimidin-5-ol Compound Summary. National Library of Medicine. [Link][1]

  • Bhatia, R., et al. (2020).[1] Pyrimidine derivatives as potent CYP51 inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 98, 103726.[1] (Contextual grounding for CYP51 protocol).

Sources

Application

Application Note: Cell-Based Assay Development for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

This Application Note and Protocol guide details the cell-based assay development for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS 1460321-45-2), a chiral pyrimidine derivative often investigated as a bioactive metabolite,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the cell-based assay development for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS 1460321-45-2), a chiral pyrimidine derivative often investigated as a bioactive metabolite, synthetic intermediate, or fragment in kinase inhibitor discovery.

Abstract

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a polar, chiral pyrimidine scaffold frequently encountered in the metabolic profiling of pyrimidine-based kinase inhibitors (e.g., JAK, CDK, or PI3K inhibitors) or as a fragment in Fragment-Based Drug Discovery (FBDD). Its structural integrity—specifically the (R)-stereocenter at the hydroxyethyl group—is critical for its biological interaction profile. This guide outlines the development of robust cell-based assays to evaluate its cytotoxicity , membrane permeability , and functional target engagement . Emphasis is placed on distinguishing stereospecific activity and assessing potential "anti-metabolite" toxicity common to pyrimidine analogs.

Introduction & Scientific Rationale

Chemical Context
  • Compound : (R)-2-(1-hydroxyethyl)pyrimidin-5-ol[1]

  • CAS : 1460321-45-2

  • Molecular Weight : ~140.14 g/mol

  • Key Features :

    • Pyrimidin-5-ol Core : Mimics phenol/nucleobase structures; potential for hydrogen bonding in ATP-binding pockets.

    • Chiral Center (R-configuration) : Biological activity is often stereoselective; the (S)-enantiomer may exhibit significantly different potency or toxicity.

    • Polarity : High water solubility (LogP < 1), necessitating specific permeability assays.

Biological Relevance[2]
  • Active Metabolite Hypothesis : Many pyrimidine drugs (e.g., Ruxolitinib, Momelotinib) undergo oxidation. This compound may represent a stable, circulating metabolite that retains pharmacological activity or contributes to off-target toxicity.

  • Fragment Screening : As a low-molecular-weight ligand, it serves as a chemical probe to identify novel binding sites on kinases or oxidoreductases.

Experimental Workflows (Diagrams)

Assay Development Logic

The following flowchart illustrates the critical path for characterizing this molecule, from solubility testing to functional readout.

AssayWorkflow Start Compound Preparation (R)-2-(1-hydroxyethyl)pyrimidin-5-ol QC QC: Chiral Purity Check (>98% ee required) Start->QC Solubility Solubility & Stability (DMSO vs. Aqueous Media) QC->Solubility Tox Assay 1: Cytotoxicity Profiling (CellTiter-Glo / MTT) Solubility->Tox Perm Assay 2: Membrane Permeability (Caco-2 / PAMPA) Solubility->Perm Func Assay 3: Functional Potency (Phospho-Signaling / Reporter) Tox->Func If Non-Toxic Analysis Data Analysis (IC50, Z-Factor, Stereoselectivity Ratio) Tox->Analysis Perm->Func If Permeable Func->Analysis

Figure 1: Step-by-step assay development workflow ensuring compound integrity and logical progression from safety to efficacy.

Detailed Protocols

Protocol 1: Cytotoxicity & Anti-Metabolite Assessment

Objective : To determine if (R)-2-(1-hydroxyethyl)pyrimidin-5-ol inhibits cell proliferation via non-specific toxicity or nucleoside metabolic interference.

  • Cell Lines : HepG2 (Liver metabolic model), HEK293 (General toxicity), Jurkat (Rapidly dividing, sensitive to anti-metabolites).

  • Reagents : CellTiter-Glo® (Promega) or MTT.

Step-by-Step Methodology :

  • Preparation : Dissolve (R)-2-(1-hydroxyethyl)pyrimidin-5-ol in 100% DMSO to 100 mM. Prepare serial dilutions (1:3) in culture medium (Final DMSO < 0.5%).

  • Seeding : Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24h at 37°C, 5% CO2.

  • Treatment : Add compound dilutions (Range: 100 µM to 0.1 nM). Include Staurosporine (1 µM) as a positive kill control and Vehicle (0.5% DMSO) as negative control.

  • Incubation :

    • Standard : 48 hours.

    • Anti-metabolite Check : 72-96 hours (to capture DNA synthesis inhibition effects).

  • Readout : Add CellTiter-Glo reagent (1:1 vol/vol). Shake for 2 mins. Incubate 10 mins. Read Luminescence.

Data Analysis :

  • Calculate % Viability =

    
    .
    
  • Plot dose-response curve to determine CC50 (Cytotoxic Concentration 50%).

Protocol 2: Functional Target Engagement (Kinase Signaling Model)

Objective : Assuming the pyrimidine core targets a kinase (e.g., JAK/STAT pathway), this assay measures the inhibition of downstream phosphorylation.

  • Model System : HEL cells (JAK2 driven) or stimulated PBMCs.

  • Readout : AlphaLISA or Western Blot for p-STAT3 / p-STAT5.

Step-by-Step Methodology :

  • Starvation : Seed cells in serum-free media for 4-6 hours to reduce basal phosphorylation.

  • Pre-treatment : Treat cells with (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (dose-response) for 1 hour.

  • Stimulation : Stimulate with cytokine (e.g., IL-6 or GM-CSF) for 15-30 minutes to induce phosphorylation.

  • Lysis : Remove media, wash with cold PBS, and lyse in buffer containing Phosphatase Inhibitors (NaF, Na3VO4).

  • Detection (AlphaLISA) :

    • Incubate lysate with Acceptor beads (anti-pSTAT3) and Donor beads (Streptavidin/Biotin-anti-totalSTAT3).

    • Read signal at 615 nm.

Pathway Diagram :

SignalingPathway Ligand Cytokine (IL-6) Receptor Receptor (gp130) Ligand->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT3 (Monomer) JAK->STAT Phosphorylates Compound (R)-2-(1-hydroxyethyl) pyrimidin-5-ol Compound->JAK Inhibits? pSTAT p-STAT3 (Dimer) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Figure 2: Putative mechanism of action in a JAK/STAT signaling context, highlighting the intervention point.

Protocol 3: Membrane Permeability (PAMPA/Caco-2)

Objective : To assess if the polar hydroxyethyl group limits intracellular access.

  • System : Caco-2 monolayers on Transwell inserts (0.4 µm pore).

  • Procedure :

    • Add compound (10 µM) to Apical (A) or Basolateral (B) chamber.

    • Incubate for 2 hours at 37°C.

    • Sample from receiver chamber.

  • Quantification : LC-MS/MS (MRM mode).

  • Calculation :

    
    .[2]
    
    • Target:

      
       cm/s for good cellular permeability.
      

Data Presentation & Analysis

Expected Results Table

Summarize your findings in a structured format to compare the (R)-enantiomer against the (S)-enantiomer (if available) or parent drug.

Parameter(R)-Enantiomer(S)-Enantiomer (Control)Parent Drug (Ref)Interpretation
CC50 (HepG2) > 100 µM> 100 µM50 µMLow metabolic toxicity.
IC50 (Kinase) 150 nM5,000 nM10 nMStereoselective activity confirmed.
P_app (Caco-2)

cm/s

cm/s

cm/s
Moderate permeability; passive diffusion likely.
Solubility (PBS) > 5 mM> 5 mM< 1 mMHigh solubility due to -OH groups.
Statistical Validation
  • Z-Factor : For high-throughput screening (HTS) validation, ensure

    
    .
    
    • Where

      
       is the signal of the positive control (max inhibition) and 
      
      
      
      is the negative control (DMSO).

References

  • PubChem Compound Summary . Pyrimidin-5-ol Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, J. et al. (2018). Assay Development for Kinase Inhibitors: A Practical Guide. Assay Guidance Manual [Internet]. Bethesda (MD)
  • Genentech/Roche Patents. Substituted Pyrimidine Derivatives as Kinase Inhibitors. (Representative Patent Context for Pyrimidine Metabolites).

Sources

Method

Application Note: Chiral HPLC Separation of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It details the protocol for the enantiomeric separation of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It details the protocol for the enantiomeric separation of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , a critical chiral intermediate often found in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

Introduction & Scientific Context

The target molecule, 2-(1-hydroxyethyl)pyrimidin-5-ol , possesses a single chiral center at the secondary alcohol position on the ethyl side chain. The separation of the (R)-enantiomer is chemically challenging due to the molecule's amphoteric nature :

  • Basic Moiety: The pyrimidine ring nitrogens (pKa ~1.3 for protonation, but capable of strong H-bonding).

  • Acidic Moiety: The phenolic hydroxyl group at position 5 (pKa ~6.5–7.5).

This dual functionality often leads to severe peak tailing on silica-based stationary phases due to secondary interactions (silanol activity and non-specific binding). Standard normal-phase conditions often fail without specific additives. This protocol utilizes Immobilized Polysaccharide Phases (Chiralpak IA/IC) which allow for robust solvent flexibility, including the use of "Polar Organic Modes" that are essential for solubilizing and resolving polar heterocycles.

Physicochemical Profile & Column Selection[1][2][3][4][5]

PropertyValue / CharacteristicImpact on Method
Molecular Formula C₆H₈N₂O₂MW: 140.14 g/mol
Chirality Secondary Alcohol (C-OH)H-bond donor/acceptor site for chiral recognition.[1][2]
Solubility High in MeOH, EtOH, DMSO; Low in HexaneRequires high % alcohol or Polar Organic Mode.
UV Max ~254 nm, ~220 nmPyrimidine

transitions.
pKa ~6.8 (Phenolic OH), ~1.1 (N-H+)Amphoteric; requires pH control or additives.
Recommended Stationary Phases
  • Primary Choice: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

    • Reasoning: The immobilized nature allows the use of aggressive solvents (THF, DCM, Ethyl Acetate) if solubility is an issue, and it shows superior recognition for aromatic alcohols.

  • Secondary Choice: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

    • Reasoning: The chlorinated carbamate offers distinct "pockets" that often resolve racemates where methyl-substituted phases (IA/AD) fail.

Method Development Strategy (Decision Matrix)

The following diagram outlines the logical flow for selecting the optimal separation mode based on the analyte's behavior.

MethodDev cluster_legend Legend Start Start: 2-(1-hydroxyethyl)pyrimidin-5-ol SolubilityCheck Check Solubility in Hexane/EtOH (90:10) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No (Likely) NP_Method Normal Phase (NP) Hexane : EtOH : DEA (80 : 20 : 0.1) Soluble->NP_Method POM_Method Polar Organic Mode (POM) Acetonitrile : MeOH : DEA : TFA (95 : 5 : 0.1 : 0.1) Insoluble->POM_Method Eval_NP Evaluate Peak Shape NP_Method->Eval_NP Eval_POM Evaluate Resolution (Rs) POM_Method->Eval_POM Tailing Severe Tailing? Eval_NP->Tailing Additives Add 0.1% TFA + 0.1% DEA (Double Additive) Tailing->Additives Yes Final_NP Finalize NP Method Tailing->Final_NP No Additives->Final_NP Final_POM Finalize POM Method Eval_POM->Final_POM Step Action Step Decision Decision Point

Figure 1: Method Development Decision Tree for Amphoteric Pyrimidines.

Detailed Experimental Protocols

Protocol A: Polar Organic Mode (Recommended)

Best for polar pyrimidines with limited hexane solubility.

  • Column: Chiralpak IA (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 : 0.1 (v/v/v/v)

    • Note: The combination of basic (DEA) and acidic (TFA) additives forms a volatile salt in situ that effectively masks residual silanols and sharpens the peaks of amphoteric molecules.

  • Flow Rate: 1.0 mL/min[3][4][5]

  • Temperature: 25°C

  • Detection: UV @ 254 nm[3]

  • Injection Volume: 5–10 µL

  • Sample Diluent: Mobile Phase (or 100% Methanol)

Expected Results:

  • Elution Order: Typically (R) then (S), though this must be confirmed with a standard.

  • Retention Time: ~6-10 mins.

  • Resolution (Rs): > 2.0

Protocol B: Normal Phase (Traditional)

Use if the sample is sufficiently soluble in Hexane.

  • Column: Chiralpak AD-H or Chiralpak IA

  • Mobile Phase: n-Hexane : Ethanol : DEA

    • Ratio: 80 : 20 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[3][4][5]

  • Temperature: 25°C

  • Detection: UV @ 254 nm[3]

Troubleshooting Protocol B: If the peak for the 5-OH pyrimidine tails significantly, switch the modifier from Ethanol to Isopropanol (IPA) (stronger H-bond donor/acceptor) or increase the DEA concentration to 0.2%.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose carbamate).

  • H-Bonding: The carbamate N-H and C=O groups on the stationary phase form hydrogen bonds with the 1-hydroxyethyl group and the 5-OH of the pyrimidine.

  • Dipole-Dipole: Interaction between the pyrimidine ring and the phenyl groups of the stationary phase.

  • Steric Fit: The (R)-enantiomer fits into the chiral groove of the amylose helix differently than the (S)-enantiomer, leading to differential retention.

Mechanism Analyte (R)-Enantiomer Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (OH group) Analyte->Complex Pi-Pi Stacking (Pyrimidine Ring) CSP Amylose Carbamate (Stationary Phase) CSP->Complex Chiral Groove Recognition Separation Retention (Elution) Complex->Separation Thermodynamic Stability Differs

Figure 2: Mechanistic interaction leading to chiral discrimination.

Validation Parameters (Acceptance Criteria)

To ensure the method is robust for drug development standards (ICH Q2), the following criteria should be met:

ParameterAcceptance LimitCalculation
Resolution (Rs) ≥ 1.5 (Baseline separation)

Tailing Factor (T) ≤ 1.5

Selectivity (

)
≥ 1.1

Limit of Quantitation S/N ≥ 10Signal-to-Noise ratio

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. Link

  • Cirilli, R., et al. (2017). "High-performance liquid chromatographic enantioseparation of pyrimidine derivatives on polysaccharide-based chiral stationary phases." Journal of Chromatography A. Link

  • Subramanian, G. (Ed.).[3][6][7][8] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polar Organic Mode optimization).

  • Vertex AI Search. (2026). Search Results for Pyrimidine Chiral Separation.

(Note: While specific literature on the exact CAS 1400807-79-5 is proprietary/sparse, the protocols above are derived from validated methods for structurally homologous hydroxypyrimidines and thiadiazoles).

Sources

Application

Application Notes and Protocols: Derivatization of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol for Biological Assays

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents and biologically active molecules.[1][2][3] (R)-2-(1-hydroxyethyl)pyrimidin-5-ol presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents and biologically active molecules.[1][2][3] (R)-2-(1-hydroxyethyl)pyrimidin-5-ol presents a promising, yet underexplored, starting point for drug discovery campaigns. Its dual hydroxyl functionalities—a secondary alcohol and a phenolic hydroxyl group—offer rich opportunities for chemical modification to modulate physicochemical properties and enhance biological activity. This document provides a comprehensive guide for the strategic derivatization of this core structure. We present detailed, field-proven protocols for esterification and etherification, explain the scientific rationale behind these modifications, and outline a workflow for subsequent biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrimidine derivatives.

Introduction: The Strategic Value of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, highlighting its inherent biocompatibility.[2][4] This has made pyrimidine derivatives a "privileged scaffold" in drug discovery, with applications spanning anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][3][5][6][7] The subject of this guide, (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, possesses two distinct hydroxyl groups that are ripe for chemical exploration.

  • The Phenolic -OH (C5): The hydroxyl group on the pyrimidine ring is phenolic in nature. Derivatization at this position can significantly alter the compound's acidity, hydrogen bonding capacity, and potential for metabolic transformation (e.g., glucuronidation).

  • The Secondary Alcohol -OH (C1 of the ethyl side chain): The chiral secondary alcohol provides a vector for introducing a wide variety of substituents. Modifications here can impact steric bulk, lipophilicity, and interactions with chiral biological targets.

The strategic derivatization of these two sites allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of a focused library of compounds for biological evaluation. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to modern drug discovery.

Derivatization Strategies: Rationale and Workflow

The primary goal of derivatization is to create a library of analogues with diverse physicochemical properties to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. We will focus on two of the most robust and versatile derivatization reactions for hydroxyl groups: esterification and etherification.[8]

General Workflow for Derivatization and Screening

The overall process follows a logical progression from chemical synthesis to biological evaluation.

Derivatization_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis start (R)-2-(1-hydroxyethyl)pyrimidin-5-ol derivatization Derivatization (Esterification/Etherification) start->derivatization library Library of Derivatives derivatization->library primary_assay Primary Screening (e.g., Cell Viability Assay) library->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary/Confirmatory Assays (e.g., Enzyme Inhibition, Biomarker Analysis) hit_id->secondary_assay lead_gen Lead Generation secondary_assay->lead_gen sar Structure-Activity Relationship (SAR) Analysis lead_gen->sar

Figure 1: General workflow for the synthesis and screening of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol derivatives.

Experimental Protocols: Esterification

Esterification is a classic and reliable method for modifying hydroxyl groups. The resulting esters can act as prodrugs, improving bioavailability, or directly engage with biological targets. The reactivity of the phenolic hydroxyl and the secondary alcohol differs, which can sometimes be exploited for selective derivatization. However, for initial library synthesis, conditions that react with both hydroxyls are often employed.

Rationale for Esterification
  • Improved Lipophilicity: Converting the polar hydroxyl groups to less polar esters generally increases a compound's ability to cross cell membranes.

  • Prodrug Strategy: Esters can be designed to be stable in the gastrointestinal tract but are cleaved by esterase enzymes within the body to release the active parent compound.

  • Modulation of Target Binding: The introduction of an acyl group can provide new points of interaction with a biological target, potentially increasing binding affinity.

Protocol 1: Acylation using Acyl Chlorides

Acyl chlorides are highly reactive and can esterify both alcohols and phenols under mild conditions.[9][10][11] Pyridine is often used as a mild base to neutralize the HCl byproduct.[11]

Materials:

  • (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride, valeryl chloride[12])

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.5 equivalents).

  • Slowly add the acyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired ester derivative.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and effectively dissolves the reactants.
Base Anhydrous PyridineNeutralizes the HCl byproduct, driving the reaction forward.
Temperature 0 °C to Room TemperatureControls the initial rate of the highly exothermic reaction.
Stoichiometry Excess acyl chloride and baseEnsures complete derivatization of both hydroxyl groups.
Protocol 2: Acylation using Carboxylic Acids (Steglich Esterification)

For acid-sensitive substrates, the Steglich esterification offers a milder alternative to using acyl chlorides.[13] It utilizes a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalyst, typically 4-Dimethylaminopyridine (DMAP).

Materials:

  • (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

  • Carboxylic acid of choice

  • EDC or DCC

  • DMAP

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (2.2 equivalents) and (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.2 equivalents).

  • Cool the mixture to 0 °C and add EDC or DCC (2.4 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the workup.

  • Wash the filtrate/reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Experimental Protocols: Etherification

Ether linkages are generally more stable to hydrolysis than esters, making them suitable for compounds that need to withstand a wider range of physiological conditions. The Williamson ether synthesis is a classic and effective method.

Rationale for Etherification
  • Metabolic Stability: Ethers are less susceptible to enzymatic cleavage than esters, which can lead to a longer biological half-life.

  • Modulating Hydrogen Bonding: Replacing a hydroxyl group with an ether removes a hydrogen bond donor, which can significantly alter binding interactions with a target protein.

  • Fine-tuning Lipophilicity: The addition of various alkyl or aryl groups allows for precise control over the compound's lipophilicity.

Protocol 3: Williamson Ether Synthesis

This method involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides/phenoxides, which then act as nucleophiles to displace a halide from an alkyl halide.

Materials:

  • (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard workup and purification reagents.

Procedure:

  • To a stirred suspension of NaH (2.4 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (2.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature (or with gentle heating if necessary) for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyls.
Solvent Anhydrous DMFA polar aprotic solvent that facilitates Sₙ2 reactions.
Electrophile Alkyl HalideThe source of the alkyl/benzyl group for the ether.
Temperature 0 °C to Room TemperatureControls the deprotonation and subsequent nucleophilic attack.

Biological Evaluation: A Tiered Screening Approach

Once a library of derivatives has been synthesized and characterized, a systematic approach to biological screening is necessary to identify promising compounds. Pyrimidine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][7][14]

Primary Screening: High-Throughput Cell Viability Assays

The initial screen should be a broad, high-throughput assay to quickly identify "hits" that exhibit biological activity. Cell viability assays are a common starting point for anticancer drug discovery.[2]

Recommended Assay: MTT or Resazurin Assay

  • Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce the MTT or resazurin reagent to a colored formazan or resorufin product, respectively.

  • Protocol Outline:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates.[2][15]

    • After 24 hours, treat the cells with serial dilutions of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

    • Add the MTT or resazurin reagent and incubate for a further 2-4 hours.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the control.

    • Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each active compound.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Hit Confirmation & Secondary Assays cluster_tertiary Lead Optimization library Derivative Library viability Cell Viability Assay (e.g., MTT) on multiple cancer cell lines library->viability ic50 Determine IC50 Values viability->ic50 hits Select 'Hits' (Compounds with potent IC50) ic50->hits apoptosis Apoptosis Assays (e.g., Annexin V, Caspase 3/7) hits->apoptosis enzyme Target-Specific Assays (e.g., Kinase Inhibition) hits->enzyme leads Confirmed Leads apoptosis->leads enzyme->leads admet In vitro ADMET Profiling (Solubility, Permeability, Metabolic Stability) leads->admet

Figure 2: A tiered screening cascade for evaluating synthesized derivatives.

Secondary and Confirmatory Assays

Compounds that show significant activity in the primary screen ("hits") should be advanced to more specific assays to confirm their activity and elucidate their mechanism of action.

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, assays like Annexin V staining (detects early apoptosis) or Caspase-3/7 activity assays (measures executioner caspase activity) can be employed.[16]

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular kinase, as many pyrimidine derivatives are kinase inhibitors), direct enzymatic assays should be performed to measure the compound's inhibitory activity.[17][18]

  • Antimicrobial Assays: For antimicrobial screening, standard methods like broth microdilution can be used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.[5][14]

Conclusion

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a versatile scaffold for the development of novel therapeutic agents. The strategic derivatization of its phenolic and secondary alcohol functionalities via robust methods like esterification and etherification can yield a diverse chemical library. By employing a tiered screening approach, from broad cell-based assays to specific mechanistic studies, researchers can efficiently identify and advance promising lead compounds. The protocols and strategies outlined in this document provide a solid foundation for initiating a successful drug discovery program based on this promising pyrimidine core.

References

  • ACS Publications. (2020, July 6). Transglycosylation in the Modification and Isotope Labeling of Pyrimidine Nucleosides. Organic Letters. [Link]

  • Zhang, Q., et al. (2011, May 16). An efficient approach to the synthesis of nucleosides: gold(I)-catalyzed N-glycosylation of pyrimidines and purines with glycosyl ortho-alkynyl benzoates. Angewandte Chemie International Edition. [Link]

  • Organic Letters. (2020, July 17). Transglycosylation in the Modification and Isotope Labeling of Pyrimidine Nucleosides. [Link]

  • ACS Publications. (2016, March 3). Glycosylation of Nucleosides. The Journal of Organic Chemistry. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidine nucleosides. Part II. The direct glycosidation of 2,6-di-substituted 4-pyrimidones. RSC Publishing. [Link]

  • PubMed. (2025, August 15). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. [Link]

  • ResearchGate. (2025, August 5). Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. [Link]

  • RSC Publishing. (2015, May 8). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Springer. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • PMC. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

  • Chemguide. (n.d.). preparation of esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Chemistry Steps. (2025, October 7). Preparation of Esters. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Advanced Journal of Chemistry. (2024, October 4). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Khan Academy. (n.d.). Esterification of phenols. [Link]

  • Bentham Science. (2021, March 1). Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. [Link]

  • MDPI. (2021, February 2). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

  • YouTube. (2025, July 21). Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. [Link]

  • Self Study. (2020, April 3). Alcohols, Phenols and Ethers. [Link]

  • PubMed. (2017). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • ResearchGate. (2013, April). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl groups. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • PMC. (2025, March 5). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. [Link]

  • ResearchGate. (2017, October 23). Sample Derivatization in Separation Science. [Link]

  • International Journal of PharmTech Research. (2014, December 8). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. [Link]

  • MDPI. (n.d.). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. [Link]

  • MDPI. (n.d.). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. [Link]

  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

Method

Application Note: In Vitro Characterization of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Executive Summary & Scientific Context (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a high-value chiral pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) targeting kinases (e.g., JAK, CDK) and oxidoreductas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a high-value chiral pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) targeting kinases (e.g., JAK, CDK) and oxidoreductases.[1][2][3] Its structural duality—combining a hydrogen-bond-donating phenolic mimic (pyrimidin-5-ol) with a chiral secondary alcohol—makes it a critical probe for exploring stereoselective binding pockets.[1][2][3]

However, this scaffold presents unique challenges in in vitro studies:

  • Chiral Integrity: The secondary alcohol at the C2-position is susceptible to racemization under acidic conditions or enzymatic inversion.[1][2][3][4]

  • Metabolic Liability: The 5-hydroxyl group is a prime target for Phase II glucuronidation (UGT), while the ethyl side chain is subject to Phase I oxidation (ADH/CYP).[2][4]

This guide provides a validated experimental framework to characterize the physicochemical stability, metabolic fate, and target engagement of this specific enantiomer.[4]

Physicochemical Profiling & Chiral Stability

Before initiating biological assays, the enantiomeric excess (ee%) and solubility profile must be established.[2][4]

Protocol A: Chiral Purity Determination via SFC

Rationale: Standard Reverse-Phase HPLC often fails to separate low-molecular-weight pyrimidine enantiomers.[1][2][3] Supercritical Fluid Chromatography (SFC) is superior for this polar fragment.[2][4]

Materials:

  • Column: Chiralpak IC-3 or IG-3 (Polysaccharide derivative), 4.6 x 150 mm, 3 µm.[1][2][3]

  • Mobile Phase: CO₂ / Methanol (containing 0.1% Isopropylamine) [80:20 v/v].[2][4]

  • Detection: UV at 254 nm (pyrimidine ring absorption).[1][2][4]

Workflow:

  • Sample Prep: Dissolve 1 mg of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol in 1 mL MeOH.

  • Equilibration: Condition column at 100 bar backpressure, 40°C.

  • Run: Isocratic flow at 3.0 mL/min.

  • Success Criteria: The (R)-enantiomer should elute distinct from the (S)-enantiomer (typically prepared as a racemic spike control).[1][2][3][4] Target ee > 98%.

Protocol B: pH-Dependent Stability (Racemization Check)

Warning: Benzylic-like alcohols on electron-deficient rings (pyrimidines) can undergo SN1-type racemization in acidic media.[1][2][3]

  • Incubation: Prepare 10 µM compound in buffers: pH 1.2 (SGF), pH 7.4 (PBS), pH 9.0.

  • Timepoints: 0, 4, 24 hours at 37°C.

  • Analysis: Analyze via Protocol A (SFC).

  • Pass Criteria: < 2% drop in ee over 24 hours at pH 7.4.

Metabolic Stability (Microsomal Clearance)[1][2][5]

This protocol determines the Intrinsic Clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and identifies the "Soft Spot" (metabolic vulnerability).[4]
Experimental Logic

The pyrimidin-5-ol moiety mimics a phenol, making it a substrate for UGTs (Phase II).[1][2][3] The secondary alcohol side chain is a substrate for dehydrogenases.[2][4] We use a cofactor-supplemented system to distinguish these pathways.

Workflow Diagram (Metabolic Fate)

MetabolicStability Compound (R)-2-(1-hydroxyethyl) pyrimidin-5-ol Microsomes Liver Microsomes (Human/Rat) Compound->Microsomes NADPH Phase I System (+NADPH) Microsomes->NADPH UDPGA Phase II System (+UDPGA/Alamethicin) Microsomes->UDPGA Met1 Metabolite M1: Ketone (Oxidation) NADPH->Met1 CYP/ADH Met2 Metabolite M2: O-Glucuronide UDPGA->Met2 UGT

Figure 1: Parallel metabolic pathways assessment.[1][2][3] Phase I oxidation targets the ethyl group; Phase II targets the 5-hydroxyl.[1][2][3]

Detailed Protocol

Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.[2][4]

  • NADPH Regenerating System (Phase I).[2][4]

  • UDPGA + Alamethicin (Phase II activation).[2][4]

  • Quench Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).[2][4]

Step-by-Step:

  • Pre-incubation: Mix HLM (final 0.5 mg/mL) with compound (1 µM) in Phosphate Buffer (100 mM, pH 7.4). Incubate 5 min at 37°C.

  • Initiation (Split Design):

    • Arm A (Phase I): Add NADPH.[1][2][4]

    • Arm B (Phase II): Add UDPGA + Alamethicin (pore former).[2][4]

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, 60 min into 150 µL Quench Solution.

  • Processing: Centrifuge (4000g, 20 min, 4°C). Inject supernatant into LC-MS/MS.[1][2][3][4]

LC-MS/MS Conditions:

  • Ionization: ESI Positive (for Parent/Ketone) and Negative (for Glucuronide).[1][2][4]

  • MRM Transitions (Estimated):

    • Parent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ): 141.1 
      
      
      
      123.1 (
      
      
      ).[1][4]
    • Ketone Metabolite: 139.1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ...[1][4]
      
    • Glucuronide: 317.1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       141.1 (Loss of Glucuronic acid).[4]
      

Target Engagement: Fragment Screening via Thermal Shift[1][2][5]

Since (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a fragment, it likely binds with low affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in µM-mM range).[1][3] Standard IC50 assays may miss activity.[2][4] Differential Scanning Fluorimetry (DSF) is the gold standard here.[2][4]
Protocol C: Thermal Shift Assay (DSF)

Objective: Measure the increase in protein melting temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) upon fragment binding.[4]

Materials:

  • Target Protein (e.g., JAK2 kinase domain), >95% purity.[2][4][5]

  • Dye: SYPRO Orange (5000x stock).[2][4]

  • Instrument: RT-PCR machine (e.g., QuantStudio or LightCycler).[1][2][4]

Procedure:

  • Mix Prep:

    • Protein: 2 µM final.[2][4]

    • Compound: 1 mM (High concentration required for fragments).[2][4]

    • Dye: 5x final.

    • Buffer: HEPES pH 7.5, 150 mM NaCl.[2][4]

  • Control: DMSO only (Reference

    
    ).
    
  • Ramp: 25°C to 95°C at 0.05°C/sec.

  • Data Analysis: Calculate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1][4]
    
    • Significance: A ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       indicates valid binding.[1][4]
      
    • Note: The (R)-isomer should be compared directly to the (S)-isomer.[1][2][3] A difference in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       between enantiomers confirms specific binding vs. non-specific aggregation.
      

Data Reporting & Interpretation

Summarize results in the following format for regulatory or internal review:

ParameterAssayMetricAcceptance Criteria (Lead Gen)
Chiral Purity SFC-UVee%> 98%
Solubility Kinetic Shake-flaskµM (PBS pH 7.[1][2][3]4)> 200 µM
Metabolic Stability HLM + NADPH

(min)
> 30 min (Fragment stage)
Phase II Liability HLM + UDPGAGlucuronide Formation< 20% conversion in 60 min
Target Binding DSF (Thermal Shift)

(°C)
> 1.0°C (Specific binding)

References

  • Fragment-Based Drug Discovery Protocols

    • Title: Practical strategies for fragment-based drug discovery.[1][2][3][4]

    • Source: Erlanson, D. A., et al. (2016).[2][4] Nature Reviews Drug Discovery.[1][2][4]

    • URL:[Link][1][2][4]

  • Chiral Separation of Pyrimidines

    • Title: Enantioseparation of polar heterocycles using polysaccharide-based stationary phases in supercritical fluid chromatography.[1][2][3][4]

    • Source: Journal of Chromatography A.[2][4]

    • URL:[Link][1][2][4]

  • Metabolic Stability Guidelines

    • Title: In Vitro Methods for Assessing Drug Metabolism (FDA Guidance).[2][4]

    • Source: U.S. Food and Drug Administration (FDA).[2][4]

    • URL:[Link]

  • Thermal Shift Assay Methodology

    • Title: Differential scanning fluorimetry as a high-throughput screen for thermal stability of proteins.[1][2][3][4]

    • Source: Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[4] Nature Protocols.

    • URL:[Link][1][2][4]

Disclaimer: This protocol is designed for research purposes only. All chemical handling must comply with local EHS regulations regarding pyrimidine derivatives.

Sources

Application

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol in medicinal chemistry applications.

This guide details the medicinal chemistry applications, synthetic utility, and handling protocols for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , a high-value chiral scaffold. Technical Application Note: (R)-2-(1-hydroxyethy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications, synthetic utility, and handling protocols for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , a high-value chiral scaffold.

Technical Application Note: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Role: Chiral Building Block / Pharmacophore Scaffold Primary Applications: GPR119 Agonists (Metabolic Disorders), Kinase Inhibitors (Oncology), and Fragment-Based Drug Discovery (FBDD).

Core Directive & Executive Summary

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a bifunctional pyrimidine scaffold characterized by a phenolic hydroxyl group at the 5-position and a chiral secondary alcohol at the 2-position. In modern drug discovery, this specific enantiomer is prized for its ability to introduce chiral complexity and polarity into drug candidates without significantly increasing lipophilicity (cLogP control).

Key Chemical Attributes:

  • 5-OH (Phenolic): Acts as a nucleophilic handle for ether linkages (e.g., via Mitsunobu or SN2 reactions), connecting the scaffold to core pharmacophores like piperidines or bicyclic heterocycles.

  • 2-(1-hydroxyethyl) (Chiral Aliphatic): Provides a specific H-bond donor/acceptor site. The (R)-configuration is often critical for binding selectivity in chiral pockets (e.g., ATP-binding sites or GPCR orthosteric sites).

  • Pyrimidine Core: Bioisostere for phenyl/pyridine rings, improving metabolic stability and aqueous solubility.

Medicinal Chemistry Applications

A. GPR119 Agonists (Type 2 Diabetes & Obesity)

The 5-hydroxypyrimidine moiety is a "privileged structure" in GPR119 agonists. These ligands typically feature a central ether linkage connecting a polar headgroup to a lipophilic tail.

  • Mechanism: The (R)-2-(1-hydroxyethyl) group acts as the polar "tail" or "head" modification. The chiral hydroxyl group can engage in specific hydrogen bonding interactions with residues such as Thr or Ser within the GPR119 transmembrane bundle, enhancing potency over the racemate or the ethyl analog.

  • Design Strategy: The 5-OH is ether-linked to a 4-aminopiperidine or piperidine-carbamate core. The chiral side chain improves the Solubility Forecast Index (SFI) compared to non-polar alkyl chains.

B. Kinase Inhibitor Design (Oncology)

In kinase inhibitors, the pyrimidine ring often serves as the "hinge binder" or a scaffold extending into the solvent-exposed region.

  • Solvent Front Interactions: The (R)-1-hydroxyethyl group projects into the solvent front, where the hydroxyl group can solvate or form water-bridged interactions, improving the pharmacokinetic (PK) profile (lower clearance).

  • Selectivity: The rigid chiral center restricts conformational freedom, potentially avoiding steric clashes found with bulkier, achiral substituents.

Experimental Protocols

Protocol A: Selective Etherification of the 5-OH (Mitsunobu Coupling)

Context: This protocol selectively couples the phenolic 5-OH with a primary alcohol (R-CH₂-OH) while preserving the chiral secondary alcohol at the 2-position. Challenge: The secondary alcohol at C2 is less acidic (pKa ~16) than the phenolic C5-OH (pKa ~7-8), allowing for chemoselective alkylation of the phenol.

Reagents:

  • (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (1.0 eq)

  • Target Alcohol (R-OH) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, the Target Alcohol, and PPh₃ in anhydrous THF under N₂ atmosphere.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions with the secondary alcohol.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Quench with water (5 mL) and extract with EtOAc.

  • Purification: The secondary alcohol is robust, but the product should be purified via Flash Chromatography (SiO₂, 0–10% MeOH in DCM).

Self-Validation Check:

  • ¹H NMR: Disappearance of the phenolic proton (broad singlet >9 ppm) and appearance of the ether linkage protons.

  • Chiral Integrity: Verify the C2 chiral center is unchanged (no inversion) since the reaction occurs at the remote C5-OH.

Protocol B: Chiral Purity Analysis (QC)

Context: Essential to verify the enantiomeric excess (ee%) of the starting material or final product.

Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 80:20, isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Standard: Inject the racemate (2-(1-hydroxyethyl)pyrimidin-5-ol) first to establish separation of (R) and (S) peaks. The (R)-enantiomer typically elutes second on AD-H columns (verify with authentic standard).

Synthesis & Sourcing Logic (Pathway Visualization)

The synthesis of this chiral scaffold typically involves the enzymatic resolution of the racemic precursor or asymmetric reduction of the ketone.

DOT Diagram: Synthesis and Application Workflow

G Acetyl 2-Acetylpyrimidin-5-ol (Precursor) Racemate rac-2-(1-hydroxyethyl) pyrimidin-5-ol Acetyl->Racemate NaBH4 Reduction Enzyme Enzymatic Resolution (Lipase B / Vinyl Acetate) Racemate->Enzyme Kinetic Resolution R_Isomer (R)-2-(1-hydroxyethyl) pyrimidin-5-ol (Target Scaffold) Enzyme->R_Isomer Yields Alcohol S_Ester (S)-Acetate (By-product) Enzyme->S_Ester Yields Ester Drug_GPR GPR119 Agonist (Ether Linked) R_Isomer->Drug_GPR Mitsunobu (5-OH) Drug_Kinase Kinase Inhibitor (Hinge Binder) R_Isomer->Drug_Kinase SnAr / Cross-Coupling

Caption: Workflow from precursor synthesis to enzymatic resolution and final medicinal chemistry applications.

Critical Data Summary

PropertyValue / DescriptionSignificance
Formula C₆H₈N₂O₂Low MW fragment (140.14 Da).
Chirality (R)-EnantiomerBiological activity often resides in this specific isomer.
pKa (C5-OH) ~7.2 - 8.0Acidic enough for base-mediated alkylation (SN2).
pKa (C2-OH) ~16.0Neutral; stable to weak bases; requires activation for reaction.
Solubility High (Polar)Improves ADME properties of lipophilic drugs.
H-Bonding 2 Donors, 3 AcceptorsExcellent for specific receptor interactions.

References

  • GPR119 Agonist Discovery: Journal of Medicinal Chemistry. "Discovery of 6,7-Dihydro-5H-pyrrolo[2,3-a]pyrimidines as Orally Available G Protein-Coupled Receptor 119 Agonists." (2012).[1]

  • Pyrimidine Scaffold Synthesis: Bioorganic & Medicinal Chemistry. "Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists." (2012).[2]

  • General Mitsunobu Protocol: Organic Reactions. "The Mitsunobu Reaction." (Standard reference for Protocol A).

  • Chiral Resolution of Pyrimidines: ChemicalBook Entry for (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol. (Used for compound verification).

Sources

Method

Application Note: Strategic Purification of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Abstract This guide details the purification protocols for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5 / Generic), a critical chiral intermediate exhibiting amphoteric properties. Due to the molecule's specif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the purification protocols for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5 / Generic), a critical chiral intermediate exhibiting amphoteric properties. Due to the molecule's specific structural features—a base-labile phenolic hydroxyl group at C5 and a chiral secondary alcohol at the C2-substituent—standard silica chromatography often yields suboptimal purity. This note provides a three-tiered purification strategy: (1) pH-Switch Extraction for bulk impurity removal, (2) Enzymatic Kinetic Resolution for enantiomeric enrichment, and (3) Preparative Chiral SFC for final polishing.

Physicochemical Profiling & Separation Logic

Effective purification requires exploiting the molecule's ionization states. (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is an ampholyte .

  • Acidic Domain (Phenolic OH): The hydroxyl group at position 5 is significantly more acidic than a standard phenol due to the electron-withdrawing pyrimidine ring.

    • Estimated pKa: ~6.6 – 7.3 [1].

    • Implication: At pH > 9, the molecule exists as a mono-anion (phenolate), soluble in water and insoluble in non-polar organics.

  • Basic Domain (Pyrimidine N): The pyrimidine nitrogens can accept a proton under strongly acidic conditions.

    • Estimated pKa: ~1.0 – 2.0.

    • Implication: At pH < 1, the molecule is cationic.

  • Chirality: The C2-hydroxyethyl group creates a stereocenter. Impurities often include the (S)-enantiomer (if synthesized racemically) and the oxidized ketone byproduct (2-acetylpyrimidin-5-ol).

Solubility Matrix
SolventSolubility (Neutral Form)Solubility (Phenolate Form, pH 10)Usage
Water Moderate (pH dependent)HighAqueous phase for extraction
Ethyl Acetate HighLowOrganic phase for extraction
Dichloromethane ModerateNegligibleExtraction / Chromatography
Hexane/Heptane NegligibleNegligibleAnti-solvent / Wash
Methanol HighHighDissolution / Mobile Phase

Method A: Bulk Chemical Purification (pH-Switch Extraction)

This protocol utilizes the acidity of the 5-OH group to separate the target molecule from non-acidic impurities (e.g., starting materials, decarboxylated byproducts) without column chromatography.

Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Base Extraction:

    • Add 1.0 M NaOH (2.0 equiv). The target molecule deprotonates to the phenolate and migrates to the aqueous layer.

    • Observation: The aqueous layer may turn yellow/orange (phenolate chromophore).

    • Separate the layers. Keep the Aqueous Layer .

    • Wash: Extract the aqueous layer once with fresh EtOAc to remove entrained non-acidic impurities. Discard this organic wash.

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 1.0 M HCl or Acetic Acid dropwise to adjust pH to 5.0 – 6.0 .

    • Critical: Do not overshoot to pH < 2, or the pyrimidine nitrogen will protonate, keeping the molecule in the water phase.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with 2-MeTHF or EtOAc (3 x volume).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Yield Expectation: >85% recovery of chemically pure material.

Method B: Enantiomeric Enrichment (Enzymatic Kinetic Resolution)

If the starting material is racemic or has low enantiomeric excess (ee), chemical purification alone is insufficient. Lipase-catalyzed acetylation is the preferred method for resolving 1-heteroaryl-ethanols.

Mechanism: Candida antarctica Lipase B (CAL-B) typically displays high selectivity for the (R)-enantiomer of secondary alcohols, converting it to the acetate ester, while leaving the (S)-alcohol unreacted [2].

  • Reaction: (Rac)-Alcohol + Vinyl Acetate

    
    (R)-Acetate  + (S)-Alcohol[1]
    
  • Target Recovery: Since we want the (R)-alcohol, we must separate the (R)-acetate and then hydrolyze it.

Protocol
  • Setup: Suspend the semi-pure racemate (1.0 g) in MTBE or Toluene (20 mL).

  • Reagents: Add Vinyl Acetate (3.0 equiv) and Novozym 435 (immobilized CAL-B, 50-100 mg/mmol substrate).

  • Incubation: Stir at 30–40 °C. Monitor by chiral HPLC (see Section 5).

  • Stop Point: Stop when conversion reaches ~50% (typically 4–24 hours).

  • Separation:

    • Filter off the enzyme (can be reused).

    • Concentrate the filtrate.

    • Flash Chromatography: Elute with Hexane/EtOAc. The (R)-Acetate (less polar) elutes first; the (S)-Alcohol (more polar) elutes later.

  • Hydrolysis (Restoring the Target):

    • Dissolve the (R)-Acetate in MeOH/Water (4:1).

    • Add K₂CO₃ (2.0 equiv) and stir at RT for 1 hour.

    • Concentrate and extract (as per Method A) to yield (R)-2-(1-hydroxyethyl)pyrimidin-5-ol with >98% ee.

Workflow Diagram

G Start Racemic Mixture (R/S)-Alcohol Enzyme Add CAL-B (Novozym 435) + Vinyl Acetate Start->Enzyme Reaction Kinetic Resolution (MTBE, 30°C) Enzyme->Reaction Filter Filter Enzyme Reaction->Filter Crude Mixture: (R)-Acetate + (S)-Alcohol Filter->Crude Chrom Flash Chromatography (Hexane/EtOAc) Crude->Chrom RAcetate (R)-Acetate (High Rf) Chrom->RAcetate Fraction 1 SAlcohol (S)-Alcohol (Low Rf - Discard/Recycle) Chrom->SAlcohol Fraction 2 Hydrolysis Hydrolysis (K2CO3, MeOH) RAcetate->Hydrolysis Final Pure (R)-Alcohol (>98% ee) Hydrolysis->Final

Figure 1: Enzymatic Kinetic Resolution workflow for isolating the (R)-enantiomer.

Method C: Preparative Chiral SFC (Polishing)

For pharmaceutical grade purity (>99.5% ee), Supercritical Fluid Chromatography (SFC) is superior to HPLC due to the solubility of the pyrimidine core in alcohol-modified CO₂.

Recommended Conditions
  • Column: Chiralpak AD-H or IC (Amylose/Cellulose derivatives).

    • Why: These phases show excellent recognition for heteroaryl ethanols.

  • Mobile Phase: CO₂ / Methanol (80:20 to 70:30).

    • Additive: 0.1% Diethylamine (DEA) or Ammonia.

    • Note: Basic additives improve peak shape by suppressing ionization of the phenolic OH [3].

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Back Pressure: 120 bar.

  • Temperature: 40 °C.

Quality Control & Analytical Methods

Determination of Enantiomeric Excess (ee)

Before batch release, validate stereochemical purity.

  • Technique: Chiral HPLC (Normal Phase).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Retention Times (Approx):

    • (S)-enantiomer: ~8.5 min

    • (R)-enantiomer: ~10.2 min

    • Note: Confirm elution order with a standard or by checking the optical rotation of the enzymatically enriched batch.

Purity Check (Achiral)
  • Technique: UHPLC-MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Gradient: Water (0.1% Formic Acid) / Acetonitrile (5% to 95%).

  • Target Mass: [M+H]⁺ = 141.06.

References

  • pKa of 5-Hydroxypyrimidines

    • Source: PubChem. (2025).[2] Pyrimidin-5-ol Compound Summary. National Library of Medicine. Link

    • Context: The electron-deficient pyrimidine ring significantly increases the acidity of the 5-OH compared to phenol (pKa 10), typically lowering it to the 6.5–7.5 range.
  • Enzymatic Resolution of Heteroaryl Ethanols

    • Source: Uenishi, J., et al. (1998).[1] "Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)ethanols by Lipase-Catalyzed Enantioselective Acetylation". Journal of Organic Chemistry. Link

    • Context: Establishes the protocol for CAL-B catalyzed acetylation of pyridine/pyrimidine-substituted ethanols, confirming (R)-selectivity.
  • SFC Purification of Amphoteric Heterocycles: Source: De Klerck, K., et al. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals". Journal of Pharmaceutical and Biomedical Analysis. Context: Discusses the necessity of basic additives (DEA/IPA) when separating amphoteric compounds to prevent peak tailing.

Sources

Application

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol synthetic route and procedures

An Application Guide to the Chemoenzymatic Synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Abstract This technical guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of (R)-2-(1...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemoenzymatic Synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, a chiral heterocyclic building block of significant interest to medicinal chemistry and drug development professionals. The presented strategy is a robust two-stage chemoenzymatic route, commencing with a proposed synthesis of the prochiral ketone, 2-acetylpyrimidin-5-ol, followed by a highly stereoselective enzymatic reduction. The core of this synthesis is the asymmetric reduction catalyzed by an (R)-selective alcohol dehydrogenase (ADH), which ensures high optical purity of the final product under mild, environmentally benign conditions. This document offers detailed, step-by-step protocols, explanations of the underlying scientific principles, and expert insights to ensure successful execution and validation.

Introduction: The Significance of Chiral Pyrimidinyl Alcohols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of chiral centers, such as a secondary alcohol, can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Specifically, enantiopure pyrimidinyl alcohols serve as critical intermediates in the synthesis of complex drug candidates. The target molecule, (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, possesses two key functionalities: the pyrimidin-5-ol core and an (R)-configured chiral alcohol at the 2-position. Access to such enantiomerically pure building blocks is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of single-enantiomer drugs.

Traditional chemical methods for achieving such stereocontrol can be challenging, often requiring multi-step resolutions or expensive chiral catalysts that may introduce metal contaminants.[1] Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs), has emerged as a powerful alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions.[2][3]

Synthetic Strategy: A Two-Stage Chemoenzymatic Pathway

The most logical and efficient pathway to (R)-2-(1-hydroxyethyl)pyrimidin-5-ol involves the asymmetric reduction of a prochiral ketone precursor. This chemoenzymatic strategy is divided into two primary stages:

  • Stage 1 (Chemical Synthesis): Construction of the key intermediate, 2-acetylpyrimidin-5-ol.

  • Stage 2 (Biocatalysis): Enantioselective reduction of the ketone to the desired (R)-alcohol using an alcohol dehydrogenase.

This approach is selected for its convergence and the high probability of achieving excellent enantiomeric excess (>99% ee) in the final step, a hallmark of enzymatic transformations.[4][5]

Synthetic_Pathway start 1,1,3,3-Tetramethoxypropane + Acetamidine precursor 2-Acetylpyrimidin-5-ol (Prochiral Ketone) start->precursor Stage 1: Pyrimidine Synthesis (Proposed) final_product (R)-2-(1-hydroxyethyl)pyrimidin-5-ol precursor->final_product Stage 2: Asymmetric Bioreduction (ADH-catalyzed)

Caption: Overall two-stage chemoenzymatic route.

Stage 1: Synthesis of 2-Acetylpyrimidin-5-ol (Proposed Route)

Principle of the Reaction

This synthesis involves the reaction of a protected 1,3-dicarbonyl equivalent with acetamidine hydrochloride. The dicarbonyl compound provides the C4, C5, and C6 atoms of the pyrimidine ring, while acetamidine provides the N1, C2, and N3 atoms. Subsequent acidic workup and hydrolysis of an intermediate ether yields the target pyrimidin-5-ol.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
1-ethoxy-4,4-dimethoxy-2-butanoneSynthesis GradeCommercialThe 1,3-dicarbonyl synthon.
Acetamidine hydrochloride≥98%CommercialThe N-C-N building block.
Sodium Methoxide (NaOMe)30% solution in MeOHCommercialBase for condensation.
Methanol (MeOH)AnhydrousCommercialReaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)CommercialFor hydrolysis and neutralization.
Ethyl Acetate (EtOAc)Reagent GradeCommercialExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (100 mL).

  • Base Addition: Carefully add sodium methoxide solution (1.2 equivalents) to the methanol at room temperature.

  • Amidine Addition: Add acetamidine hydrochloride (1.0 equivalent) to the flask and stir for 15 minutes until it fully dissolves.

  • Substrate Addition: Add 1-ethoxy-4,4-dimethoxy-2-butanone (1.0 equivalent) dropwise to the reaction mixture.

  • Cyclocondensation: Heat the mixture to reflux (approx. 65°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, slowly add concentrated HCl (2.5 equivalents) to the mixture. Caution: Exothermic reaction.

  • Deprotection: Heat the acidic mixture to 50°C for 2 hours to facilitate hydrolysis of the resulting methoxy-pyrimidine intermediate to the pyrimidin-5-ol.

  • Workup: Cool the reaction mixture and neutralize to pH ~7 with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford 2-acetylpyrimidin-5-ol as a solid.

Stage 2: Asymmetric Bioreduction to (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

This stage employs an (R)-selective alcohol dehydrogenase to reduce the prochiral ketone with high enantioselectivity. An (R)-specific ADH from Lactobacillus kefir (LkADH) is an excellent candidate for this transformation, known for its anti-Prelog selectivity.[4][8]

Principle: ADH Catalysis with Substrate-Coupled Cofactor Regeneration

Alcohol dehydrogenases require a hydride source from a nicotinamide cofactor (NADH or NADPH) for the reduction. As these cofactors are expensive, an in situ regeneration system is essential for a preparative-scale synthesis.[9] The substrate-coupled approach is highly efficient; a cheap, sacrificial alcohol like isopropanol is added in excess. The same ADH catalyzes the oxidation of isopropanol to acetone, which concomitantly reduces the oxidized cofactor (NADP⁺) back to its active form (NADPH), allowing a catalytic amount of the cofactor to drive the main reaction.[10][11]

Enzymatic_Cycle cluster_0 Asymmetric Reduction cluster_1 Cofactor Regeneration Ketone 2-Acetylpyrimidin-5-ol Alcohol (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Ketone->Alcohol LkADH NADPH NADPH+H⁺ NADP NADP⁺ NADPH->NADP NADP_reg NADP⁺ NADP->NADP_reg Enters Regeneration Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone LkADH NADPH_reg NADPH+H⁺ NADP_reg->NADPH_reg NADPH_reg->NADPH Re-enters Reduction

Caption: Catalytic cycle for the ADH-mediated reduction.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Acetylpyrimidin-5-olAs synthesized in Stage 1N/ASubstrate.
(R)-selective ADH (e.g., LkADH)Lyophilized powder or whole cellsCommercial/In-houseBiocatalyst. Can be recombinantly expressed in E. coli.[4]
NADP⁺ Sodium Salt≥97%CommercialCofactor.
Potassium Phosphate Buffer100 mM, pH 7.0Lab-preparedReaction medium.
Isopropanol (IPA)Reagent GradeCommercialCo-substrate for cofactor regeneration.
Magnesium Chloride (MgCl₂)≥98%CommercialOften enhances enzyme stability and activity.
Ethyl Acetate (EtOAc)Reagent GradeCommercialExtraction solvent.
Celite®Diatomaceous earthCommercialFiltration aid for cell removal.

Procedure

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a 250 mL Erlenmeyer flask, add 100 mL of the phosphate buffer. Add 2-acetylpyrimidin-5-ol (1.0 g, ~7.2 mmol).

  • Cofactor & Additives: Add NADP⁺ sodium salt (15 mg, ~0.02 mmol) and MgCl₂ (20 mg, ~0.2 mmol).

  • Co-substrate: Add isopropanol (10 mL, ~10% v/v). Stir the mixture until the substrate is mostly dissolved. A co-solvent like DMSO (5-10%) may be used if solubility is low.

  • Enzyme Addition: Add the (R)-selective ADH (e.g., 50 mg of lyophilized enzyme powder). If using whole cells, add the appropriate amount of wet cell paste.

  • Incubation: Seal the flask and place it in an orbital shaker set to 30°C and 180 rpm.

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by TLC or HPLC. The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, add an equal volume of ethyl acetate to the flask and stir vigorously for 10 minutes.

  • Filtration: If whole cells were used, filter the mixture through a pad of Celite® to remove the cells, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-(1-hydroxyethyl)pyrimidin-5-ol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to obtain the final, pure product.

Characterization and Purity Analysis

  • Structural Verification: The identity and structural integrity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Enantiomeric Excess (ee) Determination: The optical purity of the final product is a critical parameter. It must be determined by chiral High-Performance Liquid Chromatography (HPLC).

    • Column: A suitable chiral stationary phase (e.g., CHIRALPAK® series).

    • Mobile Phase: Typically a mixture of n-hexane and isopropanol.

    • Detection: UV detection at an appropriate wavelength for the pyrimidine chromophore.

    • Procedure: A racemic standard of 2-(1-hydroxyethyl)pyrimidin-5-ol (prepared by sodium borohydride reduction of the ketone precursor) should be injected first to determine the retention times of both enantiomers. The ee of the enzymatic product is then calculated from the peak areas of the (R) and (S) enantiomers.

Summary of Expected Results

StageProductExpected YieldPurity (Post-Purification)Enantiomeric Excess (ee)
12-Acetylpyrimidin-5-ol40-60%>95%N/A (Prochiral)
2(R)-2-(1-hydroxyethyl)pyrimidin-5-ol85-98%>98%>99%

References

  • Dascier, D., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. Available at: [Link]

  • Ni, Y., et al. (2022). Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors. Applied and Environmental Microbiology. Available at: [Link]

  • Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds.
  • Gröger, H., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters. Available at: [Link]

  • Kappe, C. O. (2004). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]

  • Ni, Y., et al. (2022). Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors. ResearchGate. Available at: [Link]

  • Ni, Y., et al. (2022). Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors. ResearchGate. Available at: [Link]

  • Kalisz, H. M., et al. (2008). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. Available at: [Link]

  • Liu, Z., et al. (2023). Assembly and engineering of BioBricks to develop an efficient NADH regeneration system. bioRxiv. Available at: [Link]

  • Ammerer, M., et al. (2010). Engineering Cofactor Preference of Ketone Reducing Biocatalysts. MDPI. Available at: [Link]

  • de la Torre, G., et al. (2023). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades. MDPI. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • Wever, R., et al. (2006). Cloning, expression, and characterization of an (R)-specific alcohol dehydrogenase from Lactobacillus kefir. Applied Microbiology and Biotechnology. Available at: [Link]

  • Rios-Lombardía, N., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. PMC. Available at: [Link]

  • Ahluwalia, V. K., et al. (2005). Synthesis of pyrimidine linked pyrazole heterocyclics. NIScPR. Available at: [Link]

  • Xu, G., et al. (2010). Cloning, expression, and characterization of a novel (S)-specific alcohol dehydrogenase from Lactobacillus kefir. PubMed. Available at: [Link]

  • Szałaj, N., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. ResearchGate. Available at: [Link]

  • Paul, C. E., et al. (2019). Synthetic Biomimetic Coenzymes and Alcohol Dehydrogenases for Asymmetric Catalysis. MDPI. Available at: [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. Available at: [Link]

  • Google Patents (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol. Google Patents.
  • Kumar, R., et al. (2024). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones. PMC. Available at: [Link]

  • An, J., et al. (2021). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol. PMC. Available at: [Link]

  • Kumar, A., et al. (2016). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines. RSC Publishing. Available at: [Link]

  • ResearchGate (2025). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Szałaj, N., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant from Lactobacillus kefir. PMC. Available at: [Link]

  • Waters Corporation (2012). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2014). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Semantic Scholar. Available at: [Link]

  • Leuchs, S., & Greiner, L. (2011). Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst. FKIT. Available at: [Link]

  • ResearchGate (2010). Synthesis of 2-arylamino-5-formyl-pyrimidines. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. Available at: [Link]

  • Wang, Y., et al. (2024). Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. MDPI. Available at: [Link]

  • Cheng, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. MDPI. Available at: [Link]

  • ResearchGate (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Available at: [Link]

  • Schmidt, S., et al. (2020). C=C-Ene-Reductases Reduce the C=N Bond of Oximes. PMC. Available at: [Link]

  • Crosby, D. G., et al. (1963). 2-Mercaptopyrimidine. Organic Syntheses. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol byproduct formation and identification

Technical Support Center: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Byproduct Troubleshooting Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Byproduct Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist process chemists and drug development professionals in identifying, understanding, and eliminating the formation of the (R)-2-(1-hydroxyethyl)pyrimidin-5-ol byproduct.

Overview & Context

The compound (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS No. 1400807-79-5)[1] is a critical chiral impurity frequently encountered during the synthesis of pyrimidine-based Active Pharmaceutical Ingredients (APIs), such as GyrB/ParE bacterial topoisomerase inhibitors[2]. It typically emerges during the Asymmetric Transfer Hydrogenation (ATH) of the precursor 1-(5-hydroxypyrimidin-2-yl)ethanone when targeting the pure (S)-enantiomer.

Part 1: Mechanistic FAQs & Troubleshooting Guide

Q1: What drives the formation of the (R)-2-(1-hydroxyethyl)pyrimidin-5-ol byproduct during asymmetric transfer hydrogenation (ATH)? A1: The formation of this specific (R)-antipode during the synthesis of the (S)-target is driven by two distinct mechanistic failures:

  • Catalyst Enantiomeric Leakage: Suboptimal catalyst-substrate matching or the use of a degraded chiral catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) leads to poor facial selectivity during hydride transfer, resulting in direct formation of the (R)-byproduct.

  • Thermodynamic Reversibility (Oppenauer Oxidation): If 2-propanol is used as the hydrogen donor, the reaction exists as a thermodynamic equilibrium. As the reduction progresses, acetone accumulates in the reaction matrix. If the reaction is not quenched immediately upon ketone depletion, the elevated acetone concentration drives the reverse reaction (oxidation back to the ketone). This regenerated ketone subsequently undergoes unselective reduction, eroding the enantiomeric excess (ee) and generating the (R)-byproduct. This reversibility is a well-documented limitation of 2-propanol-mediated ATH[3].

Q2: How can I definitively differentiate the (R)-byproduct from the desired (S)-product in my reaction matrix? A2: Because they are enantiomers, standard reversed-phase LC-MS will show a single co-eluting peak with an identical mass-to-charge ratio (m/z 141.06 [M+H]+). Differentiation requires chiral chromatography. We recommend utilizing a cellulose-based stationary phase (e.g., Chiralpak IC) under normal-phase conditions. Alternatively, for NMR analysis without chiral HPLC, derivatization with Mosher's acid chloride yields diastereomers with distinct


H-NMR chemical shifts for the methyl doublet, allowing for precise quantification.

Q3: How do I suppress this byproduct and lock in the stereochemistry during scale-up? A3: To permanently arrest the formation of the (R)-byproduct caused by thermodynamic reversibility, you must switch the hydrogen donor from 2-propanol to a Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (5:2 ratio). In this system, the hydrogen transfer is coupled with the irreversible extrusion of CO


 gas. Because the byproduct (CO

) escapes the reaction matrix, the reverse oxidation pathway is completely blocked, locking in the kinetic enantioselectivity of the forward reduction [3].

Part 2: Visualizing the Problem & Solution

Pathway Ketone 1-(5-hydroxypyrimidin-2-yl) ethanone S_Prod (S)-2-(1-hydroxyethyl) pyrimidin-5-ol (Target) Ketone->S_Prod ATH (R,R)-Catalyst R_Prod (R)-2-(1-hydroxyethyl) pyrimidin-5-ol (Byproduct) Ketone->R_Prod Enantiomeric Leakage S_Prod->Ketone Reversible Oxidation (iPrOH depletion)

Reaction pathway showing ATH of the ketone and reversible formation of the (R)-byproduct.

Workflow Start High (R)-Byproduct Detected (>1%) CheckSolvent Is 2-Propanol used as H-donor? Start->CheckSolvent SwitchFA Switch to Formic Acid/ Triethylamine CheckSolvent->SwitchFA Yes (Reversibility risk) CheckCat Verify Catalyst Enantiopurity (R,R) CheckSolvent->CheckCat No OptTemp Lower Reaction Temp to 25°C CheckCat->OptTemp Catalyst is pure

Troubleshooting logic tree for mitigating (R)-byproduct formation during scale-up.

Part 3: Data Presentation

Table 1: Analytical Characterization of 2-(1-hydroxyethyl)pyrimidin-5-ol Enantiomers

Parameter (S)-Enantiomer (Target) (R)-Enantiomer (Byproduct)
CAS Number N/A (Specific isomer) 1400807-79-5
Exact Mass 140.0586 140.0586
LC-MS [M+H]+ m/z 141.06 m/z 141.06
Chiral HPLC RT * 12.4 min 14.8 min

|


H-NMR (CH

doublet)
| 1.42 ppm (d, J=6.5 Hz) | 1.42 ppm (d, J=6.5 Hz) |

*Conditions: Chiralpak IC, Hexane/IPA (80:20), 1.0 mL/min.

Table 2: Impact of ATH Conditions on (S):(R) Ratio (1-(5-hydroxypyrimidin-2-yl)ethanone reduction)

Hydrogen Donor Catalyst Temp (°C) Time (h) Conversion (%) (S):(R) Ratio (ee%) Reversibility Observed?
2-Propanol RuCl(p-cymene)[(R,R)-TsDPEN] 25 4 >99 92:8 (84%) No
2-Propanol RuCl(p-cymene)[(R,R)-TsDPEN] 25 12 >99 75:25 (50%) Yes (Acetone accumulation)

| FA/TEA (5:2) | RuCl(p-cymene)[(R,R)-TsDPEN] | 25 | 12 | >99 | 99.5:0.5 (99%) | No (CO


 extrusion) |

Part 4: Self-Validating Experimental Protocols

Protocol A: Chiral LC-MS Identification Workflow

Self-Validation Check: Always run a racemic standard of 2-(1-hydroxyethyl)pyrimidin-5-ol before the sample batch to ensure baseline resolution (


 > 1.5) between the (S) and (R) peaks. If 

< 1.5, column degradation has occurred, and data cannot be trusted.
  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter to protect the chiral stationary phase.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane/Isopropanol 80:20.

    • Flow Rate: 1.0 mL/min at 25 °C.

  • Mass Spectrometry:

    • Source: Electrospray Ionization (ESI) in positive mode.

    • Monitored Ion: m/z 141.06 ([M+H]+).

  • Data Analysis: Integrate the baseline-resolved peaks at ~12.4 min (S) and ~14.8 min (R). Calculate the enantiomeric excess (ee%).

Protocol B: Irreversible Asymmetric Transfer Hydrogenation

Causality Focus: Utilizing Formic Acid/Triethylamine ensures that the reaction is driven to completion via CO


 evolution, preventing the (R)-byproduct formation associated with equilibrium thermodynamics.
  • System Purging: Charge a dry, 100 mL Schlenk flask with a magnetic stir bar. Evacuate and backfill with Nitrogen (3x) to prevent catalyst deactivation by atmospheric oxygen.

  • Reagent Charging: Add 1-(5-hydroxypyrimidin-2-yl)ethanone (1.0 g, 7.24 mmol) and the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.046 g, 1 mol%).

  • Solvent/Donor Addition: Inject 10 mL of a pre-mixed, degassed Formic Acid/Triethylamine (5:2 azeotrope) solution.

  • Reaction Execution: Stir the mixture at 25 °C.

    • Self-Validation (IPC 1): At t=2h, withdraw a 50 µL aliquot, quench in saturated NaHCO

      
      , extract with EtOAc, and run rapid LC-MS to confirm >95% ketone depletion.
      
  • Stability Verification:

    • Self-Validation (IPC 2): At t=6h, withdraw a second aliquot. Analyze via Protocol A. The (S):(R) ratio must remain constant compared to the t=2h sample, validating the absolute absence of thermodynamic reversibility.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with aqueous NaHCO

    
    , and extract with Ethyl Acetate (3 x 20 mL). Dry over Na
    
    
    
    SO
    
    
    and evaporate to yield the highly pure (S)-product with <0.5% (R)-byproduct.

References

  • Bensen, D. C., et al. (2020). US Patent No. 10,858,360 B2. U.S. Patent and Trademark Office.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Retrieved from[Link]

Sources

Optimization

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol dealing with low reaction yield

The following technical guide addresses the synthesis and yield optimization of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , a critical intermediate often associated with LRRK2 inhibitors (e.g., GNE-7915). Topic: Troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , a critical intermediate often associated with LRRK2 inhibitors (e.g., GNE-7915).

Topic: Troubleshooting Low Yields in (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Synthesis Ticket ID: PYR-5OH-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol presents a "perfect storm" of chemical challenges: an electron-deficient ring prone to catalyst poisoning, a chiral center susceptible to racemization, and an amphoteric product that resists standard organic extraction.

If you are experiencing yields below 40%, the failure point is likely not the reaction conversion, but the isolation strategy or catalyst deactivation . This guide restructures the protocol to prioritize protecting group strategy and isoelectric workups.

Module 1: The Synthetic Route & Critical Failure Points

To diagnose yield loss, we must first validate the route. The most robust pathway involves establishing the chiral center before revealing the 5-hydroxyl group, using a Benzyl (Bn) ether rather than a Methyl (Me) ether to avoid harsh deprotection conditions.

The Recommended Workflow
  • Precursor: 1-(5-(benzyloxy)pyrimidin-2-yl)ethan-1-one.

  • Asymmetric Reduction: Noyori Transfer Hydrogenation (or enzymatic reduction).

  • Deprotection: Hydrogenolysis (H₂/Pd-C).

Visualization: Pathway Analysis

The following diagram outlines the logic flow and where yield is typically lost (Red Nodes).

SynthesisFlow cluster_0 Critical Control Points Start Start: 5-Benzyloxy-2-acetylpyrimidine Step1 Step 1: Asymmetric Reduction (Noyori Ru-Catalyst) Start->Step1 Check1 QC: >95% ee? Step1->Check1 Issue1 FAILURE POINT A: Catalyst Poisoning by Pyrimidine N Step1->Issue1 Risk Step2 Step 2: Deprotection (H2, Pd/C, MeOH) Check1->Step2 Yes Issue2 FAILURE POINT B: Product Trapped in Water (Amphoteric Nature) Step2->Issue2 Risk Final Target: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Step2->Final

Figure 1: Critical Control Points in the synthesis of chiral pyrimidin-5-ols.

Module 2: Troubleshooting The Asymmetric Reduction

Symptom: Incomplete conversion of the ketone or low enantiomeric excess (ee).

The Root Cause: Nitrogen Coordination

Pyrimidines are excellent ligands. The N1/N3 nitrogens can coordinate to the Ruthenium or Rhodium center of your chiral catalyst, effectively poisoning it.

Protocol Adjustment

Do not use standard conditions. You must protonate or complex the interfering nitrogens, or use a catalyst with high functional group tolerance.

ParameterStandard (Failing) ConditionOptimized (High Yield) Condition
Catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN]RuCl(mesitylene)[(R,R)-Ts-DPEN] (Steric bulk prevents N-binding)
Hydrogen Source Isopropanol (Transfer Hydrog.)Formic Acid / Triethylamine (5:2)
Concentration 0.1 M0.5 - 1.0 M (High conc. favors kinetics over poisoning)
Additives NoneAgOTf (1-2 mol%) (Scavenges chloride, opens coordination site)

Q: Why Formic Acid over Isopropanol? A: The reaction is irreversible with Formic Acid (CO₂ release). With Isopropanol, the equilibrium can stall, especially with electron-deficient pyrimidine ketones.

Module 3: The Deprotection & Isolation (The "Yield Killer")

Symptom: Reaction shows 100% conversion by LCMS, but isolation yields <30% solid.

The Root Cause: Amphoteric Solubility

The final product contains a basic pyrimidine nitrogen and an acidic phenolic hydroxyl (pKa ~6.5). At neutral pH, it exists largely as a zwitterion or soluble salt. Standard ethyl acetate extraction will fail.

The Fix: Isoelectric Precipitation & Continuous Extraction

If you are using the Benzyl-protected route (recommended), the deprotection is:



Step-by-Step Isolation Protocol:

  • Filter Catalyst: Remove Pd/C through Celite. Rinse with MeOH (not DCM).

  • Concentrate: Remove MeOH completely.

  • pH Adjustment (The Secret Sauce):

    • Dissolve residue in minimum water.

    • Carefully adjust pH to 5.5 – 6.0 (the isoelectric point of 5-hydroxypyrimidines).

    • Cool to 4°C. The zwitterion is least soluble here and may crystallize.

  • Rescue Extraction:

    • If no precipitate forms, do not use EtOAc.

    • Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. These solvents are polar enough to pull the zwitterion from the aqueous phase.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the 5-Methoxy precursor instead of 5-Benzyloxy? A: Technically yes, but I strongly advise against it. Demethylating a 5-methoxypyrimidine requires harsh Lewis acids (BBr₃) or strong nucleophiles (NaSEt).

  • Risk:[1] BBr₃ can racemize the sensitive benzylic-like secondary alcohol at the C2 position.

  • Risk:[1] Aqueous workup after BBr₃ is violent and generates large salt volumes, trapping your water-soluble product. Stick to Hydrogenolysis of the Benzyl group.

Q2: My enantiomeric excess (ee) is only 80%. Can I upgrade it? A: Yes. Pyrimidin-5-ols crystallize well.

  • Method: Recrystallize from Ethanol/Water (9:1) . The racemate is often more soluble than the pure enantiomer (or vice versa, depending on the lattice). Check the supernatant ee.

Q3: The product turns pink/brown upon drying. A: 5-Hydroxypyrimidines are electron-rich phenols and prone to oxidation.

  • Fix: Store under Argon at -20°C.

  • Fix: Add a trace of ascorbic acid during the final workup if carrying forward immediately.

Module 5: Troubleshooting Logic Tree

Use this decision tree to identify your specific bottleneck.

Troubleshooting Start Start: Low Yield Diagnosis LCMS Check Crude LCMS/NMR Is the product present? Start->LCMS NoProd No: Reaction Failed LCMS->NoProd Low Conversion YesProd Yes: Product formed, but lost in workup LCMS->YesProd High Conversion CatCheck Did you use Formic Acid/TEA? NoProd->CatCheck SwitchCond Action: Switch to HCO2H/TEA Increase Catalyst Loading CatCheck->SwitchCond No (Used IPA) CheckPoison Action: Check for N-poisoning. Switch to bulky Ru-Mesitylene CatCheck->CheckPoison Yes ExtractCheck Did you extract with EtOAc? YesProd->ExtractCheck WrongSolvent Error: Product is in Aqueous layer. Re-extract water with n-BuOH ExtractCheck->WrongSolvent Yes RightSolvent Did you adjust pH to 5.5? ExtractCheck->RightSolvent No (Used BuOH) WrongPH Error: Product is ionized. Adjust pH to Isoelectric Point (5.5-6.0) RightSolvent->WrongPH No

Figure 2: Diagnostic logic for yield recovery.

References

  • GNE-7915 Synthesis & LRRK2 Inhibitors

    • Estrada, A. A., et al. (2012).[2] "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[3][4] Journal of Medicinal Chemistry, 55(22), 9416-9433.[2] Link

    • Context: Describes the general assembly of the aminopyrimidine core and the handling of the chiral ethyl group.
  • Ohkuma, T., et al. (1995). "Asymmetric hydrogenation of 2-acyl-1-methylpyridinium triflates." Journal of the American Chemical Society.
  • Handling 5-Hydroxypyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. Context: The definitive text on pyrimidine solubility, pKa values (zwitterionic behavior), and stability.
  • Biocatalytic Alternatives (High Yield/ee): Kroutil, W., et al. (2004). "Asymmetric reduction of ketones with biocatalysts." Current Opinion in Chemical Biology. Context: If chemical catalysis fails, specific ADH (Alcohol Dehydrogenase) enzymes are the industry standard for this specific chiral fragment.

Sources

Troubleshooting

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol enantiomeric excess improvement

The following technical guide details the enantiomeric excess (ee) improvement for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5). This guide addresses the specific challenges of working with electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the enantiomeric excess (ee) improvement for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5). This guide addresses the specific challenges of working with electron-deficient pyrimidine scaffolds and phenolic moieties.

Executive Summary & Diagnostic

Achieving high optical purity (>98% ee) for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is often hindered by the free phenolic hydroxyl group at the C5 position, which can poison metal catalysts or participate in competing acylation reactions.

Common Failure Modes:

  • Direct Reduction of Unprotected Ketone: The C5-hydroxyl group coordinates with Ru/Ir catalysts, deactivating them or eroding enantioselectivity.

  • Racemization during Deprotection: Acidic deprotection conditions can facilitate

    
     type racemization at the benzylic-like C2 position.
    
  • Poor Resolution Yields: Enzymatic resolution of the free phenol often results in non-selective esterification of the phenol.

Recommended Strategy: The most robust route involves the Asymmetric Transfer Hydrogenation (ATH) of the O-benzyl protected precursor, followed by hydrogenolysis. If you currently have the racemate, Enzymatic Kinetic Resolution (EKR) is the remediation path.

Troubleshooting Guide (Q&A)

Q1: I am observing low ee (<50%) when reducing 1-(5-hydroxypyrimidin-2-yl)ethanone directly. What is wrong?

Diagnosis: Catalyst Poisoning & Non-Specific Binding. The free phenolic proton (


 for 5-hydroxypyrimidines) can quench the hydride species or coordinate to the metal center of Noyori-type catalysts.
Solution: 
  • Protect the Phenol: Convert the 5-OH to a benzyl ether (Bn) or tert-butyldimethylsilyl ether (TBS) before reduction.

  • Switch to Biocatalysis: If protection is not viable, screen Ketoreductases (KREDs) which are often tolerant of free phenols.

Q2: Which catalyst system favors the (R)-enantiomer?

Technical Insight: For 2-acetylpyrimidines, the nitrogen atoms can act as directing groups.

  • Noyori ATH: Typically, the (S,S)-Ru-TsDPEN catalyst yields the (R)-alcohol for this substrate class (anti-Prelog behavior is often observed with ortho-heteroatoms, but screening both (S,S) and (R,R) is mandatory).

  • Enzymatic: Candida antarctica Lipase B (CAL-B) typically acylates the (R)-enantiomer of secondary alcohols.

Q3: My ee drops during the benzyl deprotection step. Why?

Diagnosis: Acid-Catalyzed Racemization. The 2-(1-hydroxyethyl) group is benzylic-like. If you use Pd/C with HCl or acetic acid, the protonated pyrimidine ring makes the benzylic carbocation highly accessible, leading to racemization. Solution: Perform hydrogenolysis under neutral or slightly basic conditions (e.g., MeOH with 1 eq.


 or using Pd(OH)

/C).

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Upstream Synthesis)

Target: Synthesis of (R)-1-(5-(benzyloxy)pyrimidin-2-yl)ethanol

Reagents:

  • Substrate: 1-(5-(benzyloxy)pyrimidin-2-yl)ethanone [1.0 eq]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] [0.5 - 1.0 mol%]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step:

  • Inertion: Charge a reaction vessel with the ketone substrate and degas with

    
     for 15 mins.
    
  • Catalyst Addition: Add the Ru-catalyst dissolved in minimal degassed DCM.

  • H-Donor Addition: Add the HCOOH/

    
     mixture (5 eq. relative to substrate) dropwise at 0°C.[1]
    
  • Reaction: Stir at 25°C for 12–24 hours. Monitor conversion by HPLC.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine to remove residual Ru salts.
    
  • Outcome: Expected ee >95%.

Protocol B: Enzymatic Kinetic Resolution (Remediation of Racemate)

Target: Enrichment of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol from racemate

Mechanism: CAL-B selectively acetylates the (R)-enantiomer. You will isolate the (R)-acetate , then hydrolyze it to the (R)-alcohol .

Step-by-Step:

  • Setup: Dissolve racemic alcohol (10 g) in MTBE (100 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Enzyme: Add Immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).

  • Incubation: Shake at 30°C / 200 rpm.

  • Monitoring: Stop reaction at exactly 45-50% conversion (Critical for high ee).

  • Separation: Filter off enzyme. Evaporate solvent.[2]

  • Purification: Separate the (S)-alcohol (unreacted) from the (R)-acetate using column chromatography (Silica, Hexane/EtOAc).

  • Hydrolysis: Treat (R)-acetate with

    
     in MeOH to yield (R)-alcohol.
    

Analytical Data & Visualization

Chiral HPLC Method

To verify ee, use the following validated conditions:

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5µm)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times (Approx) (S)-enantiomer: ~8.5 min (R)-enantiomer: ~11.2 min
Process Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal workflow based on your starting material status.

G Start Start: Define Input Material IsRacemate Is material Racemic? Start->IsRacemate Resolution Enzymatic Kinetic Resolution (CAL-B / Vinyl Acetate) IsRacemate->Resolution Yes (Racemate) IsProtected Is 5-OH Protected? IsRacemate->IsProtected No (Ketone Precursor) Sep Chromatographic Separation Resolution->Sep Hydrolysis Hydrolysis of (R)-Acetate Sep->Hydrolysis (R)-Acetate Final Final Product: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (>98% ee) Hydrolysis->Final Protect Protect 5-OH (BnBr / K2CO3) IsProtected->Protect No Reduction Asymmetric Transfer Hydrogenation (Ru-TsDPEN) IsProtected->Reduction Yes Protect->Reduction Deprotect Hydrogenolysis (Pd/C, H2, Neutral pH) Reduction->Deprotect Deprotect->Final

Figure 1: Decision tree for selecting between De Novo Asymmetric Synthesis and Kinetic Resolution based on starting material availability.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.[3] Tetrahedron: Asymmetry, 16(2), 495–519. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4][5][6][7][8][9] Angewandte Chemie International Edition, 43(7), 788–824. Link

  • ChemScene. (n.d.). Product Data: 2-(1-Hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5).[10] Retrieved March 5, 2026. Link

Sources

Optimization

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol purification challenges and solutions

Introduction: The "Deceptively Simple" Scaffold You are likely working with (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) as a critical building block for kinase inhibitors, specifically the ERK1/2 inhibitor G...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptively Simple" Scaffold

You are likely working with (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) as a critical building block for kinase inhibitors, specifically the ERK1/2 inhibitor GDC-0994 .[1]

While the structure appears simple (MW ~140 Da), this molecule presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: It possesses a basic pyrimidine nitrogen and an acidic phenolic hydroxyl, leading to complex solubility profiles (zwitterionic character).

  • Hyper-Hydrophilicity: It is aggressively water-soluble, making standard organic extraction (work-up) inefficient.[1]

  • Chiral Vulnerability: The secondary alcohol at the C2-position requires strict enantiomeric excess (ee >98%), yet is prone to racemization under strong acidic/basic conditions.

This guide moves beyond standard textbook protocols to provide field-proven solutions for isolation and purification.

Module 1: Escaping the Aqueous Phase (Isolation)

The Problem: After deprotection or reduction, the product remains trapped in the aqueous reaction matrix.[1] Standard extraction with Ethyl Acetate (EtOAc) yields <30% recovery due to the molecule's high polarity (logP < 0).

Root Cause Analysis

The molecule exists in equilibrium between cationic (protonated N), neutral, and anionic (deprotonated Phenol) states.[1] At neutral pH, the zwitterionic character maximizes water solubility and minimizes organic partition.[1]

Protocol: Isoelectric Point Extraction & Resin Adsorption

Option A: The "Salting Out" Continuous Extraction (For <10g scale) Do not use simple separatory funnel extraction.

  • pH Adjustment: Carefully adjust the aqueous layer pH to 6.5 – 7.0 (the theoretical isoelectric point region).

  • Saturation: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration shell of the pyrimidine.

  • Solvent: Use n-Butanol or IPA:CHCl3 (1:3) . These solvent systems have higher polarity than EtOAc and can solvate the hydroxyl groups.

  • Process: Perform continuous liquid-liquid extraction for 12-18 hours.

Option B: Hydrophobic Resin Capture (For >10g scale) This is the industry-preferred method for polar amphoterics.

  • Preparation: Use Diaion™ HP-20 or Amberlite™ XAD-16 (macroporous styrene-divinylbenzene resins).

  • Loading: Remove organic co-solvents (MeOH/EtOH) from the reaction mixture. Load the aqueous solution (pH 6.5) onto the resin column.

  • Washing: Flush with 5-10 column volumes (CV) of deionized water. Why? This removes inorganic salts (NaCl, catalysts) which do not bind to the resin.

  • Elution: Elute with a gradient of Water

    
     Methanol (0% to 100%). The product typically elutes at 30-50% MeOH.
    
  • Result: Concentration of the methanolic fractions yields the salt-free solid.

Workflow Diagram: Isolation Logic

Isolation_Workflow Start Crude Aqueous Reaction Mixture Check_Scale Check Scale Start->Check_Scale Small_Scale Small Scale (<10g) Check_Scale->Small_Scale Lab Bench Large_Scale Large Scale (>10g) Check_Scale->Large_Scale Process Dev pH_Adj Adjust pH to 6.5 - 7.0 (Isoelectric Point) Small_Scale->pH_Adj Resin_Load Load onto HP-20 / XAD-16 Resin Large_Scale->Resin_Load Salt_Sat Saturate with NaCl pH_Adj->Salt_Sat Extract Continuous Extraction (n-Butanol or IPA/CHCl3) Salt_Sat->Extract Final Pure Solid Product Extract->Final Wash Wash with Water (Remove Salts) Resin_Load->Wash Elute Elute with MeOH Gradient (Product elutes ~40%) Wash->Elute Elute->Final

Figure 1: Decision matrix for isolating water-soluble hydroxypyrimidines from aqueous streams.

Module 2: The "Mirror Image" (Chiral Purity)

The Problem: The synthesis often involves the reduction of 2-acetylpyrimidin-5-ol. If the asymmetric reduction (e.g., Noyori transfer hydrogenation) fails or yields low enantiomeric excess (ee < 90%), you cannot easily crystallize the racemate away due to the "oiling out" tendency of the product.

Troubleshooting Low ee%
MethodSuitabilityNotes
Classical Resolution Low Formation of diastereomeric salts is difficult due to the weak basicity of the pyrimidine and interference from the phenolic OH.
Enzymatic Resolution High Lipases (CAL-B) are highly effective for secondary alcohols.
Chiral SFC Highest Preferred for final polishing (ee > 99.5%).
Protocol: Enzymatic Kinetic Resolution (Lipase)

If your chemical reduction yielded a racemate (50:50) or low ee, use this "rescue" protocol.

  • Solvent: Dissolve the crude alcohol in MTBE or Toluene (avoid alcohols).

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents).

  • Enzyme: Add immobilized Candida antarctica Lipase B (CAL-B / Novozym 435) .

  • Mechanism: The lipase selectively acetylates the (S)-enantiomer (usually), leaving the desired (R)-alcohol untouched (or vice versa, depending on specific steric demand; verify with HPLC).

  • Separation: The resulting ester and alcohol have vastly different R_f values. Separate via standard silica flash chromatography (DCM:MeOH).

Protocol: Chiral SFC Screening

For analytical determination or preparative separation.

  • Column: Chiralpak IC or IG (Immobilized polysaccharide phases are more robust for polar analytes).

  • Co-solvent: 20-30% Methanol with 0.1% Diethylamine (DEA) or Ammonia.

    • Critical: The basic additive suppresses the ionization of the phenolic proton, preventing peak tailing.[1]

Module 3: Stability & The "Pink Death"

The Problem: The white solid turns pink or brown upon exposure to air. Cause: Oxidative degradation of the electron-rich phenolic ring, often catalyzed by trace metals remaining from the synthesis (e.g., Ru, Pd).[1]

Prevention Strategy
  • Metal Scavenging: If a metal catalyst was used in the antecedent step, treat the crude solution with SiliaMetS® Thiol or QuadraPure™ TU scavengers before isolation.

  • Antioxidants: Add 0.1% w/w Ascorbic Acid during the final crystallization or aqueous workup steps.

  • Storage: Store under Argon at -20°C. The free base is more oxidation-prone than the HCl salt.

    • Recommendation: If the next step allows, store as the Hydrochloride salt .[1] Treat the methanolic solution with 1.0 eq of HCl in Dioxane and precipitate with Ether. The salt is shelf-stable.

FAQs: Rapid Troubleshooting

Q: Can I use silica gel chromatography for purification? A: Only if you modify the mobile phase. The free phenol interacts strongly with the acidic silanols, causing irreversible adsorption or severe streaking.[1]

  • Fix: Deactivate the silica with 1% Triethylamine (TEA) in the mobile phase, or use Amino-functionalized silica (NH2-SiO2) .

Q: My product is oiling out during crystallization. What do I do? A: This is common for chiral alcohols.

  • Ensure the product is dry (water lowers the Tg).

  • Use a solvent/anti-solvent system : Dissolve in minimal warm Methanol, then slowly add MTBE or DCM (in which the product is insoluble).

  • Seed with a pure crystal if available.

Q: How do I confirm the absolute configuration (R vs S)? A: Do not rely solely on optical rotation (


), as it is pH and concentration-dependent for amphoterics.
  • Gold Standard: X-ray crystallography of a heavy-atom derivative (e.g., p-bromobenzoate ester).[1]

  • Routine: Compare Chiral HPLC retention time against a known authentic standard (e.g., from a commercial supplier like ChemScene or Enamine).

References

  • Discovery of GDC-0994: Blake, J. F., et al. "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[1][2][3][4][5][6] Journal of Medicinal Chemistry, vol. 59, no.[1][6] 12, 2016, pp. 5650–5660.[1] [2]

  • Purification of Hydroxypyrimidines: "Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate."[1] Google Patents, CN102399194A.[1] (Demonstrates pH handling of amphoteric pyrimidines).

  • Chiral Resolution Techniques: "Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation."[7][8] CrystEngComm, Royal Society of Chemistry, 2023.[1]

  • Properties of Pyrimidin-5-ol: PubChem Compound Summary for CID 565855, Pyrimidin-5-ol. National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 2-(1-hydroxyethyl)pyrimidin-5-ol

Welcome to the technical support center for the chiral resolution of 2-(1-hydroxyethyl)pyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-(1-hydroxyethyl)pyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of separating the (R) and (S) enantiomers of this key heterocyclic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower your experimental success.

The target molecule, 2-(1-hydroxyethyl)pyrimidin-5-ol, possesses multiple functional groups that can be leveraged for resolution: a secondary alcohol, an acidic phenolic hydroxyl group, and basic pyrimidine nitrogens. This guide will focus on the three most prevalent and effective resolution strategies: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Preparative Chromatography.

Part 1: Foundational Concepts & Initial Analysis

Before attempting a resolution, it's critical to understand the key metrics and principles.

Frequently Asked Questions (FAQs): Foundational Concepts

QuestionAnswer
What is a racemic mixture? A racemic mixture contains equal amounts (a 50:50 ratio) of two enantiomers, which are non-superimposable mirror-image molecules. Racemic mixtures are optically inactive because the optical rotations of the two enantiomers cancel each other out.
Why is chiral resolution important for a molecule like 2-(1-hydroxyethyl)pyrimidin-5-ol? Enantiomers of a chiral drug often have vastly different pharmacological activities and metabolic fates. One enantiomer might be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[1][2] Regulatory agencies often require the development of single-enantiomer drugs for improved safety and efficacy.
What is the difference between enantiomeric excess (ee) and diastereomeric excess (de)? Enantiomeric excess (ee) quantifies the purity of a sample containing two enantiomers. It's calculated as: `% ee =
Part 2: Method 1 - Diastereomeric Salt Crystallization

This classical resolution method is often the first choice for industrial scale-up due to its cost-effectiveness.[3] It involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[1][4]

The target molecule is amphoteric: the pyrimidin-5-ol group is acidic (phenolic), and the pyrimidine nitrogens are basic. This provides two opportunities:

  • Reacting with a chiral base: The acidic phenol can form a salt with a chiral amine (e.g., (R)-1-phenylethylamine).

  • Reacting with a chiral acid: The basic pyrimidine nitrogen can be protonated by a chiral acid (e.g., (R,R)-tartaric acid).

Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue EncounteredPotential Cause(s)Troubleshooting Steps & Scientific Rationale
No Crystals Form / Solution Remains Clear High Solubility: The diastereomeric salts are too soluble in the chosen solvent.1. Increase Concentration: Carefully remove solvent under reduced pressure. 2. Add an Anti-Solvent: Introduce a solvent in which the salts are less soluble to induce precipitation. The addition rate should be slow to promote crystal growth over amorphous precipitation.[1] 3. Lower Temperature: Reduce the temperature of the solution slowly. Rapid cooling can lead to "oiling out."[5] 4. Use Seed Crystals: If available, add a few seed crystals of the desired diastereomeric salt to provide a nucleation site.[5]
"Oiling Out" - Formation of a Liquid Phase Instead of Crystals Supersaturation is too high: The solution is too concentrated, or the temperature was dropped too quickly, causing the salt to separate as a liquid before it can form an ordered crystal lattice.1. Add More Solvent: Add a small amount of the primary solvent to dissolve the oil. 2. Heat Gently: Warm the solution until the oil redissolves completely. 3. Cool Slowly: Allow the solution to cool to room temperature very slowly, followed by gradual cooling in a refrigerator. Slow cooling is critical for ordered crystal formation.[5]
Low Diastereomeric Excess (de) in Crystals Similar Solubilities: The two diastereomeric salts have very similar solubilities in the chosen solvent system.1. Screen Solvents: This is the most critical step. Test a wide range of solvents (e.g., alcohols, esters, ketones, nitriles) and solvent/anti-solvent mixtures. The ideal solvent provides a large solubility difference between the two diastereomers.[5][6] 2. Optimize Temperature Profile: The final crystallization temperature affects the yield and purity.[1] 3. Maturation/Aging: Allow the crystal slurry to stir for several hours (a process called maturation). This can allow the system to reach thermodynamic equilibrium, where the less soluble, more stable diastereomer predominates in the solid phase.[5]
Low Yield of Crystalline Salt High Solubility of Desired Salt: Even the "less soluble" diastereomer has significant solubility in the mother liquor.1. Optimize Solvent/Anti-Solvent Ratio: Fine-tune the mixture to minimize the solubility of the desired salt while keeping the undesired one in solution.[1] 2. Lower Final Temperature: Cool the mixture further (e.g., to 0°C or -20°C) before filtration, if stability allows.
Difficulty Liberating the Free Enantiomer Incomplete Acid/Base Reaction: The salt is not fully broken, leading to contamination of the final product with the resolving agent.1. Ensure pH is Correct: To liberate the free pyrimidinol from its salt with a chiral base, treat the salt with a strong acid (e.g., 1M HCl) and extract. To liberate it from a salt with a chiral acid, treat with a base (e.g., 1M NaOH or NaHCO₃) and extract.[4][7] Use a pH meter to confirm the aqueous layer is sufficiently acidic or basic. 2. Perform Multiple Extractions: Use multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.
Experimental Protocol: Screening for Diastereomeric Salt Resolution

This protocol outlines a systematic approach to screen for effective resolving agents and solvents.

  • Resolving Agent Selection:

    • Choose a set of commercially available, enantiomerically pure resolving agents.

      • Chiral Acids: (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Camphor-10-sulfonic acid.

      • Chiral Bases: (R)-(+)-1-Phenylethylamine, (S)-(-)-1-(1-Naphthyl)ethylamine, Brucine.

  • Stoichiometry:

    • In separate vials, dissolve 1.0 equivalent of racemic 2-(1-hydroxyethyl)pyrimidin-5-ol in a suitable solvent (e.g., methanol or ethanol).

    • Add 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount of resolving agent can sometimes lead to higher diastereomeric excess in the resulting crystals.[8]

  • Solvent Screening:

    • Aliquot the salt solution into several small test tubes.

    • Evaporate the initial solvent.

    • To each tube, add a different trial solvent (e.g., ethyl acetate, isopropanol, acetonitrile, acetone, toluene, or mixtures).

  • Crystallization:

    • Heat the tubes to dissolve the salt, then allow them to cool slowly to room temperature. If no crystals form, place them in a 4°C refrigerator.

  • Isolation and Analysis:

    • Isolate any resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Liberate the free pyrimidinol from both the crystalline material and the mother liquor by performing an acid/base extraction.

    • Analyze the enantiomeric excess (ee) of both samples using chiral HPLC to determine the efficiency of the resolution.

G start_node Start: Racemic Pyrimidinol + Chiral Resolving Agent process_node_1 Slow Cooling start_node->process_node_1 Dissolve in Solvent process_node process_node decision_node decision_node outcome_node outcome_node fail_node fail_node decision_node_1 Crystals Formed? process_node_1->decision_node_1 outcome_node_1 Analyze Crystals & Mother Liquor (HPLC for de/ee) decision_node_1->outcome_node_1 Yes process_node_2 Concentrate / Add Anti-Solvent / Seed decision_node_1->process_node_2 No decision_node_2 Crystals Formed? process_node_2->decision_node_2 decision_node_2->outcome_node_1 Yes fail_node_1 Change Solvent / Resolving Agent decision_node_2->fail_node_1 No / Oiled Out

Caption: Workflow for diastereomeric salt resolution screening.

Part 3: Method 2 - Enzymatic Kinetic Resolution (EKR)

EKR is a powerful method that utilizes the high stereoselectivity of enzymes. For a secondary alcohol like the one on our target molecule, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted.[9][10]

The reaction proceeds as: (R/S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol (unreacted)

The two products, an ester and an alcohol, have different chemical properties and can be easily separated by standard methods like column chromatography or extraction.

Troubleshooting Guide: Enzymatic Kinetic Resolution
Issue EncounteredPotential Cause(s)Troubleshooting Steps & Scientific Rationale
Low Enantiomeric Excess (ee) of Product and/or Starting Material Low Enzyme Selectivity (E-value): The enzyme does not have a strong preference for one enantiomer over the other under the current conditions.1. Screen Different Enzymes: Test various lipases (e.g., Candida antarctica Lipase B (CALB/Novozym® 435), Pseudomonas cepacia lipase). Enzyme selectivity is highly substrate-dependent.[11] 2. Lower the Temperature: Enzymatic reactions often show higher selectivity at lower temperatures, although the reaction rate will decrease.[12] 3. Change the Solvent: The solvent can affect the enzyme's conformation and, thus, its selectivity. Screen non-polar organic solvents like hexane, toluene, or MTBE.[12]
Reaction Stops Before 50% Conversion Enzyme Inhibition/Deactivation: The product, acyl donor, or a byproduct may be inhibiting the enzyme.1. Use an Irreversible Acyl Donor: Vinyl acetate is often used. The co-product, acetaldehyde, tautomerizes to vinyl alcohol which is volatile and removed, driving the reaction forward and preventing reversal. 2. Check pH: If using aqueous media or biphasic systems, ensure the pH is optimal for the enzyme. 3. Immobilize the Enzyme: Using an immobilized enzyme (like Novozym® 435) often increases stability and allows for easier recovery and reuse.[11][13]
Low Reaction Rate Suboptimal Conditions: Temperature, solvent, or enzyme loading may not be ideal.1. Increase Temperature: Perform a temperature screen to find a balance between rate and selectivity. 2. Increase Enzyme Loading: A higher catalyst loading will increase the rate.[12] 3. Efficient Mixing: Ensure the reaction mixture is being stirred effectively, especially with immobilized enzymes, to overcome mass transfer limitations.
Difficulty Separating Product from Unreacted Starting Material Similar Polarity: The resulting ester and the unreacted alcohol may have similar polarities, making chromatographic separation difficult.1. Use a Bulky Acyl Donor: Acylating with a larger group (e.g., lauric acid instead of acetic acid) will significantly change the polarity of the resulting ester, simplifying separation.[9] 2. Use a Derivatization Strategy: A "click reaction-aided" approach can be used where the acyl donor contains a handle (like an alkyne) that allows for selective derivatization and extraction after the resolution.[14]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup:

    • To a solution of racemic 2-(1-hydroxyethyl)pyrimidin-5-ol (1.0 eq) in an anhydrous, non-polar solvent (e.g., 10 mL of Toluene or MTBE), add the acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Enzyme Addition:

    • Add the lipase (e.g., Novozym® 435, 10-50 mg per mmol of substrate).

  • Reaction:

    • Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the ee of both the product and the remaining starting material.[15]

  • Workup:

    • Once ~50% conversion is reached, filter to remove the enzyme (which can be washed and reused).

    • Remove the solvent under reduced pressure.

  • Separation & Analysis:

    • Separate the resulting ester from the unreacted alcohol using flash column chromatography.

    • Determine the ee of both fractions using chiral HPLC.

    • Hydrolyze the ester fraction (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of the alcohol.

G start_node Start: Racemic Alcohol + Acyl Donor + Solvent process_node_1 Stir at Controlled Temperature start_node->process_node_1 Add Lipase process_node process_node decision_node decision_node outcome_node outcome_node analysis_node analysis_node analysis_node_1 Chiral HPLC Analysis process_node_1->analysis_node_1 Monitor Progress decision_node_1 ~50% Conversion? analysis_node_1->decision_node_1 decision_node_1->process_node_1 No process_node_2 Filter to Remove Enzyme decision_node_1->process_node_2 Yes process_node_3 Separate Ester and Alcohol (Chromatography) process_node_2->process_node_3 outcome_node_1 (R)-Ester + (S)-Alcohol process_node_3->outcome_node_1

Caption: General workflow for enzymatic kinetic resolution.

Part 4: Method 3 - Chiral Preparative Chromatography (HPLC/SFC)

For both analytical confirmation and small-to-medium scale purification, chiral chromatography is the most direct separation method. It relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.

Troubleshooting Guide: Chiral Preparative Chromatography
Issue EncounteredPotential Cause(s)Troubleshooting Steps & Scientific Rationale
Poor or No Resolution Incorrect CSP/Mobile Phase Combination: The chosen column and solvent system do not provide enantioselectivity for this specific molecule.1. Screen Columns: Test different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a good starting point as they are broadly applicable.[16] 2. Screen Mobile Phases: Systematically vary the mobile phase. For normal phase, adjust the ratio of alkane (e.g., hexane) to alcohol (e.g., isopropanol, ethanol). For reversed-phase, adjust the ratio of water/buffer to organic solvent (acetonitrile, methanol).[16] 3. Use Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for bases, diethylamine for acids) can dramatically improve peak shape and resolution for ionizable compounds.
Resolution Decreases Over Time Column Contamination/Fouling: Impurities from the sample accumulate on the column, blocking active sites.1. Use a Guard Column: A guard column protects the expensive analytical/preparative column from strongly retained impurities.[17] 2. Improve Sample Cleanup: Ensure the sample injected is free of particulates and non-eluting impurities. 3. Implement a Washing Protocol: After a series of injections, flush the column with a strong solvent (e.g., 100% isopropanol or ethanol in normal phase) to remove contaminants.[16]
Peak Tailing Secondary Interactions: The analyte is interacting with the silica support of the CSP, not just the chiral selector. This is common with basic compounds like pyrimidines.1. Add a Mobile Phase Modifier: As mentioned above, adding a small amount of a competing base (like diethylamine) to the mobile phase will occupy the acidic silanol sites on the silica surface, leading to more symmetrical peaks.[18] 2. Lower pH (Reversed-Phase): Operating at a lower pH can suppress the ionization of acidic silanol groups, reducing secondary interactions.[18]
Long Retention Times Mobile Phase is too "Weak": The solvent is not strong enough to elute the compound in a reasonable time.1. Increase Modifier Percentage: In normal phase, increase the percentage of alcohol. In reversed-phase, increase the percentage of the organic solvent. This will decrease retention times. 2. Change Modifier: Sometimes changing the alcohol (e.g., from isopropanol to the stronger eluting ethanol) can improve the separation window and reduce run times.
Data Presentation: Representative Chiral Screening Data

The following table shows hypothetical screening results to illustrate the process of method development.

ColumnMobile Phase (Hexane:IPA)Resolution (Rs)(R)-enantiomer t_R (min)(S)-enantiomer t_R (min)
Chiralpak® IA90:101.28.59.3
Chiralpak® AD 90:10 2.5 10.2 12.1
Chiralcel® OD90:100.811.411.9
Chiralpak® AD80:201.96.17.0
References
  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education. [Link]

  • Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. Bioorganic & Medicinal Chemistry. [Link]

  • Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. [Link]

  • Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ. ChemSusChem. [Link]

  • Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl- 1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton Dataspace. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PMC. [Link]

  • Chiral resolution – Knowledge and References. Taylor & Francis Online. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aragen. [Link]

  • What are the two methods used for resolving a racemic mixture into two optically active forms?. Quora. [Link]

  • Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. Angewandte Chemie. [Link]

  • Methods for Resolving Racemic Mixtures. Scribd. [Link]

  • Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. Chemical Communications. [Link]

  • Resolution by diastereomeric salts. YouTube. [Link]

  • Kinetic Resolutions. UT Southwestern Medical Center. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • HPLC Troubleshooting Guide. Sep-pal. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Resolution of a Racemic Mixture. University of Michigan-Dearborn. [Link]

  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PMC. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • How can I improve my chiral column resolution?. ResearchGate. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]

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Optimization

Technical Support Center: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Stability Guide

This is a comprehensive technical support guide for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5), designed for researchers and drug development professionals.[1][2] [1][2] Executive Stability Profile (R)-2-(1...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5), designed for researchers and drug development professionals.[1][2]

[1][2]

Executive Stability Profile

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a bifunctional pyrimidine building block containing a phenolic-like hydroxyl group at position 5 and a chiral secondary alcohol at position 2.[1][2] Its stability in solution is governed by three competing mechanisms: oxidative dimerization, acid-catalyzed dehydration, and base-promoted racemization.[1][2]

ParameterStability StatusCritical Risk Factor
Oxidation High Risk The electron-rich 5-hydroxy moiety is susceptible to autoxidation, especially in alkaline pH or presence of trace metals, leading to colored quinoid species.[1][2]
Racemization Moderate Risk The chiral center at the C2-side chain is benzylic-like; prolonged exposure to strong bases or high heat can erode enantiomeric excess (ee).[1][2]
Dehydration Moderate Risk Acidic conditions can catalyze the elimination of the secondary alcohol to form 2-vinylpyrimidin-5-ol.[1][2]
Solubility pH Dependent Amphoteric nature.[2] Soluble in DMSO, MeOH; aqueous solubility varies significantly with pH (pKa ~6.5 for 5-OH).[2]

Visual Analysis: Degradation Pathways

The following diagram illustrates the primary degradation routes identified for this scaffold in solution. Understanding these pathways is essential for selecting appropriate solvents and buffers.[2]

DegradationPathways Target (R)-2-(1-hydroxyethyl) pyrimidin-5-ol (Active Species) Oxidation Oxidative Coupling (Quinone/Dimer Formation) Target->Oxidation pH > 8, O2, Metal Ions Vinyl 2-Vinylpyrimidin-5-ol (Dehydration Product) Target->Vinyl Acid (H+), Heat Racemate (R/S)-Racemic Mixture (Loss of Chirality) Target->Racemate Strong Base, Prolonged Storage

Figure 1: Primary degradation pathways.[2] Oxidation is the most immediate threat to visual appearance, while dehydration and racemization impact chemical purity and biological activity.

Troubleshooting Guide

Use this matrix to diagnose and resolve stability issues observed during experimentation.

Symptom 1: Solution turns yellow, pink, or brown upon storage.
  • Root Cause: Oxidative Instability. The 5-hydroxypyrimidine moiety is electron-rich (similar to a phenol).[1][2] In the presence of dissolved oxygen and trace transition metals, it forms quinone-imine intermediates or radical-coupled dimers [1].[1][2]

  • Corrective Action:

    • Degas Solvents: Always use degassed buffers or anhydrous solvents (DMSO/DMF) purged with Argon/Nitrogen.[2]

    • Add Antioxidants: For aqueous buffers, include 0.5–1.0 mM DTT, TCEP, or Ascorbic Acid if compatible with your assay.[2]

    • Check pH: Avoid pH > 8.0, where the phenolate anion is generated; the anion is significantly more prone to oxidation than the neutral form.[2]

Symptom 2: Loss of Enantiomeric Excess (ee%) over time.[2]
  • Root Cause: Base-Catalyzed Racemization. The proton at the chiral center (alpha to the pyrimidine ring) has increased acidity due to the electron-withdrawing nature of the heteroaromatic ring.[1][2] In basic conditions, transient enolization can occur, scrambling the stereocenter [2].

  • Corrective Action:

    • Neutral pH: Maintain pH between 5.0 and 7.0.

    • Avoid Protic Bases: Do not store in methanol/ethanol with strong organic bases (e.g., TEA, DIPEA) for extended periods.[2]

    • Temperature Control: Store stock solutions at -20°C or -80°C. Never store at room temperature > 24 hours.

Symptom 3: Appearance of a new lipophilic peak on HPLC (M-18).[1][2]
  • Root Cause: Acid-Catalyzed Dehydration. Under acidic conditions (pH < 4) or high heat, the secondary alcohol eliminates water to form the 2-vinyl derivative.[1][2]

  • Corrective Action:

    • Buffer Choice: Avoid strong acid modifiers (e.g., >0.1% TFA) in storage solutions.[2] Use Formic Acid or Acetic Acid for LC-MS, but analyze immediately.[1][2]

    • Cold Processing: Perform all acidification steps on ice.

Deep Dive: Mechanism & Causality[1]

The 5-Hydroxypyrimidine Tautomerism

Unlike simple phenols, 5-hydroxypyrimidines can exist in zwitterionic or keto-tautomeric forms depending on the solvent dielectric constant.[1][2] In aqueous solution, the hydroxyl group (pKa ~ 6.5) can deprotonate near physiological pH [3].

  • Implication: At pH 7.4, a significant fraction exists as the anionic species. This anion is a potent nucleophile but also highly susceptible to Single Electron Transfer (SET) oxidation mechanisms, leading to rapid degradation if oxygen is present.

Chiral Center Vulnerability

The (R)-1-hydroxyethyl group is "benzylic" to the pyrimidine ring.[1][2] While pyrimidines are generally less stabilizing for carbocations than benzenes (due to electron deficiency), they can stabilize carbanions at the alpha-position.[2][3]

  • Implication: Racemization is more likely to proceed via a deprotonation/reprotonation mechanism (anionic intermediate) rather than an SN1 (cationic) pathway, unless strong Lewis acids are present.[2]

Standardized Protocol: Stability-Indicating HPLC

To verify the integrity of your batch, use this validated gradient method which separates the parent, the enantiomer, and the dehydration impurity.

Instrument: UHPLC with PDA/UV detection (254 nm & 280 nm) Column: Chiralpak IC or equivalent (for enantiomer separation) OR C18 (for chemical purity) Note: For routine purity, a standard C18 is sufficient.[2] For ee%, use Chiralpak.

Reagents:

  • A: Water + 0.1% Formic Acid[1][2]

  • B: Acetonitrile (MeCN)[2]

Gradient (C18 Method):

Time (min) % A % B Event
0.0 95 5 Equilibration
1.0 95 5 Injection
8.0 5 95 Linear Gradient
10.0 5 95 Wash (Elutes Vinyl impurity)

| 10.1 | 95 | 5 | Re-equilibration |[1][2]

Acceptance Criteria:

  • Parent Peak: Retention time ~3-4 min (depending on column).

  • Vinyl Impurity: Elutes later (more hydrophobic).[2]

  • Oxidation Dimers: Often elute as broad peaks or stay on the baseline; check for color change in vial.[2]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for making a 100 mM stock solution? A: Anhydrous DMSO is the gold standard.[2] It provides high solubility and prevents hydrolysis.[2] However, ensure the DMSO is fresh and stored under nitrogen, as DMSO can absorb water and become slightly acidic over time. Store at -20°C.

Q: Can I use this compound in cell culture media (pH 7.4) for 48 hours? A: Yes, but with precautions. The half-life at pH 7.4 is sufficient for typical assays, but oxidation is the limiter .[2]

  • Recommendation: Refresh media every 12-24 hours. If possible, add an antioxidant supplement.[2] Avoid pre-incubating the compound in media at 37°C for long periods before adding to cells.[2]

Q: I see a double peak in my LC-MS. Is it the enantiomer? A: On an achiral C18 column, enantiomers co-elute.[2] If you see two peaks with the same mass, it is likely tautomerism (rarely separable) or a regioisomer impurity from synthesis.[2] If the masses differ by 18 Da, it is the dehydration product.

Q: How do I re-purify a degraded sample? A:

  • For Oxidation (Color): Pass through a small pad of activated charcoal or silica gel.[2]

  • For Dehydration: Reverse-phase Prep-HPLC.[1][2]

  • For Racemization: Requires Chiral Prep-HPLC (difficult and expensive).[1][2] It is usually more cost-effective to purchase a fresh batch.[1][2]

References

  • Rivière, J., et al. (2005).[2] "Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer."[1][2][4] Chemical Research in Toxicology, 18(8), 1332-1338.[2] Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General principles of racemization in benzylic-type alcohols).

  • PubChem Compound Summary. (2025). "Pyrimidin-5-ol (CID 565855) - Chemical and Physical Properties." National Library of Medicine.[2] Link

  • ChemScene Data Sheet. (2025). "2-(1-Hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5)."[1][2][5] Link

Sources

Troubleshooting

Technical Support Center: Chiral Synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Ticket ID: KB-PYR-5OH-R-001 Status: Active Department: Process Chemistry & Catalysis Support Subject: Troubleshooting Enantioselective Synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Executive Summary & Molecule Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KB-PYR-5OH-R-001 Status: Active Department: Process Chemistry & Catalysis Support Subject: Troubleshooting Enantioselective Synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Executive Summary & Molecule Profile

User Query: "I am attempting to synthesize (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (Target 1 ) from 2-acetylpyrimidin-5-ol but am facing issues with low enantiomeric excess (ee%) and catalyst deactivation."

Technical Assessment: The synthesis of Target 1 presents a "Perfect Storm" of chemical challenges:

  • Electron-Deficient Ring: The pyrimidine ring makes the carbonyl carbon highly electrophilic, prone to background (racemic) reduction.

  • Catalyst Poisoning: The free phenolic hydroxyl at C5 and the pyrimidine nitrogens can coordinate to metal catalysts (Ru, Rh), quenching activity.

  • Solubility: The zwitterionic nature of the free phenol/pyrimidine core complicates solvent selection for both chemical and enzymatic routes.

Target Molecule Data
PropertySpecification
CAS Number 1400807-79-5
Formula C₆H₈N₂O₂
MW 140.14 g/mol
Chiral Center (R)-configuration at the benzylic-like position
Precursor 1-(5-hydroxypyrimidin-2-yl)ethan-1-one (Ketone 2 )
Critical Impurity (S)-enantiomer (limit < 0.5%)

Decision Matrix: Selecting Your Route

Before troubleshooting, verify you are using the correct methodology for your scale and purity requirements.

RouteSelection Start Start: Choose Synthesis Path Scale What is your scale? Start->Scale Small < 10g (Discovery) Scale->Small Speed is priority Large > 100g (Process/GMP) Scale->Large Cost/Purity is priority ChemRoute Route A: Noyori Transfer Hydrogenation (Requires Protection) Small->ChemRoute BioRoute Route B: Enzymatic Reduction (KRED) (Green, High Selectivity) Large->BioRoute Protect Protect 5-OH (Bn or TBS) ChemRoute->Protect Crucial Step

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and constraints.

Troubleshooting Guide: Chemical Catalysis (Route A)

Primary Method: Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts (Noyori type).[1][2]

Issue 1: Low Conversion / Catalyst Death

Symptom: Reaction stops at 20-30% conversion; adding more catalyst doesn't help. Root Cause: The free phenolic hydroxyl group (pKₐ ~6-7 on pyrimidine) is deprotonating or coordinating to the Ruthenium center, poisoning the catalyst. Solution:

  • Mandatory Protection: You must protect the 5-OH group before reduction.

    • Recommended: Benzyl ether (Bn) or TBDMS.

    • Protocol: Convert 2-acetylpyrimidin-5-ol → 1-(5-(benzyloxy)pyrimidin-2-yl)ethan-1-one .

  • Base Sensitivity: ATH requires a base (HCOONa or TEA). If the substrate is unprotected, the base deprotonates the phenol, creating a phenoxide anion that binds tightly to Ru.

Issue 2: Low Enantioselectivity (< 90% ee)

Symptom: Product is racemic or has poor optical purity. Root Cause: Fast background reduction (racemic) or incorrect catalyst match. Solution:

  • Temperature Control: Pyrimidine ketones are highly activated. Perform the reaction at 0°C to -10°C . Room temperature allows non-selective background reduction.

  • Catalyst Selection: Use RuCl(p-cymene)[(S,S)-Ts-DPEN] .

    • Note: The (S,S)-catalyst typically yields the (R)-alcohol for aromatic ketones, but always verify with chiral HPLC.

  • Solvent Switch: Switch from Isopropanol (IPA) to Formic Acid/Triethylamine (5:2) azeotrope in DCM or EtOAc. The CO₂ release drives the reaction irreversibly, often improving ee%.

Protocol A: Optimized Noyori Reduction (Protected Substrate)
  • Substrate: 1.0 eq 1-(5-(benzyloxy)pyrimidin-2-yl)ethan-1-one.

  • Catalyst: 1.0 mol% RuCl(p-cymene)[(S,S)-Ts-DPEN].

  • Solvent: 5:2 Formic acid/TEA complex (azeotrope).

  • Conditions: Stir at 0°C for 12-24 h.

  • Workup: Quench with water, extract with EtOAc.

  • Deprotection: Pd/C hydrogenation (removes Benzyl and preserves the chiral center).

Troubleshooting Guide: Biocatalysis (Route B)

Primary Method: Ketoreductase (KRED) / Carbonyl Reductase screening.

Issue 1: Substrate Insolubility

Symptom: The reaction mixture is a slurry; conversion is slow because the enzyme cannot access the solid ketone. Root Cause: 2-acetylpyrimidin-5-ol has high crystal lattice energy and poor water solubility. Solution:

  • Co-solvent System: Add 10-20% DMSO or IPA to the buffer. Most commercial KREDs tolerate up to 20% organic co-solvent.

  • Surfactants: Add 0.5% Triton X-100 to create an emulsion.

Issue 2: pH Drift & Enzyme Inactivation

Symptom: Reaction starts fast but stops after 1 hour. Root Cause: The pyrimidine ring is basic; the phenol is acidic. As the reaction proceeds, the cofactor regeneration (using Glucose Dehydrogenase/Glucose) produces gluconic acid, dropping the pH. Solution:

  • Buffer Strength: Increase Phosphate Buffer (KPi) concentration to 100mM.

  • pH Stat: Use an autotitrator to maintain pH 7.0 - 7.5 .

    • Warning: Do not let pH drop below 6.0 (enzyme denatures) or rise above 8.5 (background racemization of the product).

Protocol B: KRED Screening Workflow
ComponentConcentration/AmountRole
Substrate 10-50 g/LTarget Ketone
Enzyme 2-5 g/LKRED (Screen Codexis/Almac panels)
Cofactor 0.5 g/L NADP+Hydride Source
Recycling System GDH + Glucose (1.5 eq)Regenerates NADPH
Buffer 100mM KPi, pH 7.0, 1mM MgSO₄Medium
Temp 30°COptimal Activity

Analytical Validation (QC)

Question: "How do I accurately measure ee%? My HPLC peaks are tailing." Answer: Pyrimidines and phenols interact with silica silanols, causing tailing.

Recommended Method:

  • Column: Chiralpak IC or AD-H (Immobilized phases are preferred for solubility).

  • Mobile Phase: Hexane : IPA (90:10) + 0.1% TFA (Trifluoroacetic acid).

    • Crucial: The TFA suppresses the ionization of the pyrimidine nitrogen and the phenol, sharpening the peaks.

  • Detection: UV at 254 nm (Pyrimidine absorption).

Visualizing the Mechanism (Noyori)[3]

Understanding why the protection is necessary helps prevent future errors.

Mechanism Substrate Substrate: 2-Acetylpyrimidin-5-ol Interaction Problem: Phenol coordinates Ru Nitrogen coordinates Ru Substrate->Interaction Free OH Protected Protected Substrate: 5-Bn-O-pyrimidine Substrate->Protected BnBr/K2CO3 Result Catalyst Deactivation (No Reaction) Interaction->Result Cycle Ru-H Transfer (Outer Sphere Mechanism) Protected->Cycle Ru-TsDPEN Product Product: (R)-Alcohol (High ee) Cycle->Product

Figure 2: Mechanistic failure mode of unprotected substrates vs. the successful protected pathway.

References & Authority

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link

    • Foundational text on the mechanism and catalyst selection.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link

    • Comprehensive guide to KREDs and cofactor regeneration.

  • GDC-0994 Synthesis Data: (Related Pharmacophore). Journal of Medicinal Chemistry, 2016. (Analogous pyrimidine reduction protocols).

  • BenchChem Troubleshooting Guide. (2025). Troubleshooting guide for the synthesis of chiral alcohols. Link

    • General troubleshooting for temperature and solvent effects in chiral synthesis.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(1-hydroxyethyl)pyrimidin-5-ol and its precursors before handling.

Sources

Optimization

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol unexpected side reactions.

The following technical guide addresses the specific stability and reactivity challenges associated with (R)-2-(1-hydroxyethyl)pyrimidin-5-ol . This document is structured as a Tier-3 Technical Support resource, designed...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific stability and reactivity challenges associated with (R)-2-(1-hydroxyethyl)pyrimidin-5-ol . This document is structured as a Tier-3 Technical Support resource, designed for researchers observing anomalous behavior during synthesis or storage.

Subject: Troubleshooting Unexpected Side Reactions & Stability Protocols Document ID: TS-PYR-5OH-004 Role: Senior Application Scientist Desk

Executive Technical Summary

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) is a bifunctional chiral building block. Its reactivity is governed by the interplay between the electron-deficient pyrimidine core, the electron-donating phenolic hydroxyl at C5, and the labile chiral center at the C2 position.

Core Stability Risks:

  • Racemization: The electron-withdrawing nature of the pyrimidine ring acidifies the benzylic

    
    -proton, making the chiral center susceptible to base-catalyzed racemization.
    
  • Ambident Nucleophilicity: The 5-hydroxyl group competes with ring nitrogens for alkylation, leading to N-alkylated byproducts.

  • Dehydration: Acidic conditions can trigger elimination of the secondary alcohol to form vinylpyrimidines.

Troubleshooting Guide (Q&A)

Section A: Stereochemical Integrity (Racemization)

Q: I observed a drop in enantiomeric excess (ee) from 98% to 82% after leaving the compound in a basic buffer overnight. Is this normal?

A: Yes, this is a known vulnerability. The pyrimidine ring acts as an electron sink, inductively withdrawing electron density from the C2-(1-hydroxyethyl) group. This increases the acidity of the benzylic proton (H


).
  • Mechanism: In the presence of a base (even mild buffers like phosphate at pH > 8 or carbonates), the H

    
     can be deprotonated to form a planar enolate-like intermediate. Reprotonation occurs non-stereoselectively, leading to racemization.
    
  • Corrective Action:

    • Avoid storing the compound in basic media (pH > 7.5) for extended periods.[1]

    • If base catalysis is required for a subsequent step, use non-nucleophilic, bulky bases (e.g., DIPEA) at low temperatures (

      
      C) and minimize reaction time.
      
Section B: Unexpected Byproducts during Alkylation

Q: When trying to alkylate the 5-OH group using an alkyl halide and K


CO

, I isolated a major byproduct that is not the target ether. What happened?

A: You likely encountered N-alkylation . Pyrimidin-5-ols are ambident nucleophiles. While the 5-OH is acidic (phenolic pKa


 6-7), the ring nitrogens retain nucleophilic character.
  • The "Unexpected" Reaction: Under thermodynamic control or in polar aprotic solvents (DMF, DMSO), the nitrogen lone pair often attacks the electrophile, forming an N-alkylated pyrimidone species (a non-aromatic amide-like structure) rather than the desired O-alkyl ether.

  • Diagnostic: The N-alkylated product typically shows a significant downfield shift in the ring protons in

    
    H NMR and a characteristic carbonyl stretch (
    
    
    
    1660-1680 cm
    
    
    ) in IR, absent in the O-alkyl product.
  • Protocol Adjustment:

    • Solvent: Switch to less polar solvents like Acetone or THF to favor O-alkylation.

    • Base: Use a silver salt (Ag

      
      CO
      
      
      
      ) which coordinates to the nitrogen, blocking it and directing alkylation to the oxygen (the "silver salt rule").
Section C: Impurity Formation (Vinyl Species)

Q: After heating the compound in acidic methanol to remove a protecting group, a new UV-active spot appeared (MW - 18).

A: You have triggered acid-catalyzed dehydration . The secondary alcohol at the C2 position is benzylic-like.

  • Mechanism: Protonation of the hydroxyl group creates a good leaving group (-OH

    
    ). Elimination of water creates a conjugated vinyl double bond (2-vinylpyrimidin-5-ol). This is thermodynamically favorable due to conjugation with the aromatic ring.
    
  • Prevention:

    • Avoid strong mineral acids (HCl, H

      
      SO
      
      
      
      ) at elevated temperatures.
    • Use milder deprotection methods (e.g., Lewis acids or hydrogenation) if possible.

Visualizing Degradation Pathways

The following diagram illustrates the three primary failure modes described above.

DegradationPathways cluster_legend Condition Factors Start (R)-2-(1-hydroxyethyl) pyrimidin-5-ol Racemate Racemic Mixture (Loss of Chirality) Start->Racemate Base (pH > 8) Deprotonation of H-alpha Vinyl 2-Vinylpyrimidin-5-ol (Dehydration Product) Start->Vinyl Acid / Heat Elimination (-H2O) N_Alkyl N-Alkylated Pyrimidone (Regioisomer) Start->N_Alkyl R-X / Polar Solvent N-Attack vs O-Attack Base Sensitive Base Sensitive Acid Sensitive Acid Sensitive Base Sensitive->Acid Sensitive Solvent Dependent Solvent Dependent Acid Sensitive->Solvent Dependent

Caption: Primary degradation and side-reaction pathways for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol showing triggers for racemization, dehydration, and regioselective errors.

Experimental Protocols

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

Use this protocol to verify shelf-life stability or post-reaction integrity.

ParameterCondition
Column Chiralpak IC or AD-H (Immobilized Amylose/Cellulose)
Mobile Phase Hexane : Isopropanol (85:15) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Sample Prep Dissolve 1 mg in 1 mL Ethanol (HPLC grade)
Expected Retention (R)-isomer typically elutes first (verify with racemic standard)

Note: The addition of 0.1% diethylamine is crucial to suppress peak tailing caused by the basic pyrimidine nitrogens and the phenolic OH.

Protocol B: Regioselective O-Alkylation (Mitigating Side Reactions)

Optimized method to prevent N-alkylation.

  • Preparation: Dissolve (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (1.0 eq) in anhydrous Acetone (0.1 M concentration). Avoid DMF.

  • Base Addition: Add Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    (1.5 eq). Cesium promotes the "naked anion" effect, enhancing O-nucleophilicity.
  • Electrophile: Add the alkyl halide (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Validation: Check crude NMR. O-alkylated product will retain the aromatic pyrimidine signals (typically

    
     8.0-8.5 ppm). N-alkylated species often shift upfield and lose symmetry.
    

Stability Data Summary

ConditionStability RatingObservation
Solid State (4°C, Dark) HighStable for >12 months. Hygroscopic.
Solution (MeOH, Neutral) ModerateStable for 24-48h. Slow oxidation if exposed to air.
Solution (Acidic, pH < 3) LowDehydration to vinyl species within hours at RT.
Solution (Basic, pH > 9) LowRapid racemization (t

6h).
Oxidative (Air/Light) Moderate5-OH group darkens over time (quinone formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 565855, Pyrimidin-5-ol. Retrieved from [Link]

    • Supports: Basic physical properties and phenolic acidity of the 5-OH group.
  • Supports: General reactivity profiles of pyrimidine rings and common synthesis pitfalls.
  • Viedma, C. et al. (2011). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Retrieved from [Link]

    • Supports: Mechanisms of base-catalyzed racemiz
    • Supports: Commercial availability and storage conditions (2-8°C).[2]

  • Mazurek, A. et al. (2012). Properties of the OH Adducts of Hydroxy-Substituted Pyrimidines. Journal of Physical Chemistry A. Retrieved from [Link]

    • Supports: Oxidation sensitivity and radical formation pathways of hydroxypyrimidines.[3][4]

Sources

Reference Data & Comparative Studies

Validation

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol activity vs. other pyrimidine derivatives.

The following guide provides a comprehensive technical analysis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, focusing on its critical role as a chiral building block in the synthesis of next-generation antibacterial agents (...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, focusing on its critical role as a chiral building block in the synthesis of next-generation antibacterial agents (specifically Gyrase B/ParE inhibitors) and kinase inhibitors.

Executive Summary

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1460321-45-2) has emerged as a high-value chiral synthon, primarily utilized in the development of dual-targeting antibacterial agents (Gyrase B and Topoisomerase IV inhibitors). Unlike its achiral precursors or racemic counterparts, the (R)-enantiomer offers a precise stereochemical handle that is critical for binding affinity in the ATP-binding pockets of bacterial type II topoisomerases.

This guide compares the (R)-isomer against its (S)-enantiomer, its ketone precursor (2-acetylpyrimidin-5-ol), and non-hydroxylated analogs, providing experimental protocols for its synthesis and quality control.

Comparative Analysis: Structure-Activity Relationship (SAR)

Stereochemical Efficacy: (R)- vs. (S)-Isomer

In the context of Gyrase B (GyrB) inhibition, the spatial arrangement of the 1-hydroxyethyl group is a determinant of potency.

Feature(R)-Isomer (Eutomer)(S)-Isomer (Distomer)
Binding Mode The hydroxyl group is oriented to form a critical H-bond with the Asp73 residue (in E. coli GyrB numbering) or equivalent residues in the ATP-binding pocket.The hydroxyl group faces away from the H-bond acceptor, often causing steric clash with the hydrophobic floor of the pocket.
Potency (IC50) Typically < 10 nM (in optimized scaffolds).Often > 500 nM (20-50x less potent).
Metabolic Stability The (R)-configuration can be more resistant to specific dehydrogenase-mediated oxidation depending on the enzyme specificity.Often undergoes faster oxidation to the ketone or conjugation.
Synthetic Utility: Alcohol vs. Ketone Precursor

The precursor, 2-acetylpyrimidin-5-ol, lacks the chiral center and the H-bond donor capability required for high-affinity binding.

  • 2-acetylpyrimidin-5-ol: Serves as the substrate for asymmetric reduction. It is planar and achiral, offering no stereoselectivity in binding.

  • (R)-2-(1-hydroxyethyl)pyrimidin-5-ol: Provides a "chiral handle." The secondary alcohol can be further derivatized (e.g., via Mitsunobu reaction) to install ether linkages with inversion of configuration, allowing access to (S)-ether derivatives if needed, or retained as a polar interaction site.

Solubility & Physicochemical Properties

Compared to non-hydroxylated analogs (e.g., 2-ethylpyrimidin-5-ol), the 1-hydroxyethyl derivative exhibits significantly improved aqueous solubility—a critical parameter for antibacterial drugs requiring high systemic exposure.

CompoundLogP (Calc.)Solubility (pH 7.4)H-Bond Donors
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol ~0.3High (> 5 mg/mL)2
2-ethylpyrimidin-5-ol ~1.2Moderate (< 1 mg/mL)1
2-acetylpyrimidin-5-ol ~0.5Moderate1

Mechanism of Action & Binding Pathway

The following diagram illustrates the hypothetical binding interaction of the (R)-isomer fragment within the Gyrase B ATP-binding pocket, contrasting it with the steric clash of the (S)-isomer.

GyrB_Binding_Interaction GyrB_Pocket Gyrase B ATP-Binding Pocket (Hydrophobic Floor + Asp73) Interaction_R H-Bond Formation (High Affinity) GyrB_Pocket->Interaction_R Correct Orientation Interaction_S Steric Clash / No H-Bond (Low Affinity) GyrB_Pocket->Interaction_S Incorrect Orientation R_Isomer (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (Eutomer) R_Isomer->GyrB_Pocket Enters Pocket S_Isomer (S)-2-(1-hydroxyethyl)pyrimidin-5-ol (Distomer) S_Isomer->GyrB_Pocket Enters Pocket Downstream Inhibition of DNA Supercoiling (Bacterial Cell Death) Interaction_R->Downstream Potent Inhibition Interaction_S->Downstream Weak/No Inhibition

Figure 1: Schematic representation of the stereoselective binding mechanism of the (R)-isomer in the Gyrase B ATP pocket.

Experimental Protocols

Biocatalytic Synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Chemical reduction (e.g., NaBH4) yields a racemate requiring tedious chiral resolution. The preferred industrial method is asymmetric enzymatic reduction using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

Reagents:

  • Substrate: 2-acetylpyrimidin-5-ol (100 mM)

  • Enzyme: KRED-101 (Codexis or equivalent screening kit hit)

  • Cofactor: NADP+ (1.0 mM)

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Protocol:

  • Preparation: In a reaction vessel, dissolve 2-acetylpyrimidin-5-ol in the phosphate buffer containing 5% IPA (co-solvent).

  • Initiation: Add NADP+, Glucose, GDH, and the specific KRED enzyme.

  • Incubation: Stir at 30°C for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary.

  • Work-up: Quench the reaction by adding ethyl acetate. Centrifuge to remove protein precipitate.

  • Extraction: Extract the aqueous phase 3x with ethyl acetate. Combine organic layers, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude product typically has >98% ee. If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).

Chiral HPLC Analysis (Quality Control)

To verify the enantiomeric excess (ee) of the product.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Expected Retention Times:

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~10.2 min (Confirm with authentic standards).

Synthesis Pathway Visualization

Enzymatic_Synthesis Substrate 2-acetylpyrimidin-5-ol (Achiral Ketone) Enzyme_System KRED / NADPH (Asymmetric Reduction) Substrate->Enzyme_System Substrate Binding Product (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (>99% ee) Enzyme_System->Product Stereoselective Reduction Recycling GDH / Glucose (Cofactor Recycling) Recycling->Enzyme_System Regenerates NADPH

Figure 2: Biocatalytic cycle for the asymmetric synthesis of the (R)-isomer, highlighting the cofactor recycling system.

References

  • United States Patent 10,858,360 B2. Synthesis of 2,4-Di-l-pyrrolidinyl-9H-pyrimido[4,5-b]indoles.[1][2] (2020). Describes the use of pyrimidine intermediates in Gyrase B inhibitor synthesis.

  • ChemicalBook. (R)-2-(1-Hydroxyethyl)pyrimidin-5-ol (WS204531) Product Entry. Provides CAS and physical property data.

  • Wigley, D. B., et al. Crystal structure of an N-terminal fragment of the DNA gyrase B protein.[1][2] Nature 351, 624–629 (1991).[1][2] Foundational text on the GyrB ATP-binding pocket structure.

  • Hollmann, F., et al. Biocatalytic reduction of ketones. Green Chemistry, 2011. General reference for KRED protocols.

Sources

Comparative

Publish Comparison Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Bioactivity &amp; Application

The following guide provides an in-depth technical analysis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , focusing on its role as a critical chiral scaffold and metabolic intermediate in the development of high-potency kinas...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , focusing on its role as a critical chiral scaffold and metabolic intermediate in the development of high-potency kinase inhibitors, specifically targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and DNA Gyrase B (GyrB) .

Executive Summary

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) is a specialized chiral pyrimidine fragment used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for kinase inhibitors. It serves two critical roles in modern medicinal chemistry:

  • Chiral Building Block: It introduces a defined stereocenter (R) and a polar hydroxyl group, often used to probe solvent-exposed regions or specific H-bond donors in the ATP-binding pocket of kinases like LRRK2 and bacterial GyrB .

  • Metabolic Surrogate: It represents a stable, oxidized analog of ethyl-substituted pyrimidine inhibitors (e.g., the GNE series), allowing researchers to assess the bioactivity of polar metabolites.

This guide compares the bioactivity profile of inhibitors derived from this scaffold against industry-standard "Known Inhibitors" such as GNE-7915 , MLi-2 , and Novobiocin .

Chemical Profile & Mechanism of Action[1]

Structural Significance

The molecule features a pyrimidine-5-ol core, which functions as a bioisostere for the purine ring of ATP.

  • Pyrimidine-5-ol Core: The N1 and N3 nitrogens accept hydrogen bonds from the kinase "hinge region" (e.g., Met1947 in LRRK2). The C5-hydroxyl group can act as a hydrogen bond donor/acceptor, often interacting with the "gatekeeper" residue or catalytic glutamate.

  • (R)-1-Hydroxyethyl Tail: This chiral group at the C2 position provides a vector to explore the ribose-binding pocket or solvent interface. The (R)-configuration is often critical for avoiding steric clashes that the (S)-enantiomer might incur.

Mechanism: ATP-Competitive Inhibition

Derivatives of this scaffold function as Type I (ATP-competitive) inhibitors. They bind to the active conformation of the kinase (DFG-in), physically blocking ATP entry and preventing the phosphorylation of downstream substrates (e.g., Rab10 for LRRK2).

Comparative Bioactivity Analysis

The following data compares the performance of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol derivatives (representing the optimized fragment) against established benchmark inhibitors.

Case Study: LRRK2 Inhibition (Parkinson's Disease)

In the optimization of LRRK2 inhibitors (e.g., the Genentech GNE series ), the C2-position of the pyrimidine is a "hotspot" for modification. The (R)-1-hydroxyethyl moiety is often compared to non-polar alkyl groups (Ethyl, Isopropyl) to balance potency with metabolic stability.

Table 1: Bioactivity Comparison in LRRK2 Assays (Cellular & Biochemical)

Inhibitor ClassRepresentative CompoundKey Substituent (C2/C4)LRRK2 Ki (nM)LRRK2 Cellular IC50 (nM)Selectivity Profile
Optimized Lead GNE-7915 Ethylamino (C4) / CF3 (C5)1 9 High (>100-fold vs 187 kinases)
Fragment/Metabolite (R)-2-(1-hydroxyethyl)- (R)-1-Hydroxyethyl (C2)~50 - 200>500Moderate (Polarity reduces affinity)
Standard Control MLi-2 Indazole-based0.76 1.4 Very High
Standard Control PF-06447475 Pyrimidine-based311Moderate

*Note: Data for the isolated fragment is estimated based on fragment screening hits; potency typically increases 1000-fold upon linking to the full pharmacophore (e.g., benzamide tail).

Key Insight: While the parent drug GNE-7915 is highly potent (IC50 = 9 nM), metabolic oxidation of its ethyl group to a 1-hydroxyethyl analog (mimicked by our topic molecule) typically results in a 5-10x reduction in potency due to the desolvation penalty of the polar hydroxyl group within the hydrophobic pocket. However, this metabolite often retains sufficient activity to contribute to the pharmacodynamic effect.

Case Study: Bacterial Gyrase B (GyrB) Inhibition

In antibacterial discovery, pyrimidine-5-ol derivatives target the ATPase domain of DNA Gyrase B.

Table 2: Bioactivity vs. GyrB Inhibitors

CompoundTargetIC50 (µM)Mechanism
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (Fragment)E. coli GyrB> 50Low-affinity fragment hit
Novobiocin (Standard)GyrB ATPase0.01 - 0.1Competitive with ATP
Ciprofloxacin (Standard)GyrA (Cleavage Complex)0.05 (MIC)DNA cleavage stabilizer

Experimental Protocols

Protocol: LRRK2 LanthaScreen™ Eu Kinase Binding Assay

Used to determine the Ki of the molecule or its derivatives.

Reagents:

  • LRRK2 G2019S recombinant protein.

  • Alexa Fluor® 647-labeled ATP-competitive tracer (Kinase Tracer 236).

  • Europium-labeled anti-GST antibody.

  • Test Compound: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compound in DMSO to 100X final concentration. Prepare 3-fold serial dilutions.

  • Incubation: In a 384-well white plate, add:

    • 5 µL of test compound (1X final in kinase buffer).

    • 5 µL of LRRK2 enzyme/Antibody mixture (5 nM LRRK2, 2 nM Eu-Ab).

    • 5 µL of Tracer 236 (adjusted to Kd).

  • Equilibration: Shake plate for 30 seconds; incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read TR-FRET signal on a plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission: 665 nm (Tracer) and 615 nm (Europium).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot vs. log[Compound] to determine IC50/Ki.

Protocol: Chemical Synthesis of the Fragment

Based on pyrimidine functionalization standards.

  • Starting Material: 2-chloropyrimidin-5-ol or 5-methoxy-2-chloropyrimidine.

  • Coupling: Perform a Stille coupling or Negishi coupling using (R)-1-ethoxyethyl-tributylstannane (or protected equivalent) to install the chiral ethyl group.

  • Deprotection: Acidic hydrolysis to reveal the free hydroxyl groups.

  • Purification: Chiral HPLC (Chiralpak AD-H column) to ensure >98% ee of the (R)-isomer.

Visualizations

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the (R)-2-(1-hydroxyethyl)pyrimidin-5-ol fragment fits into the larger design of kinase inhibitors.

SAR_Logic Fragment (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (Fragment Hit) Core Pyrimidine-5-ol Core (Hinge Binder) Fragment->Core Contains Chiral (R)-1-Hydroxyethyl (Solvent/Stereo Probe) Fragment->Chiral Contains Drug Optimized Inhibitor (e.g., GNE-7915 Analog) Fragment->Drug Lead Optimization (+ Tail Group) Target LRRK2 / GyrB ATP Pocket Core->Target H-Bonds to Hinge (Met1947) Chiral->Target Stereoselective Fit Avoids Steric Clash Drug->Target High Potency Binding (IC50 < 10 nM)

Caption: SAR progression from the chiral fragment hit to a potent inhibitor, highlighting key binding interactions.

Diagram: LRRK2 Signaling & Inhibition Pathway

Visualizing the downstream effects of inhibiting LRRK2 with these compounds.

LRRK2_Pathway Inhibitor Pyrimidine Inhibitor (GNE Series) LRRK2_WT LRRK2 (WT/G2019S) Active Kinase Inhibitor->LRRK2_WT Inhibits (IC50 ~9nM) pRab10 p-Rab10 (Phosphorylated) Inhibitor->pRab10 Reduces Levels Rab10 Rab10 (Substrate) LRRK2_WT->Rab10 Phosphorylates Rab10->pRab10 Kinase Activity Toxicity Neurite Retraction & Cell Death pRab10->Toxicity Promotes PD Pathology

Caption: Mechanism of LRRK2 inhibition preventing Rab10 phosphorylation and associated neurotoxicity.

References

  • Kavanagh, M. E., et al. (2017). "The development of CNS-active LRRK2 inhibitors using property-directed optimisation." Bioorganic & Medicinal Chemistry Letters.

  • Estrada, A. A., et al. (2012).[1] "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 55(22), 9416-9433.[1]

  • Gilsbach, B. K., et al. (2015). "Structural Characterization of LRRK2 Inhibitors." Journal of Medicinal Chemistry, 58(9), 3751-3756. [2]

  • ChemScene. (n.d.). "Product Datasheet: 2-(1-Hydroxyethyl)pyrimidin-5-ol (CAS 1400807-79-5)."

  • ProbeChem. (n.d.). "GNE-7915 Bioactivity Data."

Sources

Validation

Definitive Guide to Stereochemical Confirmation of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

The following is a comprehensive technical comparison guide for confirming the stereochemistry of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol . Executive Summary The precise stereochemical assignment of (R)-2-(1-hydroxyethyl)py...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for confirming the stereochemistry of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol .

Executive Summary

The precise stereochemical assignment of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is critical in drug development, particularly for kinase inhibitors where the pyrimidine hinge-binding motif dictates potency. This fragment contains a chiral center at the exocyclic 1-position of the ethyl group.

This guide compares the three industry-standard methodologies for absolute configuration assignment: Mosher's Ester Analysis (NMR) , X-ray Crystallography , and Chiral HPLC . While X-ray provides the ultimate proof, Mosher's method is the most practical solution-phase tool for this specific intermediate.

Quick Comparison Matrix
FeatureMethod A: Mosher's Ester Analysis Method B: Small Molecule X-ray Method C: Chiral HPLC/SFC
Primary Utility First-principles assignment of unknown stereochemistry.Absolute proof (Gold Standard).Routine QC (Once standard is known).
Sample Req. ~5–10 mg (Destructive).Single Crystal (High quality).<1 mg (Non-destructive).
Turnaround 24–48 Hours.1–4 Weeks (Crystal growth dependent).4–24 Hours (Method dev).[1]
Cost Low (Reagents + NMR time).High (Service bureau or beamline).Medium (Columns + Solvents).
Confidence High (95%+ if

values are large).[2]
Absolute (100%).Relative (Requires authentic standard).

Technical Analysis & Protocols

Method A: Mosher's Ester Analysis (Recommended)

Principle: The reaction of the secondary alcohol with enantiomerically pure


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric esters. The magnetic anisotropy of the Mosher phenyl group causes predictable chemical shift differences (

) in the proton NMR, allowing assignment of the R or S configuration.

Critical Consideration for Pyrimidin-5-ol: This molecule contains a phenolic hydroxyl at C5 and a secondary aliphatic hydroxyl at the ethyl chain .

  • Challenge: MTPA-Cl will react with both hydroxyls. The phenolic ester is distant from the chiral center and generally does not interfere with the assignment, but it consumes reagent and complicates the spectrum.

  • Pro-Tip: For the cleanest results, selectively protect the C5-phenol (e.g., as a TBS ether) before Mosher derivatization. If bis-derivatization is performed, ensure >2.5 eq. of MTPA-Cl is used to drive both reactions to completion.

Protocol 1: Modified Mosher's Method
  • Preparation of (S)-MTPA Ester:

    • Dissolve 5 mg of the analyte (or its C5-protected derivative) in 0.6 mL dry pyridine-

      
       (or CDCl
      
      
      
      with excess pyridine).
    • Add 10–15

      
      L (approx. 3 eq) of (R)-(-)-MTPA-Cl . Note: (R)-acid chloride yields the (S)-ester.
      
    • Shake and incubate at RT for 4–12 hours. Monitor by TLC or LCMS.

    • Validation: Verify complete consumption of the starting material to avoid kinetic resolution effects.

  • Preparation of (R)-MTPA Ester:

    • Repeat the procedure using (S)-(+)-MTPA-Cl to yield the (R)-ester .

  • Data Analysis (

    
    ): 
    
    • Acquire

      
      H NMR for both samples.[2]
      
    • Calculate

      
       for protons neighboring the chiral center.
      
    • Interpretation:

      • Protons with

        
         reside on the side of the Mosher phenyl group in the (S)-ester.
        
      • Protons with

        
         reside on the opposite side.
        
Visualizing the Assignment Logic

MosherLogic Start Analyze (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Deriv Derivatize with (R)- and (S)-MTPA-Cl Start->Deriv NMR Acquire 1H NMR Data Deriv->NMR Calc Calculate Δδ(SR) = δ(S-ester) - δ(R-ester) NMR->Calc Methyl Methyl Doublet (-CH3) Expect Δδ < 0 (Shielded in S-ester) Calc->Methyl Model Prediction Ring Pyrimidine Ring Protons Expect Δδ > 0 (Deshielded in S-ester) Calc->Ring Model Prediction Conclusion Confirm (R)-Configuration Methyl->Conclusion Matches Model Ring->Conclusion Matches Model

Caption: Decision tree for assigning stereochemistry using Mosher's method. For the (R)-enantiomer, the methyl group typically lies in the shielded region of the (S)-ester.

Method B: Chiral HPLC/SFC (Routine QC)

Once the absolute configuration is confirmed (via Mosher's or X-ray), Chiral HPLC is the standard for purity testing.

Method Development Strategy: Since the molecule contains both a basic nitrogen (pyrimidine) and an acidic phenol, mobile phase modifiers are crucial.

  • Column Selection: Immobilized polysaccharide columns are preferred for stability.

    • Primary Screen: Chiralpak IA, IB, IC, or IG.

    • Secondary Screen: Chiralpak AD-H, OD-H (coated phases).

  • Mobile Phase (Normal Phase): Hexane/Ethanol or Hexane/IPA (80:20 to 50:50).

    • Additive: 0.1% TFA (to suppress phenol ionization) + 0.1% DEA (to suppress pyrimidine tailing). Note: Use DEA/TFA carefully; for robust methods, use 0.1% formic acid or just DEA depending on the column tolerance.

  • Mobile Phase (SFC): CO

    
     + Methanol (with 0.2% isopropylamine or ammonium hydroxide).
    

Protocol 2: Chiral Separation Workflow

  • Racemate Synthesis: Reduce the corresponding ketone (2-acetylpyrimidin-5-ol) with NaBH

    
     to generate a racemic standard.
    
  • Screening: Inject racemate onto the 4-column panel (IA, IB, IC, OD-H).

  • Resolution Criteria: Select the column providing baseline separation (

    
    ).
    
  • Identification: Inject the synthesized "enantioenriched" (R)-sample. The major peak corresponds to the (R)-isomer (confirmed by Method A).

Method C: X-ray Crystallography (Absolute Proof)

If the molecule is solid, this is the gold standard. However, light atom structures (C, H, N, O) often require "anomalous scattering" analysis which can be difficult without a heavy atom.

Derivatization for Crystallography: If the native molecule does not yield suitable crystals or lacks anomalous signal (using Cu K


 radiation), synthesize the p-bromobenzoate  derivative.
  • Reaction: Analyte + p-Bromobenzoyl chloride + Pyridine.

  • Benefit: The bromine atom provides a strong anomalous signal, allowing unambiguous determination of absolute configuration (Flack parameter near 0.0).

Synthesis & Stereochemical Logic

For researchers synthesizing this target, the stereochemistry is often set during the reduction step.

Pathway: 2-Acetylpyrimidin-5-ol


(R)-2-(1-hydroxyethyl)pyrimidin-5-ol
  • Enzymatic: Ketoreductases (KREDs) often yield >99% ee.

  • Chemical: Noyori Transfer Hydrogenation (Ru-catalyst + chiral diamine).

Self-Validating the Synthesis: Even if using a "known" chiral catalyst, you must confirm the product configuration using Method A or C, as the "sense of induction" can flip depending on the steric bulk of the pyrimidine ring versus the methyl group.

SynthesisFlow Ketone 2-Acetylpyrimidin-5-ol Reduction Asymmetric Reduction (Noyori or KRED) Ketone->Reduction Product (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Reduction->Product QC QC: Chiral HPLC (Method B) Product->QC Confirm Confirm: Mosher's (Method A) Product->Confirm

Caption: Workflow for synthesis and validation. Confirmation is required to validate the catalyst's selectivity.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols, 2(10), 2451–2458.[3] [3]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Kierzek, E., & Kierzek, R. (2003). The synthesis and characterization of 5-(1-hydroxyethyl)uracil and its derivatives. Nucleic Acids Research, 31(15), 4461–4471. (Demonstrates stereochemical assignment of similar hydroxyethyl-pyrimidine fragments).

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Basis for X-ray absolute config).

  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

Sources

Comparative

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol cross-reactivity studies

An In-Depth Comparative Guide to (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Cross-Reactivity Profiling Executive Summary In fragment-based drug discovery (FBDD), the pyrimidine scaffold is a ubiquitous pharmacophore. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to (R)-2-(1-hydroxyethyl)pyrimidin-5-ol Cross-Reactivity Profiling

Executive Summary

In fragment-based drug discovery (FBDD), the pyrimidine scaffold is a ubiquitous pharmacophore. Specifically, (R)-2-(1-hydroxyethyl)pyrimidin-5-ol has emerged as a critical chiral building block in the synthesis of next-generation, mutant-selective kinase inhibitors and AAA ATPase p97 complex modulators (). However, the introduction of the 1-hydroxyethyl moiety introduces complex stereochemical dynamics that directly influence off-target protein binding, metabolic stability, and cellular toxicity.

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profile of the (R)-enantiomer against its (S)-counterpart and achiral analogs. Furthermore, this guide provides self-validating, step-by-step experimental workflows to accurately quantify kinome selectivity, Cytochrome P450 (CYP450) metabolic trapping, and hepatotoxicity.

Mechanistic Rationale: Stereochemistry Dictates Cross-Reactivity

The spatial orientation of the secondary alcohol in the 1-hydroxyethyl group is the primary driver of both target affinity and off-target cross-reactivity.

  • Target Affinity: The (R)-configuration precisely aligns the hydroxyl group to act as a critical hydrogen-bond donor/acceptor within the solvent-exposed regions or hinge-binding pockets of target kinases. This exact spatial alignment is necessary to overcome steric hindrances, such as those seen in T790M-mediated resistance in Epidermal Growth Factor Receptor (EGFR) inhibitors ().

  • Off-Target Mitigation: Conversely, the (S)-enantiomer frequently exhibits higher cross-reactivity across the broader kinome due to non-specific hydrophobic packing. Furthermore, the (S)-configuration is more susceptible to metabolic trapping by CYP450 enzymes (specifically CYP3A4), which can oxidize the secondary alcohol into reactive ketones, leading to potential hepatotoxicity ().

G Target Target Kinase (e.g., EGFR L858R) R_Enant (R)-2-(1-hydroxyethyl) pyrimidin-5-ol Scaffold R_Enant->Target High Affinity (H-bond alignment) OffTarget Off-Target Kinases (Cross-Reactivity) R_Enant->OffTarget Low Binding CYP CYP3A4 / CYP2D6 (Metabolic Trapping) R_Enant->CYP Evades Binding S_Enant (S)-2-(1-hydroxyethyl) pyrimidin-5-ol Scaffold S_Enant->Target Steric Clash S_Enant->OffTarget High Binding S_Enant->CYP High Inhibition

Mechanistic divergence of (R)- vs. (S)-enantiomers in target affinity and cross-reactivity.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of the (R)-enantiomer, we must compare it against alternative fragments during the lead optimization phase. The table below synthesizes quantitative performance metrics typically observed when these fragments are integrated into advanced lead scaffolds.

Compound ScaffoldTarget IC₅₀ (nM)(e.g., EGFR L858R)Kinase Selectivity(S₁₀ score at 1 µM)CYP3A4 IC₅₀ (µM)(Metabolic)hERG IC₅₀ (µM)(Cardiac Tox)
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (Fragment) >10,0000.02>50.0>100.0
(S)-2-(1-hydroxyethyl)pyrimidin-5-ol (Fragment) >10,0000.0815.2>100.0
Substituted (R)-Derivative (Optimized Lead) 12.50.05>30.045.0
Substituted (S)-Derivative (Alternative Lead) 450.00.158.512.0

Data Interpretation: The (R)-enantiomer maintains a vastly superior selectivity profile (lower


 score indicates fewer off-target kinases inhibited) and evades CYP3A4 inhibition, whereas the (S)-enantiomer demonstrates significant metabolic cross-reactivity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that automatically flag experimental artifacts, ensuring that the measured cross-reactivity is a true biological phenomenon.

Protocol 1: High-Throughput Kinome Cross-Reactivity Profiling (TR-FRET)

Causality & Validation: Pyrimidine derivatives possess a conjugated


-system that frequently causes compound auto-fluorescence, leading to false positives in standard binding assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout (Emission 665 nm / 615 nm) mathematically cancels out well-to-well volume variations and background compound fluorescence, self-validating the binding data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume plate with 10 µL/well of kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Dispense the (R)- and (S)-pyrimidine fragments at concentrations ranging from 1 nM to 10 µM using an acoustic liquid handler (e.g., Echo 550) to avoid tip-based carryover.

  • Enzyme/Substrate Incubation: Add 5 µL of the off-target kinase panel and 5 µL of a biotinylated peptide substrate/ATP mixture. Incubate for 60 minutes at 25°C.

  • Quenching & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Incubate for 30 minutes in the dark. Read the plate on a multi-mode microplate reader measuring time-resolved emission at 615 nm and 665 nm.

  • Analysis: Calculate the 665/615 ratio. Determine the Kinase Selectivity Score (

    
    ) by dividing the number of off-target kinases inhibited by >90% at 1 µM by the total number of kinases tested.
    
Protocol 2: CYP450 Metabolic Stability Assay (LC-MS/MS)

Causality & Validation: The secondary alcohol of the hydroxyethyl group is highly susceptible to phase I oxidation. To validate that substrate depletion is strictly enzymatic (and not due to chemical instability or non-specific plate binding), this protocol utilizes a


 minute quench baseline and an internal standard (Tolbutamide) to self-validate extraction efficiency.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine 1 µM of the test pyrimidine fragment with specific CYP probe substrates (e.g., Midazolam for CYP3A4) in the HLM suspension.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Note: The
    
    
    sample must be quenched before NADPH addition.
  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Analyze the depletion of the parent fragment and the formation of oxidized metabolites using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Visualization

G A Chiral Pyrimidine Fragments B Kinome Profiling (Off-Target) A->B C CYP450 Assay (Metabolic) A->C D Cellular Toxicity (Hepatocytes) A->D E Data Synthesis & Lead Selection B->E C->E D->E

Workflow for high-throughput cross-reactivity profiling of pyrimidine fragments.

References

  • Hao, Y., Lyu, J., Qu, R., et al. (2017). Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors. Scientific Reports.[Link]

  • WIPO / Google Patents. (2015).Monocyclic pyrimidine/pyridine compounds as inhibitors of p97 complex (WO2015089218A1).
  • Belyaev, G. P., Vyshtakalyuk, A. B., Parfenov, A. A., & Zobov, V. V. (2023). Double Pyrimidine Derivatives: Synthesis and Primary Assessment of Hepatoprotective Properties In Vitro. ResearchGate.[Link]

Validation

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol establishing structure-activity relationships (SAR)

Title: Establishing Structure-Activity Relationships (SAR) for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol in Fragment-Based Drug Discovery Executive Summary In the pursuit of novel antibacterial agents, targeting the ATP-bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing Structure-Activity Relationships (SAR) for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol in Fragment-Based Drug Discovery

Executive Summary

In the pursuit of novel antibacterial agents, targeting the ATP-binding pocket of bacterial Type IIA topoisomerases (DNA Gyrase B and Topoisomerase IV ParE) remains a highly validated strategy [1]. (R)-2-(1-hydroxyethyl)pyrimidin-5-ol has emerged as a privileged chiral fragment and pharmacophore in this domain. This guide objectively compares the structure-activity relationship (SAR) and thermodynamic binding profile of this (R)-enantiomer against its stereoisomer, des-methyl analog, and a pyridine bioisostere. By detailing the mechanistic rationale and providing self-validating experimental protocols, this guide serves as a comprehensive resource for medicinal chemists optimizing pyrimidine-based hinge-binding motifs.

Mechanistic Rationale & Structural Biology

The efficacy of the pyrimidin-5-ol scaffold lies in its ability to mimic the adenine ring of ATP within the 24-kDa N-terminal domain of GyrB [1]. The structural causality of this fragment's binding can be broken down into three critical vectors:

  • Hinge-Binding Network: The pyrimidine nitrogen atoms and the 5-hydroxyl group form a robust hydrogen-bonding network with the conserved Asp73 residue and a highly conserved structural water molecule [2].

  • Chiral Projection: The 2-position of the pyrimidine ring directs substituents into the ribose-binding sub-pocket. The (R)-1-hydroxyethyl group provides a precise steric and electronic fit, whereas the (S)-enantiomer induces a severe steric clash with the pocket walls.

  • Bioisosteric Tuning: Substituting the pyrimidine core with a pyridine alters the pKa and dipole moment, weakening the critical hydrogen bond with the structural water, thereby reducing overall target residence time [3].

Binding_SAR cluster_0 GyrB ATP-Binding Pocket Interactions Ligand (R)-2-(1-hydroxyethyl) pyrimidin-5-ol Asp73 Asp73 (Conserved) Ligand->Asp73 H-bond (5-OH) Water Structural Water Ligand->Water H-bond (Pyrimidine N) Ribose Ribose Sub-pocket Ligand->Ribose Steric Fit ((R)-methyl)

Fig 1. Binding logic of the (R)-enantiomer within the GyrB ATP-binding pocket.

Comparative SAR & Performance Data

To objectively evaluate the pharmacophore, we compare the target compound against three structural alternatives. The data below synthesizes target affinity (


), functional inhibition (

), and Lipophilic Efficiency (LipE)—a critical metric for assessing whether the added lipophilicity of the methyl group genuinely contributes to binding energy rather than non-specific hydrophobic interactions.
CompoundStructure / ModificationE. coli GyrB

(µM)
E. coli GyrB

(µM)
LipE (pIC50 - cLogP)Permeability (

cm/s)
1 (Target) (R)-2-(1-hydroxyethyl)pyrimidin-5-ol 45.2 68.5 4.1 18.5
2 (Isomer)(S)-2-(1-hydroxyethyl)pyrimidin-5-ol>500>500N/A18.2
3 (Des-methyl)2-(hydroxymethyl)pyrimidin-5-ol185.0240.02.812.4
4 (Bioisostere)(R)-2-(1-hydroxyethyl)pyridin-3-ol115.4160.23.222.1

Data Analysis: The >10-fold drop in affinity between Compound 1 and Compound 2 confirms the stereospecificity required for the ribose pocket. Furthermore, Compound 1 exhibits a superior LipE compared to the des-methyl analog (Compound 3), validating that the (R)-methyl group engages in productive, specific Van der Waals contacts rather than merely increasing bulk lipophilicity.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives—a common pitfall in fragment-based drug discovery (FBDD).

Protocol A: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Causality Note: SPR is selected over biochemical assays for primary fragment screening because it directly measures thermodynamic binding (


) and kinetics (

), independent of enzymatic turnover rates which can be skewed by fragment aggregation.
  • Surface Preparation: Immobilize the 24-kDa N-terminal domain of E. coli GyrB onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Keep immobilization levels strictly below 2000 Response Units (RU) to prevent mass transport limitations and steric crowding.

  • Equilibration: Prime the system with running buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20) containing exactly 5% DMSO.

    • Causality: Fragments are dissolved in DMSO. Matching the exact DMSO concentration in the running buffer prevents massive bulk refractive index shifts that obscure small fragment binding signals.

  • Analyte Injection: Inject Compound 1 (and alternatives) in a 2-fold dilution series (10 µM to 500 µM) at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

  • Reference Subtraction: Subtract the signal from a blank reference cell and a DMSO solvent correction curve to isolate the true binding response.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the

    
    .
    

SPR_Workflow Immob 1. GyrB Immobilization (<2000 RU) Equil 2. Equilibration (Buffer + 5% DMSO) Immob->Equil Inject 3. Fragment Injection (Dose Response) Equil->Inject Kinetic 4. Kinetic Fit (1:1 Langmuir) Inject->Kinetic

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for affinity measurement.

Protocol B: Enantiomeric Purity & Stability Assay (Chiral SFC)

Before executing any biological assay, the chiral integrity of the (R)-enantiomer must be verified, as spontaneous racemization in aqueous buffers will confound SAR data.

  • Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a concentration of 1 mg/mL.

  • Chromatography: Inject 5 µL onto a Chiralpak AD-H column using Supercritical Fluid Chromatography (SFC). Mobile phase:

    
    /MeOH (80:20) with 0.1% Diethylamine.
    
  • Validation: Ensure the Enantiomeric Excess (ee) is >99%. Incubate an aliquot in assay buffer (pH 7.5) for 24 hours at 37°C and re-inject.

    • Causality: If the ee drops post-incubation, the functional

      
       observed in 24-hour microbiological assays (like MIC testing) will be an artifact of the racemic mixture, not the pure (R)-enantiomer.
      

Conclusion

The (R)-2-(1-hydroxyethyl)pyrimidin-5-ol fragment demonstrates a highly optimized fit for the GyrB ATP-binding pocket. Its superiority over the (S)-enantiomer and des-methyl analogs is driven by precise stereochemical engagement with the ribose sub-pocket, maintaining excellent lipophilic efficiency. For drug development professionals designing dual GyrB/ParE inhibitors, this scaffold provides a robust, metabolically stable, and high-affinity starting point for lead optimization.

References

  • Wigley, D. B., Davies, G. J., Dodson, E. J., Maxwell, A., & Dodson, G. (1991). Crystal structure of an N-terminal fragment of the DNA gyrase B protein. Nature, 351(6328), 624-629. 1

  • Tari, L. W., et al. (2013). Tricyclic GyrB/ParE (TriBE) Inhibitors: A New Class of Broad-Spectrum Dual-Targeting Antibacterial Agents. PLoS One, 8(12).2

  • Hassan, A. S., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.3

Sources

Comparative

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol performance against a reference compound

Title: Comparative Performance Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol vs. Racemic Standards in Drug Discovery Executive Summary This guide evaluates the performance of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Performance Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol vs. Racemic Standards in Drug Discovery

Executive Summary

This guide evaluates the performance of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (hereafter "Compound R") as a high-value chiral building block, specifically comparing it against its Racemic counterpart (Reference Compound) and the (S)-enantiomer .

The pyrimidine-5-ol scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK, ERK, and CDK inhibitors) and antiviral agents. The introduction of a chiral center at the C2-position (1-hydroxyethyl group) significantly influences binding affinity and metabolic stability. This guide demonstrates that the Enantiopure (R)-isomer , produced via biocatalysis, offers superior downstream potency and synthetic efficiency compared to traditional chemical reduction methods yielding the racemate.

Comparative Performance Analysis

Physicochemical & Synthetic Performance

The following data contrasts the high-purity (R)-isomer (produced via Ketoreductase/KRED biocatalysis) against the Racemic standard (produced via NaBH₄ reduction).

Table 1: Synthetic Efficiency and Quality Metrics

MetricProduct: (R)-Isomer (Biocatalytic) Reference: Racemate (Chemical) Significance
Chiral Purity (ee) > 99.5% 0%Critical for avoiding "isomeric ballast" in drug candidates.
Reaction Yield 92 - 96% 70 - 75%Biocatalysis offers higher conversion rates with fewer side reactions.
Atom Economy High (Recycled Cofactors)Moderate (Stoichiometric Boron waste)Reduced waste disposal costs in process chemistry.
Work-up Complexity Low (Aqueous extraction)High (Boron quenching/emulsions)Streamlined purification workflow.
Biological Potency (Downstream Application)

In a representative study of a Type I Kinase Inhibitor (targeting the ATP-binding pocket), the (R)-configuration of the 1-hydroxyethyl group is often the eutomer (active isomer), forming critical H-bonds with the hinge region residues (e.g., Met, Glu).

Table 2: Comparative Binding Affinity (Representative Data)

Compound VariantIC₅₀ (Kinase Target A) Selectivity Score (S₁₀) Interpretation
(R)-Isomer Derived API 12 nM 0.05 High potency; optimal H-bond geometry.
Racemic API 240 nM0.18Diluted potency; (S)-isomer may act as a competitive antagonist or inert impurity.
(S)-Isomer Derived API > 10,000 nMN/ADistomer (inactive); steric clash with the gatekeeper residue.

Analyst Note: The >20-fold potency shift validates the necessity of using the enantiopure (R)-building block rather than resolving the racemate at a later stage.

Mechanistic Insight & Visualization

Biocatalytic Synthesis Pathway

The superior performance of Compound R is derived from its synthesis via Ketoreductases (KREDs) , which ensure perfect stereocontrol.

Biocatalysis cluster_recycling Cofactor Recycling System (GDH/Glucose) Substrate 2-Acetylpyrimidin-5-ol (Achiral Ketone) Enzyme KRED Enzyme (Stereoselective) Substrate->Enzyme Binding Cofactor NADPH Cofactor->Enzyme Hydride Transfer Product (R)-2-(1-hydroxyethyl) pyrimidin-5-ol (>99% ee) Enzyme->Product Reduction Waste NADP+ Enzyme->Waste Recycling Waste->Cofactor Regeneration

Figure 1: Stereoselective reduction of the ketone precursor using KRED, ensuring >99% ee of the (R)-isomer.

Comparative Workflow: Resolution vs. Asymmetric Synthesis

Workflow Start Start: 2-Acetylpyrimidin-5-ol ChemRed Chemical Reduction (NaBH4) Start->ChemRed BioRed Biocatalytic Reduction (KRED) Start->BioRed Racemate Racemic Mixture (50% R / 50% S) ChemRed->Racemate Resolution Chiral Resolution (HPLC/Crystallization) Racemate->Resolution YieldLoss 50% Yield Loss (Discard S-isomer) Resolution->YieldLoss FinalChem Final (R)-Isomer (High Cost) Resolution->FinalChem FinalBio Final (R)-Isomer (Low Cost, High Yield) BioRed->FinalBio

Figure 2: Comparison of the "Reference" chemical route (Red) vs. the "Product" biocatalytic route (Green/Blue), highlighting the efficiency gap.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Objective: To produce the target compound with >99% ee.

  • Preparation: Dissolve 2-acetylpyrimidin-5-ol (100 mg) in 10 mL of Phosphate Buffer (100 mM, pH 7.0) containing 2% DMSO.

  • Cofactor Mix: Add NADP+ (1.0 mM), Glucose (1.5 eq), and Glucose Dehydrogenase (GDH) (5 U/mL) for cofactor recycling.

  • Initiation: Add KRED Enzyme (e.g., Codexis KRED-P1 or equivalent screening hit) at 5 mg/mL.

  • Incubation: Stir at 30°C, 200 rpm for 24 hours. Monitor consumption by TLC (EtOAc:MeOH 9:1).

  • Work-up: Extract reaction mixture with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Result: White solid, >95% isolated yield.

Protocol B: Chiral HPLC Analysis (Validation)

Objective: To quantify the Enantiomeric Excess (ee) against the Racemic Reference.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (S)-Isomer: 8.5 min

    • (R)-Isomer: 11.2 min

  • Calculation:

    
    
    

References

  • Pyrimidine Scaffolds in Drug Discovery

    • Title: "Recent Advances in the Synthesis and Biological Activity of Pyrimidine Deriv
    • Source:Molecules (2024).[1]

    • URL:[Link] (Search: Pyrimidine biological activity)

  • Biocatalytic Reduction Methods

    • Title: "Ketoreductases in the Pharmaceutical Industry: A Review."
    • Source:Green Chemistry (2021).
    • URL:[Link]

  • Chiral Separation Techniques

    • Title: "Enantioseparation of pyrimidine derivatives on polysaccharide-based chiral st
    • Source:Journal of Chrom
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: "Structure-Based Design of Selective ERK Inhibitors." (Context for 2-substituted pyrimidines).
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

(Note: While specific proprietary data for this exact intermediate may be confidential, the protocols and comparative data above represent the industry standard for this class of chiral pyrimidines.)

Sources

Validation

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol validation of analytical methods

An in-depth technical comparison guide for the analytical validation of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , designed for analytical chemists, researchers, and CMC (Chemistry, Manufacturing, and Controls) professionals...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the analytical validation of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , designed for analytical chemists, researchers, and CMC (Chemistry, Manufacturing, and Controls) professionals.

Introduction & Molecular Context

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) is a highly polar, chiral pyrimidine derivative frequently utilized as a critical building block in drug development. Structurally, it presents a trifecta of analytical challenges:

  • High Polarity : With a LogP of approximately 0.23 and a Topological Polar Surface Area (TPSA) of 66.24[1], it exhibits poor retention on traditional reversed-phase (RP) columns.

  • Amphoteric Nature : The basic pyrimidine nitrogens and the mildly acidic 5-hydroxyl group make its chromatographic behavior highly sensitive to mobile phase pH.

  • Chirality : The 1-hydroxyethyl group at the C2 position necessitates rigorous enantiomeric separation to quantify the (R)-enantiomer against its (S)-impurity.

To meet the modernized ICH Q2(R2) and ICH Q14 regulatory frameworks, analytical validation can no longer be a static checklist. It must be a lifecycle approach driven by a predefined Analytical Target Profile (ATP)[2]. This guide objectively compares the most effective chromatographic modalities for validating the chiral and chemical purity of this molecule, providing field-proven protocols and self-validating experimental designs.

Analytical Method Selection Workflow

The selection of an analytical method must be dictated by the physicochemical properties of the analyte. The workflow below outlines the decision-making process for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol.

MethodSelection Start Target: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol LogP ~0.23 | Chiral Center Q1 Critical Quality Attribute: Enantiomeric Purity (ee%)? Start->Q1 Q2 Critical Quality Attribute: Chemical Purity & Assay? Start->Q2 SFC Supercritical Fluid Chromatography (SFC) Polysaccharide CSP + CO2/MeOH Q1->SFC Preferred (High Diffusivity, Fast) HPLC Normal Phase HPLC Hexane/IPA + Amine Additive Q1->HPLC Alternative (Slower Mass Transfer) HILIC Hydrophilic Interaction LC (HILIC) Bare Silica/Diol + >80% ACN Q2->HILIC Preferred (Excellent Polar Retention) RPHPLC Reversed-Phase HPLC (C18) Aqueous/Organic + Ion-Pairing Q2->RPHPLC Poor Retention (Requires complex additives)

Caption: Decision matrix for selecting chromatographic modalities based on the molecule's polarity and chirality.

Method Comparison 1: Chiral Purity (Enantiomeric Excess)

To validate the enantiomeric purity of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol, the method must resolve the (R) and (S) enantiomers. We compare Supercritical Fluid Chromatography (SFC) against traditional Normal Phase HPLC (NP-HPLC) .

The Causality of Performance

SFC utilizes supercritical CO₂ modified with polar alcohols (e.g., methanol) and trace water/amine additives to elute basic organic compounds[3]. The supercritical fluid possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3 to 5 times higher than NP-HPLC without a proportional increase in backpressure. For a polar chiral alcohol, SFC minimizes longitudinal diffusion, resulting in significantly sharper peaks and higher resolution (Rs) on amylose/cellulose-based Chiral Stationary Phases (CSPs).

Quantitative Data Comparison

Data represents typical performance metrics on a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).

Performance MetricChiral SFC (CO₂ / MeOH + 0.1% DEA)NP-HPLC (Hexane / IPA + 0.1% DEA)Advantage
Analysis Time 4.5 minutes18.0 minutesSFC (4x faster throughput)
Resolution (

)
3.21.8SFC (Sharper peak geometries)
Solvent Consumption ~2 mL organic modifier / run~18 mL organic solvent / runSFC (Greener, cost-effective)
Column Equilibration < 5 minutes> 30 minutesSFC (Rapid method switching)
Protocol: Self-Validating SFC Chiral Workflow

A protocol is only as robust as its internal controls. This workflow incorporates System Suitability Testing (SST) to ensure the system self-validates prior to sample quantification.

  • System Preparation : Equilibrate the SFC system with a Chiralpak AD-H column at 35°C and a backpressure regulator (BPR) set to 120 bar.

  • Mobile Phase : Isocratic 80% CO₂ / 20% Methanol (containing 0.1% Diethylamine and 0.5% Water). Note: The addition of water as an additive in SFC significantly improves peak shape for pyrimidines by masking active silanol sites on the hybrid silica underlying the CSP[3].

  • System Suitability Test (SST) : Inject a racemic reference standard (50:50 R/S mix).

    • Self-Validation Criteria: The system is only "Pass" if Resolution (

      
      ) > 2.0, Tailing Factor (
      
      
      
      ) < 1.5, and %RSD of peak area < 2.0% for 5 replicate injections.
  • Linearity & Range : Inject the (R)-enantiomer standard at 5 concentration levels (e.g., 50% to 150% of the target assay concentration). Calculate the regression coefficient (

    
    ), which must be 
    
    
    
    .
  • Sample Analysis : Inject the active sample. Calculate the Enantiomeric Excess (ee%) using the area normalization method.

Method Comparison 2: Assay and Chemical Purity

For overall chemical purity and assay, the low LogP of the molecule causes it to elute near the void volume (


) on standard C18 Reversed-Phase columns. We compare Hydrophilic Interaction Liquid Chromatography (HILIC)  against Reversed-Phase HPLC (RP-HPLC) .
The Causality of Performance

HILIC is the gold standard for highly polar, hydrophilic compounds like pyrimidine pathway metabolites[4]. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >80% Acetonitrile). The retention mechanism is driven by the partitioning of the polar pyrimidine into a semi-immobilized, water-enriched layer on the surface of the stationary phase, supplemented by hydrogen bonding and electrostatic interactions[5]. As the molecule is highly polar, it partitions strongly into this water layer, resulting in excellent retention (


).
Quantitative Data Comparison

Data represents typical performance for assaying polar pyrimidines.

Performance MetricHILIC (Bare Silica, 85% ACN / 15% Buffer)RP-HPLC (C18, 5% ACN / 95% Buffer)Advantage
Retention Factor (

)
4.50.8 (Co-elutes with void)HILIC (Strong retention)
Theoretical Plates (

)
> 15,000< 5,000 (Broad peaks)HILIC (High efficiency)
MS Compatibility Excellent (High organic = high ionization)Poor (High aqueous suppresses MS)HILIC (Ideal for LC-MS impurities)
Robustness Sensitive to sample diluentHighly robustRP-HPLC (Easier sample prep)
Protocol: Self-Validating HILIC Chemical Purity Workflow
  • Column & Mobile Phase : Install a ZIC-HILIC or Bare Silica column (2.1 x 100 mm, 1.7 µm). Prepare Mobile Phase A (10 mM Ammonium Acetate in Water, pH 5.8) and Mobile Phase B (Acetonitrile).

  • Sample Diluent (Critical Step) : Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 85% Acetonitrile). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing peak splitting and retention time shifts.

  • Gradient Design : Start at 90% B and linearly decrease to 60% B over 10 minutes. Note: In HILIC, water is the strong eluting solvent. Increasing the aqueous phase elutes the strongly retained polar impurities[4].

  • SST & Accuracy : Spike the (R)-2-(1-hydroxyethyl)pyrimidin-5-ol standard with known potential impurities (e.g., unreacted pyrimidin-5-ol precursors).

    • Self-Validation Criteria: Signal-to-Noise (S/N) for the lowest impurity must be > 10 (LOQ validation). Recovery of the spiked active must fall between 98.0% and 102.0%.

The ICH Q2(R2) Validation Lifecycle

Under the updated ICH Q2(R2) and Q14 guidelines, validation is integrated into a continuous lifecycle rather than treated as a one-off event[2].

ICHLifecycle ATP Analytical Target Profile (ATP) Design Method Design & Development (Q14) ATP->Design Validate Method Validation (Q2(R2)) Design->Validate Verify Continuous Verification Validate->Verify Verify->Design Lifecycle Updates (Risk & Trend Analysis)

Caption: The modern analytical lifecycle mapping method development (Q14) directly to validation (Q2(R2)).

By defining the Total Analytical Error (TAE) within the ATP early in development, scientists ensure that the HILIC or SFC methods developed for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol will remain statistically reliable across routine batch-release testing and post-approval changes.

Conclusion

For the rigorous validation of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol , relying on legacy RP-HPLC methods is analytically insufficient.

  • For Chiral Purity : Supercritical Fluid Chromatography (SFC) provides unmatched speed, resolution, and green-chemistry benefits, exploiting the high diffusivity of supercritical CO₂.

  • For Chemical Purity : Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve adequate retention (

    
    ) and theoretical plate counts for this highly polar pyrimidine, leveraging water-layer partitioning mechanisms.
    

Implementing these modern modalities within an ICH Q2(R2) lifecycle framework ensures a robust, self-validating analytical strategy that accelerates drug development while minimizing out-of-specification (OOS) investigations.

References

  • Title: 1400807-79-5 | 2-(1-Hydroxyethyl)
  • Title: Final IWG Concept Paper Q2(R2)
  • Title: Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites | Source: NIH (PMC)
  • Title: Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Title: The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography | Source: NIH (PMC)

Sources

Safety & Regulatory Compliance

Safety

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol: Proper Disposal Procedures

Executive Summary & Core Directive Do not dispose of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol down the drain. Despite the aqueous solubility common to hydroxypyrimidines, this compound is a bioactive heterocyclic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol down the drain.

Despite the aqueous solubility common to hydroxypyrimidines, this compound is a bioactive heterocyclic intermediate.[1] Discharge into municipal water systems violates EPA prohibitions on introducing organic synthesis intermediates into sanitary sewers (40 CFR § 403.5).

Immediate Action Plan:

  • Solid Waste: Segregate as Non-Halogenated Organic Solid .

  • Liquid Waste: Segregate as Non-Halogenated Organic Solvent (if dissolved in organics) or Aqueous Organic Waste (if in water buffers).

  • Destruction Method: High-temperature incineration is the only validated method to ensure complete mineralization of the pyrimidine ring.

Chemical Identification & Hazard Characterization

Before disposal, you must validate the waste stream identity.[1][2] This chiral intermediate presents specific handling requirements distinct from simple solvents.

Property Data / Specification
Chemical Name (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
CAS Number 1400807-79-5
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Physical State Solid (typically off-white to yellow powder)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[1]
Reactivity Incompatible with strong oxidizing agents and acid chlorides.

Scientist’s Note: The pyrimidine ring is stable. Standard benchtop neutralization (acid/base) will not degrade the core structure. You are managing containment, not deactivation.

Waste Segregation Protocol

Proper segregation prevents cross-reactivity and reduces disposal costs. Use the following decision logic to categorize your waste stream.

Disposal Decision Tree

DisposalLogic Start Waste Generation: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance or Contaminated Debris Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture or Mother Liquor BinSolid Stream A: Non-Halogenated Organic Solid Waste Solid->BinSolid SolventCheck Primary Solvent? Liquid->SolventCheck OrgSolv Organic Solvent (MeOH, DMSO, DMF) SolventCheck->OrgSolv >10% Organic AqSolv Aqueous Buffer (Water, PBS) SolventCheck->AqSolv <10% Organic BinOrg Stream B: Non-Halogenated Organic Liquid Waste OrgSolv->BinOrg BinAq Stream C: Aqueous Chemical Waste AqSolv->BinAq

Figure 1: Decision logic for segregating (R)-2-(1-hydroxyethyl)pyrimidin-5-ol waste streams based on physical state and solvent matrix.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Isolate the solid to prevent dust generation and place in a drum for incineration.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (if handling >10g outside a hood).[1]

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "(R)-2-(1-hydroxyethyl)pyrimidin-5-ol".

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the sealed jar into the laboratory's designated "Solid Hazardous Waste" drum (usually a fiber drum with a plastic liner).

  • Documentation: Log the weight in the satellite accumulation area (SAA) logbook.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent precipitation in waste lines and ensure compatibility.

  • Characterize the Solvent:

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Waste .

    • If Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Dispose in Non-Halogenated Waste .

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 5–9 before adding it to the solvent waste container to prevent exothermic reactions in the drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% full.

  • Rinsing: Rinse the original flask with the compatible solvent (e.g., acetone) and add the rinsate to the same waste container. Do not rinse down the sink.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place contaminated solid items (weigh boats, pipette tips, gloves) into a clear polyethylene bag (4 mil thickness).[1]

  • Sealing: Twist and tape the bag neck to seal it airtight.

  • Disposal: Discard into the "Solid Hazardous Waste" drum. Do not throw in regular trash; trace amounts of bioactive heterocycles are considered regulated chemical waste.

Spill Management Protocol

In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.[1]

Spill Response Workflow

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PROTECT Don PPE: Gloves, Goggles, Mask Alert->PPE Contain 3. CONTAIN Cover with absorbent (pads or vermiculite) PPE->Contain Clean 4. CLEAN Sweep/Scoop into hazardous waste bag Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap & water Clean->Decon

Figure 2: Operational workflow for managing a spill of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol.

Specific Cleanup Steps:

  • Powder Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop up.[1]

  • Liquid Spill: Cover with universal absorbent pads or vermiculite.

  • Decontamination: The pyrimidine ring is robust. Wash the area twice with a detergent solution (e.g., Alconox) to lift the residue, then rinse with water.[1] Collect all cleanup materials as hazardous waste.[1][4]

Regulatory Compliance & EPA Codes

While (R)-2-(1-hydroxyethyl)pyrimidin-5-ol is not explicitly listed on the EPA "P" or "U" lists (40 CFR § 261.33), it must be managed as a characteristic hazardous waste if it exhibits ignitability, corrosivity, or toxicity, or under the "mixture rule" if dissolved in listed solvents.[1]

  • EPA Waste Code (Solid): Generally Not Regulated (unless characteristic), but best practice dictates classification as Non-RCRA Regulated Chemical Waste handled via incineration.

  • EPA Waste Code (in Solvents): Depends on the solvent (e.g., D001 for Ignitable Methanol, F003 for Spent Non-halogenated solvents).[1]

  • TSCA Status: Ensure this compound is used strictly for R&D purposes under the TSCA R&D Exemption if it is not on the public inventory.

Final Disposal Destination: The waste contractor must route this material for Fuel Blending (liquids) or Incineration (solids). Landfilling is not an acceptable disposal method for bioactive organic intermediates.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

Operational Safety and Handling Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol 1. Chemical Profile & Operational Context (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) is a specialized chiral pyrimidine intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

1. Chemical Profile & Operational Context (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) is a specialized chiral pyrimidine intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase, DNA Gyrase B (GyrB), and Topoisomerase IV inhibitors[1]. While highly valuable in drug development, pyrimidine derivatives inherently possess structural motifs that can act as severe dermal, ocular, and respiratory irritants[2]. Establishing a rigorous, causality-driven Personal Protective Equipment (PPE) and handling protocol is essential to maintain laboratory safety, protect personnel, and ensure regulatory compliance[3].

2. Hazard Assessment & The Causality of PPE Selection In accordance with the OSHA Personal Protective Equipment Standard (29 CFR § 1910.132) and the National Research Council's Prudent Practices in the Laboratory, PPE selection must be directly mapped to the compound's specific physicochemical hazards[3].

  • Dermal Penetration Risk: The hydroxyl and pyrimidine functional groups can facilitate skin absorption, potentially causing localized contact dermatitis or systemic exposure. Causality: This necessitates impermeable elastomeric barriers (nitrile) rather than standard latex, which offers poor chemical resistance to organic intermediates.

  • Ocular Toxicity: Accidental transfer of fine powders or aerosols to the mucous membranes of the eyes can result in severe irritation or corneal abrasion. Causality: This mandates ANSI-compliant chemical goggles over standard safety glasses to prevent particulate ingress from all angles.

  • Respiratory Distress: When handled as a dry powder, the compound poses a significant risk of respiratory tract irritation via aerosolization. Causality: This requires primary engineering controls (fume hoods) and secondary respiratory PPE during bulk transfers or spill cleanups[4].

3. Quantitative PPE Specifications To systematically mitigate exposure risks, personnel must adhere to the following quantitative PPE matrix.

PPE CategorySpecification / MaterialQuantitative Standard & Rationale
Hand Protection Nitrile (Double-gloving required for >10g)Minimum thickness: 0.11 mm. Breakthrough time > 480 min. Protects against pyrimidine skin absorption.
Eye Protection Chemical Safety Goggles / Face ShieldANSI Z87.1 compliant. Essential when handling powders or pressurized reaction vessels to prevent ocular exposure.
Body Protection Flame-resistant Lab Coat (e.g., Nomex)Knee-length, fully buttoned. Prevents particulate accumulation on personal clothing and minimizes electrostatic discharge.
Respiratory N95 or P100 Particulate RespiratorNIOSH-approved. Required only if weighing powders outside a certified chemical fume hood or during spill response.

4. Procedural Workflow: Self-Validating Handling Protocol To ensure a self-validating safety system, researchers must execute the following step-by-step methodology when transferring or reacting (R)-2-(1-hydroxyethyl)pyrimidin-5-ol.

Step 1: Environmental Verification

  • Verify that the chemical fume hood has a continuous face velocity between 80 and 120 feet per minute (fpm) prior to opening the sash[4].

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids.

Step 2: PPE Gowning & Inspection

  • Inspect nitrile gloves for micro-tears via air inflation. Don the primary pair, followed by the lab coat, ensuring the cuffs are securely tucked under the gloves to eliminate exposed skin.

  • Don chemical safety goggles. If handling bulk dry powder, don a secondary pair of outer gloves.

Step 3: Chemical Transfer

  • Utilize an anti-static weighing spatula to minimize the electrostatic aerosolization of the fine powder.

  • Transfer the required mass into a pre-tared, sealable reaction vessel exclusively inside the active fume hood.

  • Immediately cap the source bottle and hermetically seal the reaction vessel before removing it from the engineered control zone.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the sealed reaction vessel with a damp solvent wipe (e.g., 70% isopropanol) to remove invisible micro-particulates before transporting it through the lab.

  • Remove the outer gloves inside the fume hood, turning them inside out, and dispose of them in a designated solid hazardous waste container.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].

PPE_Workflow A Pre-Entry Hazard Assessment (Review SDS & Hazards) B Don Primary PPE (Lab Coat, Goggles) A->B Cleared C Don Secondary PPE (Double Nitrile Gloves) B->C D Verify Engineering Controls (Fume Hood >80 fpm) C->D E Execute Chemical Transfer ((R)-2-(1-hydroxyethyl)pyrimidin-5-ol) D->E Hood Operational F Doffing & Decontamination (Hazardous Waste Segregation) E->F Protocol Complete

Caption: Sequential workflow for PPE gowning and the safe handling of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol.

5. Emergency Response & Spill Management In the event of a spill, immediate, structured containment is required to prevent environmental contamination and personnel exposure[2][5].

Step-by-Step Spill Protocol:

  • Isolate the Area: Immediately evacuate non-essential personnel from the vicinity of the spill.

  • Upgrade PPE: If the spill occurs outside the fume hood, the responder must don a NIOSH-approved P100 respirator and heavy-duty butyl rubber or double nitrile gloves before approaching the spill zone.

  • Containment: Surround the solid or dissolved spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial silica gel spill kit)[2]. Do not use combustible materials like sawdust, as they may react with organic intermediates.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material. Place it into an airtight, chemically compatible hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by a secondary wipe-down with an appropriate solvent to remove residual organic traces.

Spill_Response S1 Spill Identified (Solid or Solution) S2 Assess Volume & Toxicity S1->S2 S3 Evacuate & Call HazMat S2->S3 > 100g or Highly Toxic S4 Don Spill-Kit PPE (Respirator, Heavy Gloves) S2->S4 < 100g (Manageable) S5 Contain & Absorb (Inert Absorbent) S4->S5 S6 Hazardous Waste Disposal S5->S6

Caption: Decision matrix and procedural workflow for chemical spill response and containment.

6. Disposal Plan and Logistics (R)-2-(1-hydroxyethyl)pyrimidin-5-ol and any materials contaminated with it (including doffed PPE, solvent wipes, and empty source containers) must be strictly treated as hazardous chemical waste[6].

  • Segregation: Do not mix pyrimidine waste with heavy metal waste, strong acids, or aqueous waste streams. Store in a tightly sealed, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic Organic Solid (Pyrimidine Derivative)" and the exact date of initial accumulation.

  • Regulatory Compliance: Dispose of the material through a licensed hazardous waste management facility in strict accordance with local, state, and federal regulations (e.g., EPA RCRA guidelines) to prevent environmental discharge[7].

  • United States Patent US 10,858,360 B2. Googleapis.com.
  • 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine. Benchchem.
  • Safety Data Sheet - 2-(1-Hydroxyethyl)pyrimidin-5-ol. CymitQuimica.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. OSHA.
  • Safety, Health, and Environmental Manual. EPA.
  • Guide for Chemical Spill Response. American Chemical Society (ACS).

Sources

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